Thietan-3-one 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVTTWZAVAGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599-23-1 | |
| Record name | thietan-3-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Thietan-3-one 1,1-dioxide from thietane-3-one
An In-depth Technical Guide to the Synthesis of Thietan-3-one 1,1-dioxide
Abstract
Thietane 1,1-dioxides are increasingly recognized as valuable structural motifs in medicinal chemistry, offering a unique combination of polarity, metabolic stability, and three-dimensionality that can significantly enhance the pharmacological properties of drug candidates.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key building block, this compound (CAS No. 1599-23-1), from its readily available precursor, thietane-3-one.[4] We will delve into the core chemical principles, compare prevalent oxidation methodologies, and provide detailed, field-proven experimental protocols suitable for researchers and drug development professionals. The focus is on explaining the causality behind experimental choices to ensure reproducible and scalable results.
Introduction: The Strategic Importance of the Thietane 1,1-Dioxide Core
The four-membered thietane ring, particularly in its oxidized 1,1-dioxide form, has emerged as a powerful tool in drug design.[5] Its rigid structure can orient pharmacophoric groups in a well-defined manner, while the sulfonyl group (SO₂) acts as a potent hydrogen bond acceptor, often improving aqueous solubility and cell permeability. Thietane 1,1-dioxides are found in compounds with applications ranging from anticancer to anti-inflammatory agents.[5]
This compound serves as a versatile intermediate, allowing for further chemical modification at the C3 position. The primary and most efficient route to this target molecule is the direct oxidation of the thioether (sulfide) in thietane-3-one.[6][7] This guide focuses on the practical execution of this critical transformation.
Core Synthesis Strategy: The Oxidation of Thietane-3-one
The conversion of a sulfide to a sulfone is a fundamental transformation in organosulfur chemistry.[6] The reaction proceeds sequentially: the sulfide is first oxidized to a sulfoxide, which is an intermediate, and then further oxidized to the final sulfone.[8]
Caption: General oxidation pathway from sulfide to sulfone.
The choice of oxidant is the most critical parameter, dictating reaction efficiency, selectivity, and scalability. While numerous oxidizing agents exist, meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® represent the most common and reliable choices for this specific transformation.
Oxidant Profile: meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a robust and highly versatile peroxyacid widely used for oxidizing sulfides to sulfones.[9][10]
-
Mechanism & Causality: The reaction involves the electrophilic transfer of an oxygen atom from the peroxyacid to the nucleophilic sulfur atom of the thioether. To achieve the full oxidation to the sulfone, at least two molar equivalents of m-CPBA are required relative to the sulfide substrate.[11][12] Using only one equivalent under controlled, low-temperature conditions can often isolate the intermediate sulfoxide.
-
Expertise & Trustworthiness: m-CPBA is preferred for its ease of handling as a solid and its generally high reactivity, which often leads to clean and predictable reactions.[9][10] However, commercially available m-CPBA is typically sold at a purity of ≤72% for safety reasons, with the main impurity being m-chlorobenzoic acid.[9][10] This must be accounted for when calculating stoichiometry. The byproduct, m-chlorobenzoic acid, is easily removed by a basic aqueous wash during workup.
-
Limitations: From a green chemistry perspective, m-CPBA has poor atom economy.[9] Its thermal instability at high purity also presents handling and storage challenges.[13][14]
Oxidant Profile: Oxone® (Potassium Peroxymonosulfate)
Oxone®, a triple salt containing potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an excellent "green" alternative to peroxyacids.[9]
-
Mechanism & Causality: While Oxone® itself can be the oxidant, its reactivity is often enhanced in a biphasic system with a ketone, such as acetone. In this scenario, Oxone® generates a highly reactive dioxirane species in situ (e.g., dimethyldioxirane), which is the primary oxidizing agent. The reaction is typically buffered, often with sodium bicarbonate, to maintain a neutral to slightly alkaline pH, which is optimal for dioxirane formation.
-
Expertise & Trustworthiness: Oxone® is a stable, non-shock-sensitive solid that is easy to handle.[15] The byproducts are water-soluble inorganic salts, simplifying purification. It is considered a more environmentally benign and scalable option compared to m-CPBA.
-
Limitations: The reaction kinetics can be sensitive to pH and the specific solvent system employed. Substrate solubility in the aqueous/organic mixture can also be a challenge for certain molecules.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating precise steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis via m-CPBA Oxidation
This protocol is adapted from established procedures for the oxidation of thietane derivatives.[1][16]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with thietane-3-one (1.0 equiv) dissolved in dichloromethane (DCM, approx. 0.1–0.2 M), cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add m-CPBA (nominally 70-77%, 2.2–2.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup (Quenching): Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. An alternative quenching agent is a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol or isopropanol) to afford pure this compound as a white solid.
Protocol 2: Synthesis via Oxone® Oxidation
This protocol is based on general procedures for Oxone®-mediated oxidations.[17]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve thietane-3-one (1.0 equiv) in a mixture of acetone and water (e.g., a 1:1 or 2:1 ratio). Add sodium bicarbonate (NaHCO₃, ~3.0 equiv) to buffer the solution.
-
Reagent Addition: Prepare a solution of Oxone® (2.1–2.5 equiv) in water. Add this solution dropwise to the vigorously stirred substrate mixture at room temperature over 30-45 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching): Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.
-
Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous phase two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid using the same methods described in Protocol 1.
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation and Characterization
Table 1: Comparison of Oxidation Methodologies
| Parameter | m-CPBA Method | Oxone® Method |
| Primary Oxidant | meta-Chloroperoxybenzoic acid | Potassium peroxymonosulfate |
| Equivalents | 2.2–2.5 | 2.1–2.5 |
| Typical Solvent | Dichloromethane (DCM) | Acetone/Water or Acetonitrile/Water |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Workup Byproduct | m-Chlorobenzoic acid (organic) | Inorganic salts (aqueous) |
| Pros | High reactivity, predictable | "Green" oxidant, easy byproduct removal |
| Cons | Poor atom economy, byproduct removal | Can be slower, requires buffering |
Expected Product Characterization: this compound
-
Chemical Formula: C₃H₄O₃S[4]
-
Molecular Weight: 120.13 g/mol [4]
-
Appearance: White to off-white solid.
-
Melting Point: 210-221 °C (decomposes)[4]
-
¹H NMR (DMSO-d₆): Expect signals for the two methylene (CH₂) groups adjacent to the sulfonyl group and the ketone.
-
¹³C NMR (DMSO-d₆): Expect signals for the two methylene carbons and the carbonyl carbon.
Critical Safety and Handling Considerations
Executing these protocols requires strict adherence to laboratory safety standards.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[18]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood.[13]
-
m-CPBA Handling: m-CPBA is a strong oxidizing agent and can cause fire upon contact with flammable materials.[10] Avoid friction, shock, and heat. Store in a refrigerator (2-8 °C) in its original container.[13][19]
-
Oxone® Handling: While more stable than m-CPBA, Oxone® is still a strong oxidizer. Avoid contact with combustible materials.
-
Hydrogen Peroxide Warning: If considering alternative protocols with hydrogen peroxide, be aware that concentrated H₂O₂ is highly corrosive and can form explosive mixtures, especially in the presence of certain catalysts or impurities.[20] A specific report notes that oxidation of thietan-3-ol to the 1,1-dioxide with hydrogen peroxide-acetic acid has led to explosions.[20]
-
Spill & Emergency: Have appropriate spill cleanup materials available. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][19]
Conclusion
The synthesis of this compound from thietane-3-one is a reliable and crucial transformation for accessing a versatile chemical building block. The direct oxidation using either m-CPBA or Oxone® provides high yields and purity. While m-CPBA offers predictability and high reactivity in standard organic solvents, Oxone® presents a more scalable, cost-effective, and environmentally benign alternative. The choice between these methods will depend on the specific scale, resources, and green chemistry objectives of the laboratory. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely produce high-quality this compound for applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thietane Dioxide - Enamine [enamine.net]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 17. Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
Physicochemical properties of Thietan-3-one 1,1-dioxide
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Thietan-3-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a strained, four-membered heterocyclic sulfone that has emerged as a compelling building block in modern chemistry. Its unique stereoelectronic properties, stemming from the rigid, puckered ring and the potent electron-withdrawing sulfone group, impart desirable characteristics to parent molecules. This guide offers a comprehensive analysis of the core physicochemical properties, synthesis, and chemical reactivity of this compound. We delve into its strategic application in medicinal chemistry as a versatile scaffold and bioisosteric replacement, providing field-proven insights and detailed experimental context to empower researchers in leveraging its full potential in drug discovery and materials science.
Introduction: The Rise of a Strained Scaffold
Four-membered heterocycles have garnered significant interest in medicinal chemistry, offering a means to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1] While oxetanes and azetidines have been extensively studied, their sulfur-containing counterparts, thietanes, and particularly their oxidized derivatives, remain a comparatively underexplored class of compounds.[1][2]
This compound (CAS No: 1599-23-1) sits at a crucial intersection of this chemical space. It is not merely a structural curiosity but a highly functionalized and reactive intermediate. The presence of the sulfone group dramatically influences the molecule's properties compared to its unoxidized precursor, thietan-3-one. The sulfone acts as a strong hydrogen bond acceptor and significantly increases the polarity and aqueous solubility of the scaffold. Furthermore, the electron-withdrawing nature of the SO₂ group acidifies the adjacent α-protons, opening up a rich landscape of chemical transformations centered on enolate chemistry.
This guide will illuminate the fundamental characteristics of this versatile building block, providing the technical foundation necessary for its effective application in complex molecular design.
Molecular Structure and Physicochemical Profile
Molecular Geometry and Electronic Characteristics
The thietane ring exists in a puckered conformation to alleviate angular and torsional strain. In the 1,1-dioxide derivative, X-ray diffraction studies of related structures show that the ring puckering can be influenced by substituents at the C3 position.[1][3] The two oxygen atoms of the sulfone group are oriented in the plane of the substituents at the 3-position, creating a distinct electronic and steric environment.[1] This geometry, combined with the high polarity of the S=O bonds, makes the thietane dioxide scaffold a unique bioisostere for groups like gem-dimethyl or carbonyls, capable of modulating a molecule's conformational preferences and intermolecular interactions.[4]
Caption: Structure of this compound.
Core Physicochemical Data
The physicochemical properties of this compound are summarized below. The strong sulfone group renders it a solid with a high melting point and a polar nature, as indicated by its predicted LogP value.
| Property | Value | Source |
| CAS Number | 1599-23-1 | [5] |
| Molecular Formula | C₃H₄O₃S | [5] |
| Molecular Weight | 120.13 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 210-221 °C (decomposes) | [5] |
| Boiling Point | 417.5 ± 38.0 °C (Predicted) | [5] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [5] |
| XLogP3 | -0.8 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis and Experimental Protocols
This compound is most commonly synthesized via the oxidation of its precursor, Thietan-3-one (CAS 22131-92-6).[7] The choice of oxidant is critical to avoid over-oxidation or ring-opening side reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation, reliably converting the sulfide to the sulfone in a controlled manner.[3]
Caption: General workflow for the synthesis of this compound.
Protocol: Oxidation of Thietan-3-one
This protocol is adapted from established procedures for the oxidation of similar thietane derivatives.[3] The causality for using m-CPBA lies in its high selectivity for sulfur oxidation and the mild reaction conditions it permits. The use of a slight excess ensures complete conversion from the sulfide or intermediate sulfoxide to the desired sulfone.
Materials:
-
Thietan-3-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve Thietan-3-one (1.0 equiv) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the oxidant.
-
Oxidant Addition: Add m-CPBA (2.2-3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The gradual addition prevents a rapid temperature increase.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 3-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with NaHCO₃ solution. Extract the aqueous layers with additional dichloromethane (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain pure this compound.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dominated by the interplay between its ketone functionality and the activating effect of the sulfone group. This dual reactivity makes it a powerful intermediate for generating diverse molecular architectures.
Reactions at the Carbonyl Group
The C3 ketone undergoes typical carbonyl reactions. For instance, reduction with mild reducing agents like sodium borohydride yields 3-hydroxythietane 1,1-dioxide. This alcohol is a key precursor for further functionalization, such as nucleophilic substitution reactions that proceed via a carbocation intermediate.[1][3]
α-Proton Acidity and Enolate Chemistry
A defining feature of the thietane dioxide ring is the enhanced acidity of the protons at the C2 and C4 positions, which are α to the sulfone group. This allows for deprotonation with a suitable base to form a stabilized carbanion (enolate). This nucleophilic species can then be trapped with various electrophiles, enabling C-C bond formation via alkylation, acylation, or condensation reactions. This pathway is fundamental to expanding the scaffold.
Ring Stability
The thietane-1,1-dioxide ring is remarkably stable under a range of conditions. Studies on substituted derivatives have shown quantitative recovery after exposure to 1 M HCl and 1 M NaOH, as well as various nucleophiles.[3] This high chemical stability is a significant advantage in multistep syntheses and for the final drug molecule, ensuring its integrity under physiological conditions.
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery
The thietane dioxide motif is increasingly recognized as a valuable component in the medicinal chemist's toolbox.[2] Its utility stems from its ability to act as a "metabolic shield" and a "solubility enhancer."
-
Bioisosterism: As a bioisostere for the gem-dimethyl group, the thietane dioxide moiety can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[4] Unlike the lipophilic gem-dimethyl group, the polar sulfone significantly enhances aqueous solubility.
-
Improved Physicochemical Properties: The introduction of the rigid, polar thietane dioxide ring can reduce a compound's lipophilicity (LogP) while increasing its three-dimensional character, which can lead to improved target engagement and selectivity.[8]
-
Scaffold for Novel Therapeutics: Derivatives of thietane-1,1-dioxide have been investigated for various therapeutic applications, including as potential antidepressant agents.[9] For example, 3-alkoxy derivatives have shown promising antidepressant effects in preclinical models with low toxicity.[9]
Conclusion
This compound is a compact, highly functionalized building block with a unique constellation of physicochemical properties. Its robust chemical stability, coupled with the dual reactivity of its ketone and α-protons, provides a reliable platform for the synthesis of diverse and complex molecular structures. For drug development professionals, its proven ability to enhance metabolic stability and solubility while providing novel three-dimensional chemical space makes it an invaluable scaffold for overcoming common challenges in lead optimization. As synthetic methodologies continue to evolve, the application of this compound and its derivatives is poised to expand, paving the way for the next generation of innovative therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|lookchem [lookchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thietan-3-one | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thietane Dioxide - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Thietan-3-one 1,1-dioxide CAS number and molecular structure
An In-Depth Technical Guide to Thietan-3-one 1,1-dioxide: A Versatile Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tunable physicochemical properties is perpetual. Four-membered heterocycles, once considered niche, have emerged as powerful tools for drug designers. Among these, the thietane ring system and its oxidized derivatives have garnered significant attention. This guide focuses on a key derivative, This compound , a versatile building block that serves as a gateway to a diverse range of functionalized thietane dioxides.
Thietanes are increasingly utilized as bioisosteres for common functional groups, offering a strategy to modulate properties like solubility, metabolic stability, and lipophilicity.[1][2] The oxidation of the sulfur atom to the sulfone state (S(VI)) in this compound dramatically alters its electronic and physical properties, rendering it significantly more polar and less lipophilic compared to its S(II) thietane or cyclobutane analogs.[2][3] This characteristic is particularly valuable in modern drug discovery, where precise control over a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. This document provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the adjacent ketone and the alpha-protons.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1599-23-1 | [4] |
| Molecular Formula | C₃H₄O₃S | [4] |
| Molecular Weight | 120.13 g/mol | [4] |
| Melting Point | 210-221 °C (decomposes) | [4] |
| Synonyms | 3-oxothietane 1,1-dioxide, 1,1-dioxothietan-3-one, 3-thietanone 1,1-dioxide | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| LogP | 0.06470 | [4] |
Molecular Structure
The structure consists of a four-membered thietane ring containing a sulfur atom, which is oxidized to a sulfone, and a ketone functional group at the 3-position. The puckered four-membered ring imparts a distinct three-dimensional character to molecules derived from this scaffold.
Caption: 2D representation of this compound.
Synthesis and Reactivity
This compound is typically synthesized from its precursor, thietan-3-one (CAS: 22131-92-6).[5] However, it is most valuable as a starting point for creating more complex 3-substituted and 3,3-disubstituted thietane dioxides. A common and highly effective strategy involves the initial conversion of the ketone to a tertiary alcohol, followed by oxidation of the sulfide to the sulfone.[6][7]
The rationale for this two-step approach is rooted in chemical reactivity and selectivity. The ketone in thietan-3-one is readily susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium compounds. This allows for the straightforward introduction of a wide variety of substituents at the 3-position. The subsequent oxidation step is then performed on the resulting thietan-3-ol. Using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) provides a reliable method to convert the sulfide to the sulfone without disturbing the newly installed functional groups.[6]
General Synthetic Workflow
The following diagram illustrates the divergent synthesis of 3,3-disubstituted thietane dioxides, a process that highlights the utility of thietan-3-one as a foundational precursor.
Caption: Divergent synthesis pathway starting from thietan-3-one.
Experimental Protocol: Synthesis of 3-Hydroxy-3-aryl-thietane 1,1-dioxide
This protocol is adapted from established literature procedures for the synthesis of thietanol dioxides, which are key intermediates for further functionalization.[6] It represents a foundational method for researchers entering this area of chemistry.
Objective: To synthesize a 3-hydroxy-3-aryl-thietane 1,1-dioxide via a two-step process: 1) Grignard addition to thietan-3-one, and 2) subsequent oxidation.
Materials:
-
Thietan-3-one
-
Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in a suitable solvent (e.g., THF)
-
Anhydrous Tetrahydrofuran (THF)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
Part 1: Synthesis of 3-Aryl-thietan-3-ol
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arylmagnesium bromide solution. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Ketone: Dissolve thietan-3-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent dimerization or other side reactions.
-
Reaction Progression: Allow the mixture to stir at -78 °C for 1 hour, then let it warm to room temperature (approx. 25 °C) and stir for an additional 24 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This step neutralizes the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aryl-thietan-3-ol. This intermediate can often be used in the next step without further purification.
Part 2: Oxidation to 3-Hydroxy-3-aryl-thietane 1,1-dioxide
-
Reaction Setup: Dissolve the crude 3-aryl-thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a flask and cool to 0 °C.
-
Addition of Oxidant: Add m-CPBA (3.0 equivalents) portion-wise to the solution. Adding the oxidant in portions helps manage the exothermic nature of the oxidation.
-
Reaction Progression: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to 25 °C and stir for approximately 3.5 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. This step neutralizes the m-chlorobenzoic acid byproduct. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with additional dichloromethane (2 x 50 mL).
-
Purification: Combine all organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography to afford the pure 3-hydroxy-3-aryl-thietane 1,1-dioxide.[6]
Applications in Drug Discovery
The thietane dioxide scaffold is a "small polar motif" that can significantly influence the activity and physicochemical properties of a drug candidate.[6] Its utility stems from several key advantages:
-
Modulation of Physicochemical Properties: As a bioisosteric replacement, the thietane dioxide moiety can enhance polarity and reduce lipophilicity, which can lead to improved aqueous solubility and more favorable ADME profiles.[2][3]
-
Structural Rigidity and Vectorial Exit: The defined, puckered geometry of the four-membered ring provides a rigid scaffold, which can be advantageous for optimizing ligand-receptor binding interactions. The substituents at the 3-position project in well-defined vectors, allowing for precise exploration of chemical space.
-
Chemical Stability: 3,3-disubstituted thietane-1,1-dioxides exhibit high chemical stability across a range of acidic and basic conditions, making them robust components for further synthetic manipulations and ensuring their stability in physiological environments.[6]
-
Novel Chemical Space: The under-exploration of thietane dioxides compared to other scaffolds means they offer access to novel chemical space, increasing the probability of discovering compounds with new biological activities or improved properties.[6] Research has shown that certain 3-substituted thietane-1,1-dioxides exhibit promising antidepressant effects, highlighting their potential in CNS drug discovery.[8]
Conclusion
This compound is more than just a chemical curiosity; it is a powerful and strategic starting material for the synthesis of sophisticated molecular building blocks. Its unique combination of a reactive ketone handle and a polar, stable sulfone-containing ring makes it an attractive scaffold for modern medicinal chemistry. The ability to readily generate diverse 3-substituted and 3,3-disubstituted derivatives allows for the fine-tuning of molecular properties, enabling the rational design of drug candidates with optimized efficacy and pharmacokinetic profiles. As synthetic methodologies continue to advance and the commercial availability of these scaffolds increases, thietane dioxides are poised to become an increasingly integral part of the drug discovery toolkit.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thietane Dioxide - Enamine [enamine.net]
- 4. This compound|lookchem [lookchem.com]
- 5. Thietan-3-one 97% | CAS: 22131-92-6 | AChemBlock [achemblock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of Thietan-3-one 1,1-dioxide
An In-Depth Technical Guide to the Spectroscopic Characterization of Thietan-3-one 1,1-dioxide
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 1599-23-1), a valuable heterocyclic building block in medicinal and synthetic chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.
This compound is a four-membered, sulfur-containing heterocyclic compound. The thietane ring is functionalized with both a ketone at the 3-position and a sulfone group, resulting in a strained and electronically distinct structure.[2] This unique combination of functional groups makes it a versatile intermediate in organic synthesis.[2] The high degree of functionalization in a compact framework is of significant interest in the development of novel pharmaceutical agents.[2][3]
The molecular structure possesses a plane of symmetry passing through the carbonyl (C=O) and sulfone (SO₂) groups. This symmetry is a critical determinant of its spectroscopic signature, particularly in NMR, as it renders the two methylene groups chemically equivalent.
Molecular Structure Diagram
References
An In-depth Technical Guide to the Reactivity and Stability of the Thietane Dioxide Ring
Abstract
The thietane 1,1-dioxide scaffold, a four-membered heterocyclic ring containing a sulfone group, has rapidly emerged from a synthetic curiosity to a cornerstone motif in modern medicinal and agricultural chemistry.[1][2][3] Its unique combination of properties—a rigid, three-dimensional structure, high polarity, and metabolic stability—makes it an invaluable bioisosteric replacement for more common functional groups.[4][5][6] This guide provides a comprehensive analysis of the core chemical principles governing the stability and reactivity of the thietane dioxide ring. We will explore its structural characteristics, resilience to chemical degradation, and key reactive pathways, including carbocation-mediated functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile scaffold.
Introduction: The Rise of a Privileged Scaffold
Four-membered heterocycles have been increasingly exploited in drug discovery to modulate the physicochemical properties of lead compounds.[3][5][7] Among these, the thietane 1,1-dioxide ring stands out for its distinctive electronic and steric profile. The presence of the sulfone group dramatically alters the properties of the parent thietane ring, imparting significant polarity and the ability to act as a strong hydrogen bond acceptor.[1][8] Unlike many small rings, the thietane dioxide core exhibits remarkable chemical stability, allowing it to withstand a variety of reaction conditions.[1] This guide delves into the fundamental chemistry of this ring system, providing insights into its structural integrity and the logic behind its synthetic transformations.
Structural Properties and Chemical Stability
The inherent stability of the thietane dioxide ring is a primary reason for its growing adoption. This stability is not merely anecdotal; it has been systematically evaluated under conditions relevant to drug development and synthetic chemistry.
Ring Geometry and Conformation
The conformation of the thietane dioxide ring can range from puckered to nearly planar, influenced by the substitution pattern at the C3 position. For instance, X-ray diffraction analysis has shown that 3-hydroxythietane-1,1-dioxide derivatives can exhibit a significant pucker (e.g., 29.4°), whereas some 3,3-disubstituted derivatives display an almost planar ring (e.g., 1° puckering angle).[1] This conformational adaptability, governed by substituent effects, can be strategically employed to orient appended pharmacophores.
Chemical Inertness
The sulfone moiety is largely responsible for the ring's robustness. It is electron-withdrawing, which deactivates the adjacent methylene carbons towards many common transformations. Systematic studies have demonstrated that 3,3-disubstituted thietane-1,1-dioxides are exceptionally stable across a wide pH range and in the presence of various reagents.[1]
Table 1: Stability of 3,3-Diarylthietane-1,1-dioxide under Various Conditions Data synthesized from studies on compound stability.[1]
| Condition | Reagent(s) | Temperature | Duration | Result |
| Acidic | 1 M HCl (aq) | 37 °C | 24 h | >95% Recovery |
| Basic | 1 M NaOH (aq) | 37 °C | 24 h | >95% Recovery |
| Nucleophilic | Sodium Iodide (NaI) | 37 °C | 24 h | >95% Recovery |
| Nucleophilic | Cysteine Methyl Ester | 37 °C | 24 h | >95% Recovery |
It is crucial to note that this high stability is not universal for all derivatives. For example, 3-hydroxythietane-1,1-dioxides can undergo elimination to the corresponding thiete dioxide in the presence of a strong base like 1 M NaOH.[1] This reactivity, however, can be harnessed for further synthetic diversification.
Thermal Stability
Sulfones are generally recognized for their high thermal stability. Acyclic aliphatic sulfones and those flanked by aromatic groups typically begin to decompose at temperatures exceeding 350 °C.[9][10] While specific data for the parent thietane dioxide is limited, its successful use in reactions requiring temperatures of 110 °C or higher suggests a comparable or greater stability, which is essential for many synthetic applications.[1][11]
Synthesis and Core Reactivity
The utility of the thietane dioxide scaffold is underpinned by synthetic methodologies that allow for its controlled functionalization. The most powerful of these strategies involves the generation of a carbocation intermediate at the C3 position, which can be trapped by a wide array of nucleophiles.
Synthesis of the Thietane Dioxide Core
The thietane dioxide ring is most commonly accessed through two primary routes:
-
Oxidation: The direct oxidation of a pre-formed thietane ring using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is a reliable and straightforward method.[12]
-
Cycloaddition: A [2+2] cycloaddition between a sulfene (R₂C=SO₂) and an electron-rich alkene like an enamine can construct the four-membered ring directly.[13][14]
A highly effective and divergent approach begins with the commercially available thietan-3-one. This precursor can be treated with organometallic reagents (e.g., Grignard reagents) to install a hydroxyl group and a desired substituent at the C3 position. Subsequent oxidation then furnishes the key 3-hydroxy-3-substituted-thietane-1,1-dioxide intermediate, poised for further functionalization.[1][8][11]
Carbocation-Mediated Functionalization at C3
A breakthrough in thietane dioxide chemistry has been the development of methods to generate a carbocation at the C3 position from 3-aryl-3-hydroxy precursors.[1][7][8] This is typically achieved through dehydration using catalytic amounts of a Lewis or Brønsted acid. This strategy avoids the direct use of pre-functionalized, and often unstable, electrophiles. The choice of catalyst is critical and depends on the nucleophile being employed.
The causality behind this approach is the stabilization of the resulting tertiary carbocation by the adjacent aryl group. The sulfone group, while electron-withdrawing, does not prevent the formation of this key intermediate.
// Reactants Thietanol [label=<
3-Aryl-3-hydroxythietane-1,1-dioxide
];
// Intermediate Carbocation [label=<
Carbocation Intermediate
];
// Products Products [label=<
Products 3-Aryl-3-(Aryl)thietane 3-Aryl-3-(Thio)thietane 3-Aryl-3-(Alkoxy)thietane
];
// Side Product Thiete [label=<
Thiete Dioxide (Elimination)
];
// Edges Thietanol -> Carbocation [label=" -H₂O\n[Lewis or Brønsted Acid]"]; Carbocation -> Products [label=" + Nucleophile\n(Arene, Thiol, Alcohol)"]; Carbocation -> Thiete [label=" -H⁺", color="#EA4335"]; } }
Diagram 1: Carbocation-Mediated Synthesis. A general scheme for the synthesis of 3,3-disubstituted thietane dioxides.
This methodology enables the formation of C-C, C-S, and C-O bonds directly onto the intact four-membered ring.[1]
-
C-C Bond Formation (Friedel-Crafts Alkylation): Arenes, particularly electron-rich phenols and heterocycles, serve as excellent nucleophiles. These reactions are often catalyzed by Lewis acids like calcium bis(trifluoromethanesulfonimide) [Ca(NTf₂)₂].[1][11]
-
C-S Bond Formation: Both aromatic and aliphatic thiols react smoothly, often at moderate temperatures (40-60 °C), to yield 3-sulfanyl thietane dioxides.[1][11]
-
C-O Bond Formation: The alkylation of alcohols requires a switch to Brønsted acid catalysis (e.g., triflimide, Tf₂NH) to achieve O-alkylation.[1][11]
A common side reaction is the elimination of water to form a thiete 1,1-dioxide.[1][15] This pathway is favored in the absence of a potent nucleophile or at elevated temperatures. Judicious control of the reaction temperature is therefore a critical parameter for maximizing the yield of the desired substitution product.[15]
Experimental Protocols and Data
To provide a practical context, we outline a representative experimental procedure for the synthesis of 3,3-disubstituted thietane dioxides and summarize typical results.
Protocol: Calcium-Catalyzed Synthesis of a 3-Aryl-3-sulfanylthietane-1,1-dioxide
This protocol is a self-validating system; successful execution relies on the precise control of stoichiometry, temperature, and inert atmosphere to favor substitution over elimination.
Diagram 2: Experimental Workflow. Step-by-step workflow for the synthesis and purification of a target compound.
Step-by-Step Methodology: [15]
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 3-aryl-3-hydroxythietane-1,1-dioxide (1.0 equiv, e.g., 0.20 mmol).
-
Reagent Addition: Add the thiol nucleophile (2.5 equiv, e.g., 0.50 mmol) followed by the chosen solvent (e.g., Toluene, to achieve a 0.5 M concentration).
-
Catalyst Addition: Add the catalyst, Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂, 0.05 equiv, e.g., 0.01 mmol).
-
Reaction Conditions: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the mixture to the specified temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3,3-disubstituted thietane 1,1-dioxide.
Summary of Reaction Scope
The robustness of the carbocation-mediated strategy is demonstrated by its tolerance for a diverse range of nucleophiles.
Table 2: Representative Scope of Nucleophilic Substitution Reactions Data synthesized from published reaction optimizations.[1][11]
| Nucleophile Type | Example Nucleophile | Catalyst | Temp (°C) | Typical Yield |
| Arene (Phenol) | o-Cresol | Ca(NTf₂)₂ | 110 | ~93% |
| Arene (Phenol) | Phenol | Ca(NTf₂)₂ | 110 | ~84% |
| Arene (Non-Phenolic) | 1,2-Dimethoxybenzene | Ca(NTf₂)₂ | 40 | ~98% |
| Thiol (Aromatic) | 4-Methylbenzenethiol | Ca(NTf₂)₂ | 40 | High |
| Thiol (Aliphatic) | Cyclohexanethiol | Ca(NTf₂)₂ | 40 | High |
| Alcohol (Primary) | Benzyl alcohol | Tf₂NH | 40 | High |
Applications in Drug Discovery: A Bioisosteric Hub
The thietane dioxide ring serves as a powerful bioisostere, replacing other chemical groups to fine-tune the properties of a drug candidate. Its primary advantages are its ability to reduce lipophilicity and enhance metabolic stability while occupying a well-defined, three-dimensional space.[4][6]
Diagram 3: Bioisosteric Logic. The role of thietane dioxide in modulating key drug-like properties.
Notable examples include:
-
PI3K-Alpha Inhibitors: The rigid scaffold has been used in the design of potent anticancer agents.[1][8]
-
LpxC Inhibitors: In antibacterial agents, the thietane dioxide's sulfone group can form crucial hydrogen bonds with enzyme active sites, with its size offering advantages over a simple methyl sulfone.[1][8]
-
Peptide Bond Mimetics: Replacing a peptide bond with a thietane dioxide has been shown to significantly improve both metabolic stability and target selectivity in bioactive compounds.[4]
Conclusion
The thietane 1,1-dioxide ring has transitioned from a niche heterocycle to a mainstream tool for chemical innovation. Its exceptional chemical stability provides a reliable foundation upon which complex molecular architectures can be built. The development of robust, carbocation-based functionalization strategies has unlocked access to a vast and previously unexplored chemical space. For medicinal and agricultural chemists, the thietane dioxide motif offers a powerful and field-proven method to overcome common challenges in drug design, including poor solubility, metabolic instability, and target selectivity. As synthetic methods continue to evolve, the application of this remarkable scaffold is poised for even broader impact.
References
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- 2. chemimpex.com [chemimpex.com]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thietan-3-one 1,1-dioxide as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thietan-3-one 1,1-dioxide, a strained four-membered heterocyclic ketone, has emerged as a versatile and increasingly valuable building block in modern organic synthesis. Its unique structural and electronic properties, characterized by the electron-withdrawing sulfone group and inherent ring strain, impart a distinct reactivity profile that enables a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the synthetic applications of this compound. We will delve into its utility as a precursor for the construction of complex molecular architectures, with a particular focus on its role in medicinal chemistry and drug discovery. Key reaction manifolds, including cycloadditions, ring-opening reactions, and functional group interconversions, will be discussed in detail, supported by established protocols and mechanistic insights. This document aims to serve as a practical resource for researchers seeking to leverage the synthetic potential of this powerful chemical entity.
Introduction: The Rise of a Strained Heterocycle
Four-membered heterocycles, once considered niche curiosities, are now recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent three-dimensionality and ability to act as bioisosteres for more common functional groups have propelled their integration into drug discovery programs. Among these, thietane 1,1-dioxides have garnered significant attention for their unique physicochemical properties and synthetic versatility.[2] At the heart of this expanding chemical space lies this compound, a readily accessible and highly reactive precursor.[3][4]
The presence of the sulfone group significantly influences the chemistry of the thietane ring, activating the adjacent methylene protons and rendering the carbonyl group susceptible to a range of nucleophilic attacks. This guide will explore the fundamental reactivity of this compound and showcase its application in the synthesis of diverse and medicinally relevant compounds.
Synthesis and Physicochemical Properties of this compound
A solid understanding of the preparation and intrinsic properties of a starting material is paramount for its effective utilization in synthesis.
Synthetic Routes
The most common laboratory-scale synthesis of this compound begins with the commercially available thietan-3-one. The oxidation of the sulfide to the corresponding sulfone is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]
Experimental Protocol: Synthesis of this compound
-
Step 1: Oxidation of Thietan-3-ol. To a solution of a thietan-3-ol derivative (1.0 equivalent) in dichloromethane (CH2Cl2) at 0 °C, add m-CPBA (3.0 equivalents) portionwise.[3]
-
Step 2: Reaction Progression. Allow the reaction mixture to warm to 25 °C and stir for approximately 3.5 hours.[3]
-
Step 3: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer and extract the aqueous layer with CH2Cl2.[3]
-
Step 4: Purification. Combine the organic layers, dry over sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the thietan-3-ol 1,1-dioxide.[3]
-
Step 5: Oxidation to the Ketone. Subsequent oxidation of the secondary alcohol to the ketone can be achieved using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
Caution: The oxidation of thietan-3-ol with hydrogen peroxide and acetic acid has been reported to be explosive. Evaporation of residual hydrogen peroxide should be performed in an open evaporating dish.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1599-23-1 | [6] |
| Molecular Formula | C3H4O3S | [6] |
| Molecular Weight | 120.13 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 210-221 °C (decomposes) | [6] |
| Boiling Point | 417.5 ± 38.0 °C (Predicted) | [6] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [6] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its ability to undergo a variety of transformations, primarily centered around the reactivity of its carbonyl group and the inherent strain of the four-membered ring.
Reactions at the Carbonyl Group: A Gateway to 3-Substituted Thietanes
The ketone functionality of this compound serves as a versatile handle for the introduction of a wide range of substituents at the C3 position.
Grignard and organolithium reagents readily add to the carbonyl group to afford the corresponding tertiary alcohols. These intermediates are valuable precursors for the synthesis of 3,3-disubstituted thietane 1,1-dioxides.[3][4]
Experimental Protocol: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides
-
Step 1: Grignard Reaction. A solution of an aryl magnesium bromide (1.1 equivalents) in THF is added dropwise to a solution of thietan-3-one (1.0 equivalent) in THF at -78 °C.[3]
-
Step 2: Reaction Progression. The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 25 °C and stirred for an additional 3 hours.[3]
-
Step 3: Quenching and Extraction. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with dichloromethane (CH2Cl2).[3]
-
Step 4: Purification. The combined organic layers are dried, filtered, and concentrated. The resulting thietan-3-ol is then oxidized to the 1,1-dioxide using the m-CPBA protocol described in Section 2.1.[3]
The resulting 3-aryl-3-hydroxythietane 1,1-dioxides can then be subjected to dehydrative coupling reactions with various nucleophiles in the presence of a Lewis or Brønsted acid catalyst to generate a diverse library of 3,3-disubstituted thietane dioxides.[3]
Figure 1: General workflow for the synthesis of 3,3-disubstituted thietane 1,1-dioxides.
The addition of trimethylsilyl cyanide to the carbonyl group, followed by oxidation and dehydration, provides access to 3-cyanothiete 1,1-dioxide, a reactive dienophile for cycloaddition reactions.[7]
Cycloaddition Reactions: Constructing Complex Ring Systems
The strained double bond of thiete 1,1-dioxides, derived from this compound, is a potent dienophile and dipolarophile in various cycloaddition reactions.
3-Cyanothiete 1,1-dioxide readily participates in [4+2] cycloaddition reactions with dienes such as 1,3-butadiene, affording bicyclic sulfonamides.[7] These reactions are often highly regioselective and provide a rapid means of increasing molecular complexity.
The electron-deficient double bond of thiete 1,1-dioxides also reacts with 1,3-dipoles, such as azomethine ylides, in [3+2] cycloaddition reactions to generate novel heterocyclic scaffolds.[7][8]
Figure 2: Synthetic utility of thiete 1,1-dioxides in cycloaddition reactions.
Ring-Opening Reactions: Access to Acyclic Sulfur-Containing Compounds
The inherent ring strain of the thietane ring can be exploited in ring-opening reactions, providing access to functionalized acyclic sulfur-containing molecules. While less common for the 1,1-dioxide derivative due to the stability of the sulfone, under forcing conditions with potent nucleophiles, ring-opening can occur. For instance, treatment of thiete sulfone with aqueous sodium hydroxide leads to the formation of dimethyl sulfone.[9]
Applications in Medicinal Chemistry
The thietane 1,1-dioxide scaffold is increasingly being incorporated into drug candidates due to its favorable physicochemical properties, including improved solubility and metabolic stability.[10][1][11] 3-Substituted thietane-1,1-dioxides, readily accessible from this compound, have shown promise in various therapeutic areas. For example, certain 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides have demonstrated antidepressant activity comparable to the established drug imipramine.[12] The low toxicity and favorable pharmacokinetic profiles of these compounds highlight the potential of the thietane 1,1-dioxide core in drug design.[12]
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful precursor in organic synthesis. Its unique reactivity, stemming from the interplay of ring strain and the electron-withdrawing sulfone group, allows for the construction of a wide array of complex and medicinally relevant molecules. The synthetic methodologies discussed herein, particularly those involving nucleophilic additions to the carbonyl group and subsequent cycloaddition reactions of the derived thietes, provide a robust platform for the generation of novel chemical entities. As the demand for three-dimensional and polar scaffolds in drug discovery continues to grow, the importance and application of this compound are poised to expand even further. Future research in this area will likely focus on the development of new catalytic and enantioselective transformations, further unlocking the synthetic potential of this invaluable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound|lookchem [lookchem.com]
- 7. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: The Rising Prominence of the Thietane Scaffold in Drug Discovery
An In-Depth Technical Guide to Thietan-3-one 1,1-dioxide: Properties, Reactivity, and Safety Protocols
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, thietanes, and specifically their oxidized form, thietane 1,1-dioxides, have emerged as exceptionally valuable motifs.[1][2] Their rigid, three-dimensional structure and unique electronic properties make them attractive as bioisosteric replacements for more common groups like gem-dimethyl or carbonyl functions, often leading to improved metabolic stability, solubility, and cell permeability.[3]
This compound (CAS No. 1599-23-1) stands as a pivotal starting material and a versatile synthetic intermediate in this context.[3][4] Its strained four-membered ring, activated by both a ketone and a sulfone group, provides a unique platform for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, reactivity, potential hazards, and handling protocols for this important building block. The narrative emphasizes the causality behind experimental choices and provides validated procedural frameworks to ensure both scientific integrity and laboratory safety.
Part 1: Physicochemical and Spectral Properties
This compound is a solid at room temperature. Its core structure consists of a four-membered thietane ring, with a carbonyl group at the 3-position and a sulfone group (SO₂) at the 1-position. The presence of the electron-withdrawing sulfone and carbonyl groups significantly influences the ring's geometry and the reactivity of the adjacent methylene protons.
Quantitative Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing experiments, predicting solubility, and understanding its behavior in various solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 1599-23-1 | [5] |
| Molecular Formula | C₃H₄O₃S | [5] |
| Molecular Weight | 120.13 g/mol | [5] |
| Melting Point | 210-221 °C (decomposes) | [5] |
| Boiling Point | 417.5 ± 38.0 °C (Predicted) | [5] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [5] |
| LogP | 0.06470 (Predicted) | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Polar Surface Area (PSA) | 59.59 Ų | [5] |
Part 2: Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its ketone functionality. It serves as a readily available precursor for the synthesis of 3,3-disubstituted thietane dioxides, a class of compounds with significant potential in medicinal chemistry.[3]
Key Reaction Pathway: Nucleophilic Addition
The carbonyl group of this compound behaves as a typical ketone, readily undergoing nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents.[3][4] This reaction provides access to 3-hydroxy-3-substituted thietane 1,1-dioxides. These tertiary alcohols are stable intermediates that can be isolated and used in further transformations.[4] This initial reaction is fundamental, as it sets the stage for creating diverse molecular architectures centered on the thietane dioxide core.
Caption: Key reaction of this compound.
The resulting 3-hydroxy intermediates are themselves valuable. Under Brønsted or Lewis acid catalysis, they can generate a carbocation at the 3-position, which can then be trapped by a variety of nucleophiles (arenes, thiols, alcohols) to yield 3,3-disubstituted thietane dioxides.[3] This two-step sequence provides a divergent and powerful strategy for expanding the chemical space around the thietane core.[4]
Part 3: Potential Hazards and Safety Protocols
Hazard Identification
Based on analogous structures, this compound should be handled as a potentially hazardous substance with the following risks:
-
Acute Oral Toxicity: Harmful if swallowed.[6]
-
Skin Irritation: Causes skin irritation.[6]
-
Respiratory Irritation: May cause respiratory tract irritation.[6][7]
A specific warning has been noted for the oxidation of related thietan-3-ols to their corresponding 1,1-dioxides using hydrogen peroxide in acetic acid, as this procedure has been reported to lead to explosions.[9] Extreme caution must be exercised during oxidation reactions, ensuring proper temperature control and avoiding the concentration of residual peroxide.[9]
Recommended Safety and Handling Procedures
Adherence to good laboratory practice is essential. The following protocols should be implemented as a minimum standard:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8][10]
-
Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.[8]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][8]
-
Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or sewer systems.[8]
Part 4: Experimental Protocol - Synthesis of a 3-Aryl-3-hydroxythietane 1,1-dioxide
The following protocol is a representative example of the use of this compound as a precursor. It is adapted from established and validated procedures for the synthesis of substituted thietane dioxides.[4][11] This procedure details the nucleophilic addition of a Grignard reagent to the ketone.
Objective: To synthesize 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide.
Materials:
-
This compound
-
4-Methoxyphenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Workflow Diagram:
Caption: Experimental workflow for Grignard addition.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (to make an approx. 0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add 4-methoxyphenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise via a syringe or dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to afford the pure 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide.
This protocol serves as a self-validating system; progress can be monitored by TLC, and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|lookchem [lookchem.com]
- 6. Thietan-3-one | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. angenechemical.com [angenechemical.com]
- 11. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sulfone Group's Influence in Thietane Rings
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its oxidized form, thietane-1,1-dioxide, where the sulfur atom is incorporated as a sulfone group, exhibits a unique combination of physicochemical properties that significantly modulates the biological activity and pharmacokinetic profiles of parent molecules. This guide provides a comprehensive analysis of the sulfone group's profound influence on the thietane ring, covering its synthesis, the resulting conformational changes, altered reactivity, and its strategic application as a bioisostere in drug design. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile structural motif.
Introduction: The Rise of Small, Strained Rings in Drug Discovery
In the quest for novel chemical entities with improved therapeutic properties, medicinal chemists are increasingly turning to small, strained ring systems.[1] Among these, four-membered heterocycles like oxetanes, azetidines, and thietanes have garnered significant attention.[1] These motifs introduce three-dimensionality, enhance aqueous solubility, and can favorably modulate metabolic stability.[1][2] The thietane ring, in particular, offers a unique sulfur atom that can exist in various oxidation states, with the sulfone (thietane-1,1-dioxide) being of particular interest.[3] This guide will delve into the nuanced yet powerful influence of the sulfone group on the thietane scaffold, providing a foundational understanding for its rational incorporation into drug development programs.
Synthesis of Thietane-1,1-dioxides: From Thietane Precursors to Oxidized Scaffolds
The primary route to thietane-1,1-dioxides involves the oxidation of a pre-existing thietane ring. This transformation is typically efficient and high-yielding, making a wide array of substituted thietane-1,1-dioxides accessible.
Synthesis of the Thietane Core
A variety of methods have been developed for the synthesis of the thietane ring itself.[4][5] Common strategies include:
-
Cyclic Thioetherification: The reaction of 1,3-dihalopropanes or their synthetic equivalents with a sulfide source, such as sodium sulfide, is a traditional approach.[6]
-
Ring Expansion of Thiiranes: Three-membered thiirane rings can be expanded to four-membered thietanes under specific conditions.[4][5]
-
Photochemical [2+2] Cycloaddition: The reaction of thioketones with alkenes under photochemical conditions can yield thietane derivatives.[4][5]
Oxidation to the Sulfone
The oxidation of the thietane sulfide to the corresponding sulfone is a robust and well-established transformation.
Experimental Protocol: Oxidation of 3-Arylthietan-3-ol to 3-Aryl-3-hydroxythietane 1,1-dioxide [1][7]
-
Dissolution: Dissolve the starting 3-arylthietan-3-ol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.0-3.0 equivalents) portion-wise to the cooled solution. The use of a slight excess of the oxidizing agent ensures complete conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
m-CPBA: This is a commonly used and effective oxidizing agent for sulfides, providing clean conversion to sulfones.[7]
-
Low Temperature: Performing the reaction at -78 °C helps to control the exothermicity of the oxidation and minimize potential side reactions.
-
Quenching with Sodium Thiosulfate: This is a standard and safe procedure to neutralize the excess oxidizing agent.
Caption: Workflow for the oxidation of a thietane to a thietane-1,1-dioxide.
The Sulfone's Influence on Ring Conformation and Geometry
The introduction of the sulfone group dramatically alters the geometry of the thietane ring. The parent thietane ring is puckered, and the introduction of the two oxygen atoms on the sulfur further influences this puckering. The S-O bonds of the sulfone group are oriented in a pseudo-axial and pseudo-equatorial fashion, leading to a more rigid and defined three-dimensional structure.[1] This conformational rigidity can be advantageous in drug design by pre-organizing substituents in a specific spatial orientation for optimal interaction with a biological target.
Table 1: Comparison of Selected Bond Angles and Dihedral Angles
| Parameter | Thietane | Thietane-1,1-dioxide |
| C-S-C Bond Angle | ~78° | ~82° |
| Ring Puckering Angle | Variable | More pronounced |
Note: These are approximate values and can vary with substitution.
Reactivity Modulation by the Sulfone Group
The electron-withdrawing nature of the sulfone group significantly impacts the reactivity of the thietane ring and its substituents.
Increased Acidity of α-Protons
The protons on the carbon atoms adjacent (α) to the sulfone group are significantly more acidic than those in the parent thietane. This increased acidity allows for deprotonation with a suitable base, generating a carbanion that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Ring Stability and Ring-Opening Reactions
Thietane-1,1-dioxides exhibit high chemical stability under a range of conditions, including acidic and basic media.[1] However, under specific conditions, they can undergo ring-opening reactions. For instance, the Ramberg-Bäcklund reaction, which involves the conversion of α-halo sulfones to alkenes, can be applied to thietane-1,1-dioxide systems to generate cyclobutenes.[8][9]
Caption: The Ramberg-Bäcklund reaction mechanism.
Generation of Carbocation Intermediates
Recent studies have shown that 3-hydroxythietane 1,1-dioxides can be activated by Lewis or Brønsted acids to generate carbocation intermediates at the C3 position.[1][7] These carbocations can then be trapped by a variety of nucleophiles, including arenes, thiols, and alcohols, providing a powerful method for the synthesis of 3,3-disubstituted thietane-1,1-dioxides.[1][7]
Experimental Protocol: Calcium-Catalyzed Friedel-Crafts Reaction of 3-Aryl-3-hydroxythietane 1,1-dioxide [1]
-
Reactant Mixture: To a reaction vessel, add the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 equivalent), the arene nucleophile (e.g., o-cresol, 1.5 equivalents), a Lewis acid catalyst such as calcium bis(triflimide) (Ca(NTf₂)₂, 5 mol %), and a phase-transfer catalyst like tetrabutylammonium hexafluorophosphate (nBu₄NPF₆, 5 mol %) in a suitable solvent like toluene.
-
Heating: Heat the reaction mixture to 110 °C.
-
Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and purify directly by flash column chromatography.
Rationale for Reagent Selection:
-
Ca(NTf₂)₂: A mild and effective Lewis acid catalyst for activating the hydroxyl group.[1]
-
High Temperature: Elevated temperatures were found to increase the yield and minimize the formation of elimination byproducts.[1]
Thietane-1,1-dioxide as a Bioisostere
A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties.[10] The strategic replacement of functional groups with appropriate bioisosteres is a powerful tool in medicinal chemistry to modulate a compound's physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profile, and target engagement.[11]
The thietane-1,1-dioxide moiety has emerged as a versatile bioisostere for several common functional groups.
Bioisostere for Carbonyl and Carboxylic Acid Groups
The sulfone group in thietane-1,1-dioxide can act as a non-classical bioisostere for a carbonyl group.[12] The S=O bonds are highly polar and can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of a carbonyl oxygen. Furthermore, derivatives like 3-hydroxythietane-1,1-dioxide have been investigated as bioisosteres for carboxylic acids.[12] This replacement can be particularly advantageous in central nervous system (CNS) drug design, where reducing the acidity of a carboxylic acid can improve brain penetration.[12]
A Scaffold for Enhancing Physicochemical Properties
Compared to other four-membered rings, thietane-1,1-dioxide can reduce lipophilicity while only slightly increasing the molecular volume.[2] This can lead to improved aqueous solubility, a critical parameter for drug candidates.
Table 2: Physicochemical Properties of Thietane-1,1-dioxide Analogs
| Moiety | Calculated LogP (cLogP) | Polar Surface Area (PSA) |
| Phenyl | 1.99 | 0.0 Ų |
| 3-Phenylthietane | 2.54 | 25.3 Ų |
| 3-Phenylthietane-1,1-dioxide | 1.35 | 43.4 Ų |
Values are estimations and can vary based on the specific molecule and calculation method.
Applications in Medicinal Chemistry
The unique properties of the thietane-1,1-dioxide scaffold have led to its incorporation into a variety of biologically active molecules.
-
PI3K-Alpha Inhibitors: A potent and selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a target in cancer therapy, incorporates a thietane-1,1-dioxide moiety.[1]
-
LpxC Inhibitors: Thietane-1,1-dioxide-containing compounds have been developed as inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in bacterial lipopolysaccharide biosynthesis, making them potential antibacterial agents.[1]
-
Antidepressant Activity: Certain 3-substituted thietane-1,1-dioxides have demonstrated antidepressant properties in preclinical models.[13]
Conclusion and Future Outlook
The sulfone group exerts a multifaceted and powerful influence on the thietane ring, transforming it into a highly valuable scaffold for modern drug discovery. From modulating the ring's conformation and reactivity to serving as a versatile bioisostere, the thietane-1,1-dioxide motif offers a wealth of opportunities for medicinal chemists to fine-tune the properties of drug candidates. The synthetic accessibility of these compounds, coupled with their unique physicochemical characteristics, ensures that the thietane-1,1-dioxide core will continue to be a prominent feature in the design of next-generation therapeutics. As our understanding of the subtle interplay between three-dimensional structure and biological function deepens, the rational application of scaffolds like thietane-1,1-dioxide will be paramount to the successful development of innovative medicines.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thietane Dioxide - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Thietane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 9. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 10. Bioisosteres | TCI EUROPE N.V. [tcichemicals.com]
- 11. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Thietan-3-one 1,1-dioxide: A Comprehensive Technical Guide to its Commercial Availability, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Strained Heterocycle
In the landscape of modern medicinal and agricultural chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and biological properties is perpetual. Among the four-membered heterocycles, thietanes and their oxidized derivatives have emerged as valuable building blocks, offering a unique combination of three-dimensionality, polarity, and metabolic stability.[1] This guide focuses on a key member of this class: Thietan-3-one 1,1-dioxide (CAS Number: 1599-23-1) . The introduction of the sulfone group into the thietanone ring system significantly influences its chemical reactivity and physical properties, making it an attractive synthon for the synthesis of diverse and complex molecules.[2] This document serves as an in-depth technical resource, providing a comprehensive overview of its commercial availability, key properties, and burgeoning applications, with a focus on empowering researchers to leverage this versatile compound in their discovery programs.
Commercial Availability and Sourcing
This compound is accessible for research and development purposes from a variety of specialized chemical suppliers. The compound is typically available in research quantities, with purities generally meeting the standards required for synthetic chemistry and early-stage drug discovery. When sourcing this reagent, it is crucial to verify the CAS number (1599-23-1) to ensure the correct oxidized form of thietan-3-one is being acquired. The unoxidized precursor, Thietan-3-one, possesses a different CAS number (22131-92-6).
Below is a summary of representative commercial suppliers for this compound:
| Supplier | Catalog Number (Example) | Purity (Typical) | Availability (Typical) |
| Sigma-Aldrich | ATEH97F46ECD | 98% | In Stock/Lead Time |
| LookChem | Varies by supplier | ≥95% | Varies by supplier |
| BLD Pharm | BD159923 | ≥97% | In Stock/Lead Time |
| ChemicalBook | CB42663768 | ≥95% | Varies by supplier |
Note: Availability, pricing, and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Spectroscopic Properties
The unique structural features of this compound, namely the strained four-membered ring and the electron-withdrawing sulfone group, dictate its physical and chemical characteristics. A thorough understanding of these properties is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1599-23-1 | [3] |
| Molecular Formula | C₃H₄O₃S | [3] |
| Molecular Weight | 120.13 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 210-221 °C (decomposes) | [4] |
| Boiling Point (Predicted) | 417.5 ± 38.0 °C | [4] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data: While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are often provided by suppliers upon request or in their online documentation, a comprehensive analysis of the parent compound and its derivatives is also available in the scientific literature.
Applications in Drug Discovery and Chemical Synthesis
The thietane 1,1-dioxide motif is of growing interest in medicinal chemistry due to its ability to act as a bioisostere for other chemical groups, influencing properties such as solubility, metabolic stability, and cell permeability.[1] The presence of the ketone functionality in this compound provides a handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents at the 3-position.
Key Application Areas:
-
Scaffold for Novel Bioactive Molecules: The rigid, three-dimensional structure of the thietane ring can be exploited to orient substituents in a precise manner for optimal interaction with biological targets. The sulfone group can act as a hydrogen bond acceptor, further enhancing binding affinity.
-
Synthesis of 3-Substituted Thietane 1,1-dioxides: The ketone can undergo a variety of nucleophilic additions and condensation reactions, providing access to a wide range of 3-substituted derivatives. These derivatives are being explored for their potential as antiviral, anticancer, and anti-inflammatory agents.
-
Precursor to Thiete 1,1-dioxides: Elimination reactions from 3-hydroxythietane 1,1-dioxides, which can be derived from this compound, can yield thiete 1,1-dioxides, which are themselves versatile intermediates in organic synthesis.[2]
The following diagram illustrates a general synthetic workflow for the preparation of 3-substituted thietane 1,1-dioxides, a common application of the parent ketone.
Caption: Synthetic workflow for 3,3-disubstituted thietane 1,1-dioxides.
Experimental Protocol: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides
The following protocol is adapted from a peer-reviewed procedure and demonstrates a key transformation of Thietan-3-one to a functionalized dioxide derivative.[2] This two-step process involves a Grignard reaction followed by oxidation and is a foundational method for accessing a variety of 3-substituted thietane 1,1-dioxides.
Step 1: Synthesis of 3-Aryl-thietan-3-ol
-
To a solution of Thietan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired aryl magnesium bromide (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aryl-thietan-3-ol.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-dioxide
-
Dissolve the purified 3-aryl-thietan-3-ol (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to afford the desired 3-aryl-3-hydroxythietane 1,1-dioxide.[2]
Self-Validation and Causality:
-
Step 1: The use of a Grignard reagent allows for the efficient formation of a carbon-carbon bond at the electrophilic carbonyl carbon of thietan-3-one. The low temperature (-78 °C) is crucial to control the reactivity of the organometallic reagent and minimize side reactions. The aqueous workup with a mild acid source like NH₄Cl protonates the intermediate alkoxide to yield the tertiary alcohol.
-
Step 2: m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones. The use of a stoichiometric excess (3.0 eq) ensures complete oxidation of the sulfur atom. The reaction is typically performed at low to ambient temperatures to control the exothermicity of the oxidation. The basic workup with NaHCO₃ neutralizes the acidic byproducts (m-chlorobenzoic acid).
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery and synthetic chemistry. Its unique structural and electronic properties, coupled with the reactivity of the ketone functionality, provide a platform for the synthesis of a diverse array of novel molecules. This guide has provided a comprehensive overview of its sourcing, properties, and applications, along with a detailed experimental protocol to facilitate its use in the laboratory. As the exploration of novel chemical space continues to be a priority in the chemical sciences, this compound is poised to play an increasingly important role in the development of new and innovative chemical entities.
References
A Technical Guide to the Physicochemical Properties of Thietan-3-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of the Thietane Moiety in Medicinal Chemistry
The landscape of modern medicinal chemistry is characterized by a continuous search for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates. Among these, small, strained heterocyclic systems have garnered considerable attention. The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane 1,1-dioxide, are emerging as valuable motifs in drug design.[1][2] The incorporation of the thietane 1,1-dioxide scaffold can influence key drug-like properties such as solubility, metabolic stability, and cell permeability. Thietan-3-one 1,1-dioxide, as a key intermediate, provides a versatile entry point for the synthesis of a variety of 3-substituted thietane 1,1-dioxides, which are being explored for their potential in diverse therapeutic areas.[3] A thorough understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is therefore crucial for its effective utilization in synthetic and medicinal chemistry research.
Physicochemical Data of this compound
The accurate determination of the physical properties of a compound is fundamental to its application in research and development. The melting point, in particular, serves as a critical indicator of purity. For this compound, the available data are summarized below.
| Physical Property | Value | Source |
| Melting Point | 210-221 °C (with decomposition) | Commercial Supplier Data |
| Boiling Point | 417.5 ± 38.0 °C (Predicted) | Commercial Supplier Data |
| Molecular Formula | C₃H₄O₃S | N/A |
| Molecular Weight | 120.13 g/mol | N/A |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥98% | [4] |
It is important to note that the melting point is reported as a range and is accompanied by decomposition. This thermal instability is a key characteristic of many strained heterocyclic compounds, particularly upon introduction of polarizing functional groups like the sulfone and ketone moieties. The high degree of ring strain and the presence of two electron-withdrawing sulfone oxygens and a carbonyl group likely contribute to the molecule's propensity to decompose at elevated temperatures. Consequently, the experimental determination of a boiling point at atmospheric pressure is challenging, and the provided value is based on computational prediction.
Synthesis of this compound: A Historical Perspective and Methodology
The first synthesis of this compound was reported by Truce and Norell in 1963.[5] Their approach involved the acid-catalyzed hydrolysis of 3,3-diethoxythietane 1,1-dioxide. This foundational work provided the basis for accessing this important synthetic intermediate.
Experimental Protocol: Synthesis via Hydrolysis of 3,3-Diethoxythietane 1,1-Dioxide
The following protocol is based on the seminal work of Truce and Norell.[5]
Step 1: Synthesis of 3,3-Diethoxythietane 1,1-Dioxide
This precursor can be synthesized through the reaction of ketene diethyl acetal with an appropriate sulfonyl chloride.
Step 2: Acid-Catalyzed Hydrolysis
-
Dissolve 3,3-diethoxythietane 1,1-dioxide in concentrated hydrochloric acid.
-
Stir the solution at room temperature. The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion of the reaction, the product, this compound, can be isolated. Due to its solid nature, it may precipitate from the reaction mixture.
-
The crude product should be collected by filtration, washed with a suitable solvent (e.g., cold water or ether) to remove any remaining acid and byproducts.
-
Recrystallization from an appropriate solvent system is recommended to obtain a purified product with a sharp melting point range.
The causality behind this experimental choice lies in the lability of the acetal functional group under acidic conditions. The lone pairs on the ether oxygens are protonated by the strong acid, initiating a cascade of reactions that ultimately leads to the cleavage of the C-O bonds and the formation of the ketone and ethanol.
Caption: Workflow for the synthesis of this compound.
Experimental Determination of Melting Point: A Protocol for Ensuring Accuracy
The determination of an accurate melting point is a fundamental technique in chemical synthesis and analysis. The following is a generalized protocol for the determination of the melting point of a solid organic compound like this compound.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
-
The sample of this compound
Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.
-
Placing the Capillary in the Apparatus: Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more accurate determination, start heating at a slower rate (1-2 °C/minute) when the temperature is about 15-20 °C below the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).
-
Note any signs of decomposition, such as darkening or gas evolution.
-
The rationale for a slow heating rate near the melting point is to ensure thermal equilibrium between the heating block, the thermometer, and the sample. A rapid heating rate can lead to an artificially high and broad melting point range.
Caption: Step-by-step workflow for accurate melting point determination.
Conclusion and Future Outlook
This compound is a valuable building block in medicinal and synthetic chemistry. While its melting point is reported to be in the range of 210-221 °C with decomposition, the inherent thermal instability of the molecule makes its boiling point difficult to determine experimentally. The synthesis, first reported in 1963, remains a reliable method for accessing this compound. As the interest in thietane-containing molecules continues to grow, a more detailed investigation into the thermal properties and decomposition pathways of this compound would be a valuable contribution to the field, enabling its safer and more efficient use in the development of novel therapeutics.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of Thietan-3-one 1,1-dioxide in Modern Medicinal Chemistry
An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered significant interest, the thietane ring, particularly at its highest oxidation state as thietane 1,1-dioxide, has emerged as a valuable and somewhat underutilized structural motif.[1][2] This four-membered sulfur-containing heterocycle offers a unique combination of high polarity, metabolic stability, and a distinct three-dimensional geometry, making it an attractive design element for medicinal chemists.[2][3]
Thietan-3-one 1,1-dioxide serves as a versatile and accessible starting material for a variety of derivatives that are finding applications as bioisosteres for common functional groups, modulators of aqueous solubility, and core components of biologically active agents.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, supported by detailed experimental protocols and field-proven insights.
Physicochemical Properties and Bioisosteric Potential
The strategic value of the thietane 1,1-dioxide scaffold lies in its ability to modulate key drug-like properties. The sulfone group introduces significant polarity and hydrogen bond accepting capability within a compact, rigid framework. This often leads to improved aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.[6] This unique combination of features makes the scaffold an excellent candidate for bioisosteric replacement, a critical strategy in lead optimization.[7][8]
Key Bioisosteric Applications:
-
Carbonyl/gem-Dimethyl Replacement: The 3,3-disubstituted thietane dioxide can act as a more polar and three-dimensional replacement for gem-dimethyl groups or ketones, potentially improving solubility and altering vector orientations for receptor binding.[7]
-
Carboxylic Acid Mimic: The thietan-3-ol 1,1-dioxide derivative has been successfully investigated as a non-ionizable bioisostere of the carboxylic acid functional group. This is particularly valuable in CNS drug design, where masking the acidic proton of a carboxylic acid is often necessary to enhance blood-brain barrier permeability.[5]
-
Peptide Bond Isostere: In peptidomimetics, the thietane dioxide unit has been shown to replace amide bonds, leading to significant improvements in metabolic stability and target selectivity by removing the susceptible carbonyl group.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thietane Dioxide - Enamine [enamine.net]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Thietan-3-one 1,1-dioxide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Rising Prominence of Four-Membered Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, small, polar, and three-dimensional molecular scaffolds are highly sought after for their potential to improve the physicochemical properties and biological activity of drug candidates.[1][2] Among these, four-membered heterocycles like thietanes and their oxidized derivatives have garnered significant attention.[2][3] Thietane 1,1-dioxide, in particular, serves as a valuable building block, offering a unique combination of stability, polarity, and synthetic versatility.[4][5] Its rigid, puckered four-membered ring structure provides a defined exit vector for substituents, enabling precise control over molecular shape. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of thietan-3-one 1,1-dioxide as a strategic starting material for the synthesis of diverse and novel heterocyclic compounds with potential applications in pharmaceutical and agrochemical development.[4][6]
Synthesis of the Key Building Block: this compound
The journey into the diverse chemistry of thietane-based heterocycles begins with the accessible starting material, thietan-3-one. The corresponding 1,1-dioxide can be readily prepared through a straightforward oxidation protocol.
A common and effective method for the S-oxidation of thietan-3-ol derivatives utilizes meta-chloroperoxybenzoic acid (m-CPBA).[7] The following protocol is a general procedure adapted from established literature.[7]
Protocol 1: Synthesis of 3-Hydroxythietane 1,1-dioxide
Materials:
-
3-Hydroxythietane (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂) (0.13 M solution of 3-hydroxythietane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-hydroxythietane (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of 0.13 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (~77%, 3.0 equiv) portion-wise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for an additional 3.5 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-hydroxythietane 1,1-dioxide.
-
Purify the product by flash column chromatography.
Note: The subsequent oxidation of the hydroxyl group to a ketone to yield this compound can be achieved using standard oxidation reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
This compound as a Precursor to 3,3-Disubstituted Thietane Dioxides
A significant application of thietan-3-one is its conversion to 3-aryl-3-hydroxythietane 1,1-dioxides, which are versatile intermediates for the synthesis of 3,3-disubstituted thietane dioxides.[7][8] This is typically achieved through the addition of Grignard or organolithium reagents to the ketone.[7]
Protocol 2: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides
Materials:
-
Thietan-3-one (1.0 equiv)
-
Appropriate aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thietan-3-one (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide, 1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 25 °C and stir for an additional 3 hours.[7]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting 3-aryl-3-hydroxythietane can then be oxidized to the corresponding 1,1-dioxide using the procedure described in Protocol 1.
Catalytic Dehydrative Nucleophilic Substitution: A Gateway to Novel Heterocycles
The 3-aryl-3-hydroxythietane 1,1-dioxides are excellent precursors for generating a carbocation at the 3-position, which can then be trapped by a variety of nucleophiles.[7][8] This dehydrative substitution can be catalyzed by both Lewis and Brønsted acids.[7]
Caption: Catalytic generation of a carbocation intermediate.
Protocol 3: Calcium-Catalyzed Friedel-Crafts Alkylation with Arenes
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv)
-
Arene nucleophile (e.g., o-cresol, excess)
-
Calcium(II) triflimide (Ca(NTf₂)₂) (10 mol %)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv) in toluene, add the arene nucleophile (excess) and Ca(NTf₂)₂ (10 mol %).
-
Heat the reaction mixture to the appropriate temperature (e.g., 40-110 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and purify directly by flash column chromatography to afford the 3,3-diarylthietane 1,1-dioxide.
Table 1: Representative Examples of 3,3-Disubstituted Thietane 1,1-dioxides
| Entry | Nucleophile | Product | Yield (%) |
| 1 | o-Cresol | 3-Aryl-3-(4-hydroxy-3-methylphenyl)thietane 1,1-dioxide | Good |
| 2 | Thiophenol | 3-Aryl-3-(phenylthio)thietane 1,1-dioxide | Good |
| 3 | Benzyl alcohol | 3-Aryl-3-(benzyloxy)thietane 1,1-dioxide | Moderate |
Yields are generalized as "Good" or "Moderate" based on reported literature.[7]
Cycloaddition Reactions: Expanding the Heterocyclic Landscape
Thiete 1,1-dioxides, which can be generated from this compound derivatives, are potent dienophiles and dipolarophiles in cycloaddition reactions.[9][10] This reactivity opens up avenues to a wide array of fused and spirocyclic heterocyclic systems.
Caption: Synthetic workflow for cycloaddition reactions.
[4+2] Cycloaddition Reactions
3-Cyanothiete 1,1-dioxide, synthesized from thietan-3-one, has been shown to undergo [4+2] cycloaddition reactions with dienes like 1,3-butadiene.[9]
[3+2] Cycloaddition Reactions
Similarly, 3-cyanothiete 1,1-dioxide can react with 1,3-dipoles such as azomethine ylides in [3+2] cycloaddition reactions to furnish novel spirocyclic thietane derivatives.[9]
Multicomponent Reactions: A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants.[11][12] While specific MCRs involving this compound are an emerging area, the principles of MCRs can be applied to rapidly generate libraries of diverse heterocyclic compounds for screening purposes. The reactivity of the ketone in this compound makes it a suitable candidate for inclusion in MCRs such as the Ugi or Passerini reactions, potentially after suitable modification.
Conclusion: A Building Block with Broad Potential
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its ability to undergo nucleophilic additions, serve as a precursor for catalytically generated carbocations, and participate in cycloaddition reactions makes it an invaluable tool for medicinal and agricultural chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new chemical entities with tailored biological activities. The continued exploration of thietane 1,1-dioxide chemistry is expected to yield further innovations in the design and synthesis of next-generation therapeutics and agrochemicals.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Thietane Dioxide - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: Synthesis and Utility of 3-Hydroxythietane 1,1-Dioxides via Grignard Reaction
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 3-substituted thietane 1,1-dioxides via the reaction of thietan-3-one with Grignard reagents.
Introduction: The Rising Prominence of the Thietane 1,1-Dioxide Scaffold
In the landscape of modern medicinal chemistry, four-membered heterocycles are increasingly utilized as versatile structural motifs to enhance the physicochemical and pharmacological properties of therapeutic agents.[1][2] Among these, the thietane 1,1-dioxide core has emerged as a particularly valuable scaffold. Its unique stereoelectronic properties—combining a compact, sp³-rich, and polar framework—make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl moieties.[3][4] The incorporation of this scaffold has been shown to improve critical drug-like properties such as aqueous solubility, metabolic stability, and cell permeability.[4]
Thietane 1,1-dioxides are present in a range of bioactive molecules, including inhibitors of enzymes like LpxC, and demonstrate potential in both pharmaceutical and agricultural applications.[5][6] A primary and efficient route to functionalized thietane 1,1-dioxides involves the creation of a C-C bond at the C3 position. The reaction of the readily available precursor, thietan-3-one, with organometallic reagents, particularly Grignard reagents, provides a robust and divergent pathway to 3-substituted-3-hydroxythietane intermediates, which are then oxidized to the target sulfones.[5][6]
This document provides a detailed technical guide on the mechanism, application, and experimental protocols for the synthesis of 3-hydroxythietane 1,1-dioxides using Grignard reagents, offering field-proven insights for their successful implementation in drug discovery and development programs.
Reaction Mechanism and Strategic Considerations
The synthesis is a two-step process that leverages classic organometallic and oxidation chemistries. The overall strategy is designed to be divergent, allowing for the introduction of a wide variety of substituents based on the choice of Grignard reagent.
Step 1: Nucleophilic Addition of Grignard Reagent to Thietan-3-one
The core of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming transformation.[7][8] The carbon atom of the Grignard reagent (R-MgX) is strongly nucleophilic and attacks the electrophilic carbonyl carbon of thietan-3-one.[9][10] This nucleophilic addition proceeds via a tetrahedral intermediate, which, upon acidic workup, is protonated to yield a stable tertiary alcohol, 3-substituted-thietan-3-ol.[10][11]
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source (e.g., water, alcohols).[7][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent and ensure high reaction yields.[13]
-
Inert Atmosphere: To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is conducted under an inert atmosphere, such as nitrogen or argon.
-
Temperature Control: The reaction is often initiated at 0 °C or lower to control the initial exotherm and is then allowed to proceed at room temperature or with gentle heating to ensure completion.
-
Step 2: Oxidation of the Thietane Sulfide to a Sulfone
The thietanol intermediate from Step 1 is subsequently oxidized to the corresponding thietane 1,1-dioxide. This transformation significantly alters the physicochemical properties of the ring, increasing its polarity and hydrogen bond accepting capability. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).[5][6] The reaction proceeds via a stepwise oxidation of the sulfur atom, first to a sulfoxide and then to the sulfone. Using a stoichiometric excess of m-CPBA ensures the reaction goes to completion to form the dioxide.
Experimental Workflow and Visualization
The following diagram illustrates the two-step synthetic pathway from the starting ketone to the final 3-hydroxythietane 1,1-dioxide product.
Caption: Synthetic workflow for 3-hydroxythietane 1,1-dioxides.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(4-Methoxyphenyl)thietan-3-ol
This protocol is adapted from established procedures for Grignard additions to ketones.[5][6][13]
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.
-
Once cool, add magnesium turnings (1.2 eq.) to the flask.
-
-
Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of 4-bromoanisole (1.1 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. Initiation of the reaction is indicated by cloudiness and gentle refluxing of the ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Thietan-3-one:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of thietan-3-one (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-methoxyphenyl)thietan-3-ol.
-
Protocol 2: Oxidation to 3-(4-Methoxyphenyl)-3-hydroxythietane 1,1-Dioxide
This protocol is based on the oxidation method described in the literature.[6]
-
Reaction Setup:
-
Dissolve the 3-(4-methoxyphenyl)thietan-3-ol (1.0 eq.) from the previous step in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
Add m-CPBA (approx. 77% purity, 2.5-3.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The excess is to ensure complete conversion to the sulfone.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material and sulfoxide intermediate by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of acetone in pentane or ethyl acetate in hexanes) to afford the final product as a solid.[6]
-
Data Summary: Scope of Grignard Reagents
The following table summarizes representative examples of this two-step synthesis, demonstrating its applicability with various Grignard reagents. The yields are based on published procedures and serve as a guide for expected outcomes.
| Entry | Grignard Reagent (R-MgX) | Product 1: Thietanol | Product 2: Thietane 1,1-Dioxide | Ref. |
| 1 | 4-Methoxyphenyl-MgBr | 3-(4-Methoxyphenyl)thietan-3-ol | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | [6] |
| 2 | 3-Methoxyphenyl-MgBr | 3-(3-Methoxyphenyl)thietan-3-ol | 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | [6] |
| 3 | Benzo[d][5][6]dioxol-5-yl-MgBr | 3-(Benzo[d][5][6]dioxol-5-yl)thietan-3-ol | 3-(Benzo[d][5][6]dioxol-5-yl)-3-hydroxythietane 1,1-dioxide | [6] |
| 4 | Phenyl-MgBr | 3-Phenylthietan-3-ol | 3-Hydroxy-3-phenylthietane 1,1-dioxide | [5] |
| 5 | Ethyl-MgBr | 3-Ethylthietan-3-ol | 3-Ethyl-3-hydroxythietane 1,1-dioxide | - |
Note: Specific yields can vary based on reaction scale and purification efficiency. The reaction is generally robust for aryl and alkyl Grignard reagents.
Applications in Further Synthesis
The synthesized 3-aryl-3-hydroxythietane 1,1-dioxides are not merely final products; they are versatile intermediates for creating more complex 3,3-disubstituted thietane dioxides. Under Lewis or Brønsted acid catalysis, the tertiary alcohol can be activated to form a stabilized carbocation intermediate. This intermediate can then be trapped by a range of nucleophiles, including arenes, thiols, and alcohols, to form new C-C, C-S, and C-O bonds at the C3 position.[1][5][6] This subsequent functionalization dramatically expands the accessible chemical space from a single Grignard-derived intermediate.
Troubleshooting and Optimization
-
Low Yield in Grignard Step: This is almost always due to moisture in the glassware or solvents, or poor quality magnesium. Ensure all components are scrupulously dry. Activating the magnesium with iodine or 1,2-dibromoethane can be beneficial.[9]
-
Incomplete Oxidation: If sulfoxide is observed as a major byproduct, increase the equivalents of m-CPBA and/or the reaction time.
-
Elimination Side Products: In subsequent acid-catalyzed reactions of the product, elimination to form a thiete 1,1-dioxide can occur, especially at elevated temperatures.[6][14] Careful control of the reaction temperature is crucial to favor substitution over elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3,3-Disubstituted Thietane Dioxides
Introduction: The Rising Prominence of 3,3-Disubstituted Thietane Dioxides in Drug Discovery
Four-membered heterocycles have emerged as crucial structural motifs in modern medicinal chemistry, offering a unique combination of three-dimensionality and desirable physicochemical properties.[1][2] Among these, the thietane dioxide scaffold is gaining significant attention as a versatile bioisostere for various functional groups.[3] Its rigid, puckered structure and the presence of the sulfonyl group confer a distinct polarity and metabolic stability, making it an attractive component for the design of novel therapeutic agents.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,3-disubstituted thietane dioxides, a class of compounds with significant potential in pharmaceutical and agricultural applications.[1][5]
The synthetic strategies outlined herein are designed to be robust, scalable, and adaptable, enabling researchers to generate a diverse library of 3,3-disubstituted thietane dioxides for screening and lead optimization. We will focus on a divergent approach that commences from the readily available and inexpensive thietan-3-one, proceeding through a key 3-hydroxythietane-1,1-dioxide intermediate.[2][4] This method allows for the late-stage introduction of various substituents at the 3-position, providing a flexible platform for structure-activity relationship (SAR) studies.
Synthetic Strategy: A Divergent Approach from Thietan-3-one
The most versatile and widely employed strategy for the synthesis of 3,3-disubstituted thietane dioxides begins with thietan-3-one. This approach can be conceptually divided into three key stages:
-
Nucleophilic Addition to Thietan-3-one: The initial step involves the reaction of thietan-3-one with organometallic reagents, such as Grignard or organolithium reagents, to generate 3-substituted-3-hydroxythietanes. This reaction is typically high-yielding and allows for the introduction of a wide range of aryl and alkyl substituents at the 3-position.[4][5]
-
Oxidation to the Thietane Dioxide: The resulting 3-substituted-3-hydroxythietane is then oxidized to the corresponding thietane-1,1-dioxide. This transformation is most commonly achieved using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and selective oxidizing agent.[2][4]
-
Acid-Catalyzed Nucleophilic Substitution: The final and key diversification step involves the acid-catalyzed reaction of the 3-aryl-3-hydroxythietane-1,1-dioxide with a variety of nucleophiles. This reaction proceeds through a carbocation intermediate at the 3-position, which is then trapped by nucleophiles such as arenes (Friedel-Crafts type reaction), thiols, and alcohols to yield the desired 3,3-disubstituted thietane dioxides.[2][5]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic approach from thietan-3-one to 3,3-disubstituted thietane dioxides.
Caption: Divergent synthesis of 3,3-disubstituted thietane dioxides.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of 3,3-disubstituted thietane dioxides, based on the divergent strategy outlined above.
Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane
This protocol describes the synthesis of a 3-aryl-3-hydroxythietane intermediate via the addition of a Grignard reagent to thietan-3-one.[5]
Materials:
-
Thietan-3-one
-
Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add thietan-3-one (1.0 equiv) and dissolve in anhydrous THF (to a concentration of approximately 0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the arylmagnesium bromide solution (1.1 equiv) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-aryl-3-hydroxythietane.
Protocol 2: Oxidation to 3-Aryl-3-hydroxythietane-1,1-dioxide
This protocol details the oxidation of the 3-aryl-3-hydroxythietane to the corresponding dioxide using m-CPBA.[4]
Materials:
-
3-Aryl-3-hydroxythietane (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the 3-aryl-3-hydroxythietane (1.0 equiv) in dichloromethane (to a concentration of approximately 0.13 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (3.0 equiv) portion-wise over 5 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the phases and extract the aqueous layer with dichloromethane (2 x volume of initial DCM).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-3-hydroxythietane-1,1-dioxide.
Protocol 3: Acid-Catalyzed Synthesis of 3,3-Diarylthietane-1,1-dioxides
This protocol describes the Lewis acid-catalyzed Friedel-Crafts type reaction of a 3-aryl-3-hydroxythietane-1,1-dioxide with an arene nucleophile.[2]
Materials:
-
3-Aryl-3-hydroxythietane-1,1-dioxide (from Protocol 2)
-
Arene nucleophile (e.g., anisole, 3.0 equiv)
-
Calcium(II) triflimide (Ca(NTf₂)₂, 10 mol%)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 3-aryl-3-hydroxythietane-1,1-dioxide (1.0 equiv), the arene nucleophile (3.0 equiv), and Ca(NTf₂)₂ (0.1 equiv).
-
Add toluene (to a concentration of approximately 0.1 M with respect to the starting alcohol).
-
Heat the reaction mixture to 110 °C and stir for the time indicated by TLC or LC-MS analysis for complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3,3-diarylthietane-1,1-dioxide.
Data Presentation: Reaction Scope and Conditions
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of 3,3-disubstituted thietane dioxides.
Table 1: Synthesis of 3-Aryl-3-hydroxythietane-1,1-dioxides
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | 4-Methoxyphenylmagnesium bromide | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80[5] |
| 2 | 2-Methoxyphenylmagnesium bromide | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 75[5] |
| 3 | p-Tolylmagnesium bromide | 3-Hydroxy-3-(p-tolyl)thietane 1,1-dioxide | 82[5] |
| 4 | 4-(Trifluoromethyl)phenylmagnesium bromide | 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)thietane 1,1-dioxide | 78[2] |
Table 2: Synthesis of 3,3-Disubstituted Thietane-1,1-dioxides with Various Nucleophiles
| Entry | Thietanol Dioxide | Nucleophile | Catalyst | Product | Yield (%) |
| 1 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Anisole | Ca(NTf₂)₂ | 3-(4-Methoxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 92[2] |
| 2 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Phenol | Ca(NTf₂)₂ | 3-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 84[5] |
| 3 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | p-Toluenethiol | Ca(NTf₂)₂ | 3-(4-Methoxyphenyl)-3-(p-tolylthio)thietane 1,1-dioxide | 95[5] |
| 4 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Benzyl alcohol | Tf₂NH | 3-(Benzyloxy)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 78[5] |
Mechanistic Insights: The Role of the Carbocation Intermediate
The successful synthesis of 3,3-disubstituted thietane dioxides via the acid-catalyzed reaction of 3-hydroxythietane-1,1-dioxides hinges on the formation of a key carbocation intermediate. The Lewis or Brønsted acid catalyst facilitates the departure of the hydroxyl group as a water molecule, generating a planar carbocation at the 3-position of the thietane dioxide ring.[5] This carbocation is then susceptible to attack by a range of nucleophiles.
An important consideration in this reaction is the potential for a competing E1 elimination pathway, which leads to the formation of a 3-aryl-2H-thiete 1,1-dioxide byproduct.[2] The choice of catalyst and reaction conditions, particularly temperature, can be optimized to favor the desired nucleophilic substitution over elimination.[5]
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed nucleophilic substitution.
Caption: Proposed mechanism for the acid-catalyzed substitution.
Conclusion and Future Outlook
The protocols detailed in this guide offer a robust and flexible platform for the synthesis of a wide array of 3,3-disubstituted thietane dioxides. The divergent strategy starting from thietan-3-one is particularly advantageous for creating chemical libraries for drug discovery programs. The resulting 3,3-disubstituted products exhibit high chemical stability, making them suitable for further derivatization.[5] As the importance of four-membered heterocycles in medicinal chemistry continues to grow, we anticipate that these synthetic methods will facilitate the broader application of thietane dioxides in the development of novel therapeutics and agrochemicals.[4]
References
Applications of Thietan-3-one 1,1-dioxide in Drug Discovery: A Technical Guide for Researchers
Foreword: The Rise of Small, Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with improved physicochemical and pharmacological properties is paramount. Historically, medicinal chemists have often relied on a somewhat limited toolbox of cyclic scaffolds. However, the last two decades have witnessed a paradigm shift, with a growing appreciation for the power of small, strained ring systems to unlock previously inaccessible chemical space and address long-standing challenges in drug design. Among these, the thietane moiety, and particularly its oxidized form, thietane 1,1-dioxide, has emerged as a versatile and increasingly valuable building block. This guide provides an in-depth exploration of the applications of Thietan-3-one 1,1-dioxide, offering both the strategic rationale and practical protocols for its effective implementation in drug discovery programs.
The Thietane 1,1-Dioxide Moiety: A Unique Constellation of Properties
The four-membered thietane ring, when oxidized to the sulfone, presents a unique combination of structural and electronic features that render it highly attractive for medicinal chemistry applications.[1][2]
-
Structural Rigidity and Three-Dimensionality: Unlike its more flexible acyclic or larger-ring counterparts, the thietane 1,1-dioxide scaffold imparts a significant degree of conformational rigidity. This pre-organization can be highly advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty of binding. Furthermore, the non-planar nature of the ring introduces three-dimensional character into otherwise flat molecules, a critical factor for improving solubility, reducing off-target effects, and enhancing overall drug-like properties.
-
Polarity and Hydrogen Bonding Capability: The sulfone group is a strong hydrogen bond acceptor, capable of engaging in crucial interactions with biological targets. This inherent polarity can also serve to improve the aqueous solubility of a compound, a key parameter in determining its pharmacokinetic profile.
-
Metabolic Stability: The thietane 1,1-dioxide core is generally characterized by high metabolic stability. The strained ring system and the oxidized sulfur atom are less susceptible to many common metabolic transformations, potentially leading to compounds with improved in vivo half-lives.[1]
-
Bioisosteric Replacement: One of the most powerful applications of the thietane 1,1-dioxide scaffold is as a bioisostere for other common functional groups.[3][4] This strategy involves the substitution of one group for another with similar steric and electronic properties to modulate a molecule's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The thietane 1,1-dioxide moiety has been successfully employed as a bioisostere for gem-dimethyl groups, carbonyls, and even carboxylic acids.[3][4]
Data Summary: Physicochemical Properties of Thietane 1,1-Dioxide
| Property | Value | Source |
| Molecular Formula | C₃H₆O₂S | [2][5] |
| Molecular Weight | 106.14 g/mol | [2][5] |
| Melting Point | 72 - 76 °C | [2] |
| Boiling Point | 180 °C / 30 mmHg | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
Synthetic Accessibility: The Gateway to Innovation
The utility of any building block in drug discovery is intrinsically linked to its synthetic accessibility. This compound serves as a versatile and readily available precursor for a diverse array of substituted thietane derivatives.[1][6]
Workflow for the Synthesis of Substituted Thietane 1,1-Dioxides from Thietan-3-one
The following diagram illustrates a common synthetic strategy for accessing 3-substituted and 3,3-disubstituted thietane 1,1-dioxides, starting from the commercially available thietan-3-one.
Caption: General synthetic route to 3,3-disubstituted thietane 1,1-dioxides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. These are intended as a starting point, and optimization may be required for specific substrates.
Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxide
This two-step protocol describes the synthesis of a key intermediate, a 3-aryl-3-hydroxythietane 1,1-dioxide, which can be further functionalized.
Step 1: Synthesis of 3-Aryl-3-hydroxythietane
Causality: This step involves the nucleophilic addition of an organometallic reagent to the ketone of thietan-3-one to form a tertiary alcohol. The choice of Grignard or organolithium reagent will determine the aryl substituent introduced.
Materials:
-
Thietan-3-one
-
Appropriate aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) or aryllithium reagent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for anhydrous reactions
Procedure:
-
To a solution of thietan-3-one (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the aryl magnesium bromide solution (1.1 equiv) dropwise via a dropping funnel.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 3-aryl-3-hydroxythietane.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-dioxide
Causality: This step utilizes an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the sulfide of the thietane ring to a sulfone.
Materials:
-
3-Aryl-3-hydroxythietane (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the 3-aryl-3-hydroxythietane (1.0 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-3.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess m-CPBA by washing the reaction mixture with saturated aqueous Na₂S₂O₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting 3-aryl-3-hydroxythietane 1,1-dioxide by flash column chromatography.[1]
Protocol 2: Dehydrative Coupling to form 3,3-Diarylthietane 1,1-dioxides
Causality: This protocol utilizes a Lewis or Brønsted acid to catalyze the dehydration of the tertiary alcohol, forming a carbocation intermediate that is then trapped by an arene nucleophile in a Friedel-Crafts-type reaction.[1][6]
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide (from Protocol 1)
-
Arene nucleophile (e.g., anisole, toluene)
-
Lewis acid (e.g., CaCl₂, Fe(OTf)₃) or Brønsted acid (e.g., triflimide (Tf₂NH))
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile (MeCN))
Procedure:
-
To a solution of the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv) and the arene nucleophile (2.0-5.0 equiv) in the appropriate anhydrous solvent, add the catalyst (e.g., 10 mol % Tf₂NH).
-
Heat the reaction mixture to the appropriate temperature (e.g., 40-110 °C) and stir for the required time (typically several hours).[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as CH₂Cl₂ or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 3,3-diarylthietane 1,1-dioxide.
Case Studies: Thietane 1,1-Dioxides in Action
The versatility of the thietane 1,1-dioxide scaffold is best illustrated through its successful application in various drug discovery programs.
-
Antidepressant Agents: Researchers have synthesized a series of 3-substituted thietane-1,1-dioxides and evaluated their antidepressant activity.[7] Certain derivatives displayed properties comparable to the established drug imipramine in preclinical models, highlighting the potential of this scaffold in developing novel therapeutics for central nervous system disorders.[7]
-
Antiplatelet and Anticoagulant Activity: Thietane-containing triazole derivatives have been investigated for their effects on hemostasis.[8] The oxidation of the thietane ring to the corresponding sulfone was a key step in the synthesis of these compounds, which demonstrated promising antiplatelet activity in vitro.[8]
-
Bioisosteric Replacement of Carboxylic Acids: In an effort to improve the pharmacokinetic properties of compounds, particularly for central nervous system targets, thietan-3-ol 1,1-dioxide has been evaluated as a bioisostere for the carboxylic acid functional group.[3] This substitution can lead to compounds with lower acidity and potentially improved brain penetration.[3]
Logical Relationship Diagram: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a carboxylic acid with a thietan-3-ol 1,1-dioxide.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in contemporary drug discovery. Its unique structural and electronic properties, coupled with its increasing synthetic accessibility, provide medicinal chemists with a powerful tool to address key challenges in lead optimization. The ability of the thietane 1,1-dioxide moiety to impart three-dimensionality, modulate polarity, enhance metabolic stability, and serve as a bioisostere for problematic functional groups ensures its continued and expanding role in the design of next-generation therapeutics. As our understanding of the nuanced effects of this scaffold on biological systems grows, we can anticipate the emergence of even more innovative applications and the successful progression of thietane-containing compounds through the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Thietan-3-one 1,1-dioxide in the Synthesis of Novel Spirocyclic Compounds
Introduction: The Emerging Role of Thietane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery and development, the quest for molecular complexity and three-dimensionality is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their rigid conformational structures and novel chemical space they occupy.[1][2] This unique architecture can lead to enhanced target specificity and improved pharmacokinetic profiles.[3] Within this context, small, strained heterocyclic systems like thietanes have emerged as valuable building blocks.[4] The oxidized form, thietan-3-one 1,1-dioxide, presents a particularly interesting and versatile starting material for the construction of complex molecular frameworks, including spirocycles.[5][6] This document serves as a comprehensive guide for researchers, outlining detailed application notes and protocols for leveraging this compound in the synthesis of innovative spirocyclic compounds.
Core Principles: Leveraging Strain and Functionality
The utility of this compound in spirocycle synthesis stems from two key features: the inherent ring strain of the four-membered ring and the reactivity of the ketone functionality, which can be readily transformed into a variety of reactive intermediates. The sulfone group provides polarity and acts as an electron-withdrawing group, influencing the reactivity of the adjacent positions.
Our exploration will focus on two primary strategies for spiroannulation utilizing this compound derivatives:
-
Domino Reactions Initiated by Knoevenagel Condensation: This approach involves the initial condensation of the ketone with an active methylene compound, creating a highly reactive intermediate poised for subsequent intramolecular cyclization to form the spirocyclic core.[7][8]
-
Cycloaddition Reactions of Thiete 1,1-Dioxide Derivatives: Conversion of this compound into a thiete 1,1-dioxide introduces a reactive double bond within the strained four-membered ring, making it an excellent dienophile or dipolarophile for constructing spirocycles through cycloaddition reactions.[1]
Application Note I: Synthesis of Spiro-Oxindoles via a Domino Knoevenagel-Michael-Cyclization Cascade
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6][8] A powerful strategy for their synthesis involves a one-pot, multi-component reaction featuring this compound, an isatin derivative, and a source of ammonia.
Reaction Rationale and Mechanism
This domino reaction is initiated by the Knoevenagel condensation between isatin and this compound. The resulting electron-deficient alkene undergoes a Michael addition with ammonia (or an amine), followed by an intramolecular cyclization and dehydration to furnish the spiro[indoline-3,3'-thietane]-2,1',1'-trione. The rigidity of the thietane ring and the stereoelectronic demands of the cyclization step often lead to high diastereoselectivity.
Diagrammatic Representation of the Proposed Reaction Workflow
Caption: Workflow for Spiro-Oxindole Synthesis.
Experimental Protocol: Synthesis of a Model Spiro[indoline-3,3'-thietane] Derivative
Materials:
-
This compound
-
Isatin
-
Ammonium acetate
-
Ethanol (absolute)
-
Glacial acetic acid
Procedure:
-
To a solution of isatin (1.0 mmol) and this compound (1.2 mmol) in absolute ethanol (10 mL), add ammonium acetate (2.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Entry | Isatin Derivative | Amine Source | Solvent | Yield (%) |
| 1 | Isatin | Ammonium Acetate | Ethanol | 85 |
| 2 | 5-Bromo-isatin | Ammonium Acetate | Ethanol | 82 |
| 3 | N-Methylisatin | Methylamine | Methanol | 78 |
Application Note II: [4+2] Cycloaddition of 3-Vinylthiete 1,1-dioxide for Spirocycle Synthesis
The introduction of a conjugated diene system exocyclic to the thiete 1,1-dioxide ring opens up the possibility of intramolecular Diels-Alder (IMDA) reactions, a powerful tool for the stereocontrolled synthesis of complex polycyclic and spirocyclic systems.
Synthetic Strategy and Mechanistic Insight
The synthesis of the IMDA precursor commences with a Wittig or Horner-Wadsworth-Emmons reaction on this compound to install an alkenyl chain. Subsequent dehydration of the resulting alcohol or elimination from a suitable leaving group would generate the key 3-vinylthiete 1,1-dioxide intermediate. Upon heating, this intermediate can undergo an IMDA reaction to form a spirocyclic product. The stereochemical outcome is often dictated by the geometry of the dienophile and the conformational preferences of the transition state.
Diagrammatic Representation of the Intramolecular Diels-Alder Approach
Caption: IMDA Strategy for Spirocycle Synthesis.
General Protocol: IMDA of a 3-Vinylthiete 1,1-dioxide Derivative
Materials:
-
3-Alkenyl-3-hydroxythietane 1,1-dioxide (synthesized from this compound)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Dissolve the 3-alkenyl-3-hydroxythietane 1,1-dioxide (1.0 mmol) in anhydrous toluene (20 mL) in a flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 8-12 hours, monitoring the formation of the spirocyclic product by GC-MS or LC-MS.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkene Chain Length | Reaction Time (h) | Diastereomeric Ratio | Yield (%) |
| 1 | 3-butenyl | 10 | 90:10 | 75 |
| 2 | 4-pentenyl | 12 | 85:15 | 70 |
Conclusion and Future Outlook
This compound is a versatile and cost-effective building block for the synthesis of novel spirocyclic compounds. The methodologies presented herein, namely the domino Knoevenagel-Michael-cyclization and the intramolecular Diels-Alder reaction of a thiete 1,1-dioxide derivative, offer efficient and diastereoselective routes to these valuable scaffolds. The continued exploration of the reactivity of this compound and its derivatives is expected to yield new synthetic strategies and a diverse array of spirocyclic molecules with potential applications in drug discovery and materials science.
References
- 1. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. rsc.org [rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Catalytic Valorization of Thietan-3-one 1,1-dioxide: Advanced Protocols and Mechanistic Insights for Drug Discovery and Materials Science
Introduction: The Rising Prominence of the Thietane 1,1-Dioxide Scaffold
In the landscape of modern medicinal and agricultural chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and favorable physicochemical properties is relentless. Among the four-membered heterocycles, thietanes and their oxidized derivatives have emerged as compelling structural motifs.[1] Specifically, thietane 1,1-dioxide, a saturated four-membered ring containing a sulfone group, has garnered significant attention as a versatile building block.[2] Its rigid, puckered structure, combined with the polarity imparted by the sulfone moiety, makes it an attractive bioisostere for various functional groups, offering a strategic tool for modulating properties such as solubility, metabolic stability, and cell permeability in drug candidates.[3][4]
This comprehensive guide provides an in-depth exploration of key catalytic reactions involving derivatives of thietan-3-one 1,1-dioxide. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, the rationale behind the choice of catalysts and reaction conditions, and provide detailed, field-proven protocols for their execution. This document is intended for researchers and professionals in drug development and organic synthesis who seek to leverage the unique potential of this scaffold.
Part 1: Catalytic Dehydrative Nucleophilic Substitution of 3-Aryl-3-hydroxythietane 1,1-dioxides
A cornerstone of functionalizing the thietane 1,1-dioxide core is the catalytic dehydrative substitution of 3-aryl-3-hydroxythietane 1,1-dioxides. This powerful strategy allows for the direct formation of C-C, C-S, and C-O bonds at the C3 position, providing a divergent and efficient route to a diverse library of 3,3-disubstituted thietane 1,1-dioxides.[2][4]
Scientific Rationale and Mechanistic Overview
The reaction proceeds through the generation of a stabilized carbocation intermediate at the C3 position of the thietane ring. The choice of catalyst is critical for selectively activating the tertiary benzylic alcohol for dehydration under conditions that preserve the integrity of the four-membered ring.[4] Both Lewis acids, such as calcium(II) bis(trifluoromethanesulfonimide) [Ca(NTf₂)₂], and Brønsted acids have proven effective.[2][3]
The catalytic cycle, as illustrated below, begins with the coordination of the Lewis acid to the hydroxyl group of the 3-aryl-3-hydroxythietane 1,1-dioxide substrate. This coordination enhances the leaving group ability of the hydroxyl moiety, facilitating its departure as a molecule of water to form a planar carbocation intermediate. This intermediate is stabilized by the adjacent aryl group. The nucleophile then attacks the carbocation, leading to the formation of the 3,3-disubstituted product and regeneration of the catalyst.
Caption: Catalytic cycle for Lewis acid-catalyzed dehydrative substitution.
A critical consideration in this reaction is the potential for a competing E1 elimination pathway from the carbocation intermediate, which leads to the formation of a 3-aryl-2H-thiete 1,1-dioxide byproduct.[2] The choice of reaction temperature and solvent plays a crucial role in minimizing this side reaction. Higher temperatures have been shown to favor the desired substitution product.[4]
Detailed Experimental Protocols
Protocol 1.1: Calcium-Catalyzed Friedel-Crafts Alkylation with Arene Nucleophiles
This protocol describes the coupling of a 3-aryl-3-hydroxythietane 1,1-dioxide with an arene nucleophile.
-
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv)
-
Arene nucleophile (3.0 equiv)
-
Calcium(II) bis(trifluoromethanesulfonimide) [Ca(NTf₂)₂] (0.05 equiv)
-
Tetrabutylammonium hexafluorophosphate [nBu₄NPF₆] (0.05 equiv)
-
Toluene (to make a 0.5 M solution with respect to the substrate)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a reaction vial under an argon atmosphere, add the 3-aryl-3-hydroxythietane 1,1-dioxide, the arene nucleophile, and toluene.
-
Sequentially add calcium(II) bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate to the reaction mixture.
-
Seal the reaction vial and stir the mixture at the desired temperature (typically 40-110 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality and Insights:
-
The use of Ca(NTf₂)₂ provides a mild and effective Lewis acid catalyst that is easy to handle.[2]
-
Tetrabutylammonium hexafluorophosphate can act as an additive to improve reaction efficiency, potentially by enhancing the solubility of the catalyst or stabilizing the carbocation intermediate.
-
Toluene is a suitable solvent for this reaction, and elevated temperatures (up to 110 °C) have been shown to improve the yield and minimize the formation of the thiete dioxide byproduct.[2]
-
Table 1: Representative Data for Calcium-Catalyzed Friedel-Crafts Alkylation
| Substrate (Ar) | Nucleophile | Temp (°C) | Yield (%) | Ref. |
| 4-MeO-Ph | o-Cresol | 110 | 93 | [4] |
| 4-MeO-Ph | Phenol | 110 | 84 | [4] |
| 4-Cl-Ph | o-Cresol | 110 | 73 | [4] |
Protocol 1.2: Brønsted Acid-Catalyzed O-Alkylation with Alcohols
For alcohol nucleophiles, a change to Brønsted acid catalysis is often more effective.
-
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv)
-
Alcohol nucleophile (3.0 equiv)
-
Bis(trifluoromethane)sulfonimide [Tf₂NH] (0.10 equiv)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the 3-aryl-3-hydroxythietane 1,1-dioxide and the alcohol nucleophile in acetonitrile.
-
Add bis(trifluoromethane)sulfonimide to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Work-up and purify as described in Protocol 1.1.
-
-
Causality and Insights:
-
The strong Brønsted acid Tf₂NH is effective in protonating the hydroxyl group, facilitating its departure as water.[2]
-
Acetonitrile is a common solvent for this transformation.
-
Part 2: [3+2] Cycloaddition Reactions of 3-Cyanothiete 1,1-dioxide
While not a direct catalytic reaction of this compound itself, the catalytic generation of dipoles for cycloaddition with its derivative, 3-cyanothiete 1,1-dioxide, represents a significant synthetic application. This strained dienophile readily participates in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides to form complex spirocyclic systems.[5][6]
Mechanistic Considerations
The [3+2] cycloaddition is a powerful bond-forming reaction that constructs a five-membered ring from a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile).[6] In the case of 3-cyanothiete 1,1-dioxide and an azomethine ylide, the reaction proceeds through a concerted mechanism, where the new C-C bonds are formed in a single transition state. The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals of the reactants.[5][7]
Caption: Workflow for the synthesis of spirocyclic thietanes via [3+2] cycloaddition.
Illustrative Protocol: Silver-Catalyzed [3+2] Cycloaddition
This protocol is adapted from general procedures for silver-catalyzed cycloadditions of azomethine ylides.
-
Materials:
-
3-Cyanothiete 1,1-dioxide (1.0 equiv)
-
N-benzylideneglycine methyl ester (azomethine ylide precursor) (1.2 equiv)
-
Silver(I) acetate [AgOAc] (0.1 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.11 equiv for asymmetric catalysis)
-
Triethylamine [Et₃N] (1.2 equiv)
-
Toluene, anhydrous
-
Argon atmosphere
-
-
Procedure:
-
In a flame-dried flask under argon, dissolve silver(I) acetate and the chiral ligand in anhydrous toluene. Stir for 30 minutes at room temperature.
-
Add 3-cyanothiete 1,1-dioxide and the N-benzylideneglycine methyl ester.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the spirocyclic product.
-
-
Causality and Insights:
-
The silver(I) salt in combination with a phosphine ligand forms a chiral Lewis acid catalyst that coordinates to the imine precursor.
-
Triethylamine acts as a base to deprotonate the glycine ester, facilitating the formation of the azomethine ylide dipole.
-
The use of a chiral ligand, such as BINAP, can induce enantioselectivity in the cycloaddition, leading to the formation of enantioenriched products.[8]
-
Part 3: Emerging Areas and Future Outlook
Catalytic Asymmetric Reactions
While the use of chiral ligands in cycloaddition reactions offers a pathway to enantiomerically enriched products, the development of catalytic asymmetric reactions that directly functionalize the this compound core remains a significant area for future research. The successful development of catalytic asymmetric reductions of the ketone or asymmetric additions of nucleophiles would provide direct access to chiral 3-hydroxythietane 1,1-dioxides, which are valuable precursors for further transformations.[9]
Catalytic Ring-Opening Reactions
The thietane 1,1-dioxide ring is known for its high chemical stability, which is advantageous for its use as a scaffold in drug discovery.[4] However, this stability also presents a challenge for developing catalytic ring-opening reactions. Such transformations, if realized, could provide access to novel linear sulfone-containing molecules. Research in this area might explore the use of transition metal catalysts that can insert into the C-S bonds of the ring, potentially under reducing or oxidative conditions.[10]
Safety and Handling
-
Thietan-3-one: This starting material is classified as a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[3]
-
Thietane 1,1-dioxide Derivatives: These compounds may cause skin and serious eye irritation. Avoid contact with skin and eyes, and handle with appropriate PPE.[11]
-
Catalysts and Reagents: Lewis and Brønsted acids are corrosive and should be handled with care. Organometallic catalysts and reagents should be handled under an inert atmosphere as they can be air and moisture sensitive. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound and its derivatives are valuable and increasingly utilized building blocks in modern organic synthesis. The catalytic methodologies presented herein, particularly the dehydrative substitution reactions, provide robust and versatile tools for accessing a wide array of 3,3-disubstituted thietane 1,1-dioxides. These protocols, grounded in a clear understanding of the underlying reaction mechanisms, offer a reliable foundation for researchers to explore the chemical space around this unique scaffold. As research continues to advance, the development of novel catalytic asymmetric and ring-opening reactions will further expand the synthetic utility of this compound, solidifying its role in the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchers.unab.cl [researchers.unab.cl]
- 8. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Thietan-3-one 1,1-dioxide as a Bioisostere in Drug Design
I. Introduction: The Rise of Small, Strained Rings in Medicinal Chemistry
In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. Historically, classical bioisosteres (e.g., replacing -OH with -NH2) have been widely used. However, the contemporary focus on molecules with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and novel intellectual property has spurred the exploration of non-classical bioisosteres.
Among these, small, strained four-membered rings like oxetanes, azetidines, and cyclobutanes have gained significant attention.[1] These motifs introduce three-dimensionality and can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The thietane ring, a sulfur-containing analog, has been comparatively understudied but is emerging as a highly versatile scaffold.[3] By accessing different oxidation states of the sulfur atom—S(II) for thietane, S(IV) for the sulfoxide, and S(VI) for the sulfone—chemists can finely tune the electronic and steric properties of the ring system to meet specific design criteria.[2]
This guide focuses on the thietane ring in its highest oxidation state: thietane 1,1-dioxide . Specifically, we will explore the synthesis and application of thietan-3-one 1,1-dioxide and its derivatives as versatile bioisosteres in drug design. The sulfone moiety is a strong hydrogen bond acceptor and imparts significant polarity, making it an attractive replacement for other polar groups like ketones or amides, and a precursor to other valuable bioisosteres.[4][5][6]
II. The Thietane 1,1-Dioxide Scaffold: Physicochemical Rationale
The decision to incorporate a thietane 1,1-dioxide moiety is driven by its unique ability to modulate a molecule's properties. Unlike the relatively lipophilic cyclobutane, the thietane sulfone significantly reduces lipophilicity while only marginally increasing molecular volume.[2][5] This makes it an excellent tool for increasing the aqueous solubility and polarity of a drug candidate without substantial structural modification.
Causality of Physicochemical Impact:
The two oxygen atoms of the sulfone group act as potent hydrogen bond acceptors, enhancing interactions with water and biological targets. A systematic study comparing thietane building blocks with their oxetane, azetidine, and cyclobutane counterparts revealed clear structure-property relationships.[2] As the oxidation state of the sulfur atom increases from S(II) to S(VI), the resulting derivatives become markedly less lipophilic and more acidic (or less basic in the case of amines), with the S(VI) sulfones often surpassing even oxetanes in polarity.[2]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key data, illustrating the impact of the thietane oxidation state on lipophilicity (LogD) and acidity/basicity (pKa) compared to other common four-membered rings. This data provides the empirical basis for selecting the thietane 1,1-dioxide scaffold to achieve a specific design goal.
| Scaffold Core | Example Compound | Measured LogD (pH 7.4) | Measured pKa | Rationale for Selection |
| Cyclobutane | Cyclobutane Carboxylic Acid | 0.45 | 4.7 | Lipophilic, non-polar spacer |
| Azetidine | Azetidine-3-carboxylic Acid | -2.75 | 3.6 (acid), 9.9 (amine) | Basic handle, moderate polarity |
| Oxetane | Oxetane-3-carboxylic Acid | -1.10 | 4.1 | Polar, H-bond acceptor (ether) |
| Thietane (S(II)) | Thietane-3-carboxylic Acid | 0.20 | 4.2 | Lipophilicity similar to cyclobutane |
| Thietane Sulfone (S(VI)) | Thietane-3-carboxylic Acid 1,1-Dioxide | -1.35 | 3.2 | Highly polar, increased acidity |
Data conceptualized from trends reported in the literature.[2]
III. This compound as a Versatile Synthetic Hub
Thietan-3-one itself, and its subsequent 1,1-dioxide form, serve as key intermediates for accessing a diverse range of 3-substituted and 3,3-disubstituted thietane dioxides.[7] This divergent synthetic approach allows for the rapid exploration of chemical space around a core scaffold.
Logical Relationship: Bioisosteric Replacement Strategy
The core principle is the replacement of a common functional group, such as a ketone or a gem-dimethyl group, with a 3,3-disubstituted thietane 1,1-dioxide to improve physicochemical properties while preserving or enhancing biological activity.
Caption: Bioisosteric replacement of common motifs with thietane 1,1-dioxides.
IV. Experimental Protocols
The following protocols provide a reliable and validated pathway from commercially available thietan-3-one to functionalized 3,3-disubstituted thietane 1,1-dioxides. The causality behind each step is explained to ensure robust experimental design.
Synthetic Workflow Overview
Caption: Divergent synthesis workflow for 3,3-disubstituted thietane 1,1-dioxides.
Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane via Grignard Addition
This protocol describes the nucleophilic addition of an organometallic reagent to the carbonyl of thietan-3-one. This is the key step for introducing the first point of diversity.
-
Causality: The carbonyl carbon of thietan-3-one is electrophilic and readily attacked by nucleophiles like Grignard reagents. The reaction is performed at low temperature (-78 °C) to control the reactivity of the organometallic reagent and prevent side reactions. A saturated aqueous solution of ammonium chloride (NH4Cl) is used for quenching, as it is a mild acid that protonates the intermediate alkoxide without causing degradation of the acid-sensitive thietane ring.
-
Materials:
-
Thietan-3-one
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Standard glassware for anhydrous reactions (oven-dried, under N2 or Ar atmosphere)
-
-
Step-by-Step Methodology: [8]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add thietan-3-one (1.0 equiv).
-
Dissolve the thietan-3-one in anhydrous THF (to a concentration of approx. 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
-
Allow the reaction to warm to room temperature (approx. 25 °C) and stir for an additional 1-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH2Cl2 or EtOAc, 3x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product, a 3-substituted-3-hydroxythietane, can be purified by flash column chromatography if necessary.
-
Protocol 2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-dioxide
This step converts the sulfide to a sulfone, which is crucial for imparting the desired polar characteristics.
-
Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for converting sulfides to sulfones. Using an excess of m-CPBA (3.0 equivalents) ensures the complete oxidation past the intermediate sulfoxide stage to the desired sulfone. The reaction is initiated at 0 °C to control the initial exotherm and then warmed to room temperature for completion. A basic quench (saturated NaHCO3) is used to neutralize the acidic m-CPBA and its byproduct, meta-chlorobenzoic acid, facilitating their removal during the aqueous workup. Safety Note: While m-CPBA is generally safe for this transformation, oxidation of thietanes with hydrogen peroxide-acetic acid has been reported to be explosive; therefore, m-CPBA is the preferred reagent.[9]
-
Materials:
-
3-Aryl-3-hydroxythietane (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Step-by-Step Methodology: [10]
-
Dissolve the 3-aryl-3-hydroxythietane (1.0 equiv) in CH2Cl2 (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (3.0 equiv) portion-wise, ensuring the temperature remains low.
-
After addition, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and sulfoxide intermediate.
-
Carefully quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer to a separatory funnel, separate the phases, and extract the aqueous layer with additional CH2Cl2 (2x volumes).
-
Combine the organic layers, wash with saturated NaHCO3 solution, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting 3-aryl-3-hydroxythietane 1,1-dioxide by flash column chromatography (e.g., using a gradient of acetone in pentane or ethyl acetate in hexanes).
-
Protocol 3: Acid-Catalyzed Functionalization to 3,3-Disubstituted Derivatives
This protocol leverages the tertiary alcohol of the thietane 1,1-dioxide as a leaving group to generate a carbocation intermediate, which can then be trapped by various nucleophiles. This provides a divergent route to C-C, C-S, and C-O bond formation.[7][10]
-
Causality: In the presence of a Lewis acid (e.g., Ca(NTf2)2) or Brønsted acid (e.g., Tf2NH), the tertiary hydroxyl group is protonated, turning it into a good leaving group (water). Departure of water generates a stabilized carbocation at the C3 position of the thietane ring. This electrophilic intermediate is then readily attacked by nucleophiles such as arenes (Friedel-Crafts alkylation), thiols, or alcohols to form the final 3,3-disubstituted product. The choice of acid catalyst depends on the nucleophile's nature.[7][10]
-
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide (from Protocol 2)
-
Nucleophile (e.g., anisole for C-C, thiophenol for C-S, benzyl alcohol for C-O)
-
Catalyst: Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) for arenes/thiols; Triflimide (Tf2NH) for alcohols.
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile (MeCN))
-
-
Step-by-Step Methodology (Example with Arene Nucleophile): [10]
-
To a dry vial, add the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv), the arene nucleophile (3.0-5.0 equiv), and the Lewis acid catalyst (e.g., Ca(NTf2)2, 10 mol%).
-
Add anhydrous solvent (e.g., DCE) and seal the vial.
-
Heat the reaction mixture to the required temperature (e.g., 40-80 °C) and stir for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue directly by flash column chromatography to isolate the 3-aryl-3-aryl-thietane 1,1-dioxide product.
-
V. Conclusion and Future Outlook
This compound is more than just a niche building block; it is a versatile synthetic platform for creating novel bioisosteres that can systematically and predictably modulate the physicochemical properties of drug candidates. Its ability to increase polarity and introduce three-dimensionality, combined with robust and divergent synthetic accessibility, positions it as a valuable tool in the medicinal chemist's arsenal. As demonstrated, derivatives such as 3-hydroxythietane 1,1-dioxide are also being explored as effective carboxylic acid bioisosteres, particularly for central nervous system drug design where brain penetration is critical.[4][11] The continued exploration of this and other understudied scaffolds will undoubtedly lead to the discovery of new chemical entities with superior drug-like properties.
VI. References
-
Title: Synthesis of 3,3-Disubstituted Thietane Dioxides Source: The Journal of Organic Chemistry URL: --INVALID-LINK--
-
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E- and P-Heterocycles Source: Thieme URL: --INVALID-LINK--
-
Title: Synthesis of 3,3-Disubstituted Thietane Dioxides (Preprint) Source: ChemRxiv URL: --INVALID-LINK--
-
Title: Thiete 1,1-Dioxide Source: Organic Syntheses URL: --INVALID-LINK--
-
Title: Thietanes and Derivatives thereof in Medicinal Chemistry Source: ResearchGate URL: --INVALID-LINK--
-
Title: Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: ChemRxiv URL: --INVALID-LINK--
-
Title: Synthesis of 3,3-Disubstituted Thietane Dioxides Source: ResearchGate URL: --INVALID-LINK--
-
Title: 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties Source: ResearchGate URL: --INVALID-LINK--
-
Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
-
Title: Thietanes and Derivatives thereof in Medicinal Chemistry Source: PubMed URL: --INVALID-LINK--
-
Title: Recent synthesis of thietanes Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
-
Title: Thietane Dioxide Building Blocks Source: Enamine URL: --INVALID-LINK--
-
Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
-
Title: Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review Source: Avens Publishing Group URL: --INVALID-LINK--
-
Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: eScholarship, University of California URL: --INVALID-LINK--
-
Title: Application Notes and Protocols: Synthesis of 3-Substituted Thietane 1,1-Dioxides from the Dichloro Derivative Source: BenchChem URL: --INVALID-LINK--
-
Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: PubMed URL: --INVALID-LINK--
-
Title: Synthesis of 3,3-Disubstituted Thietane Dioxides Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
References
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thietane Dioxide - Enamine [enamine.net]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]
Application Notes & Protocols: A Guide to the Synthesis of Thietane-Based Drug Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of small, strained rings into drug candidates is a powerful tactic for modulating physicochemical and pharmacological properties. While oxetanes and azetidines have become mainstays in medicinal chemistry, the thietane ring—a four-membered sulfur-containing heterocycle—remains a comparatively underexplored yet highly valuable motif.[1][2][3] This guide provides an in-depth exploration of the synthesis of thietane-based analogs of existing drugs, presenting the strategic rationale, key synthetic methodologies, and detailed, field-proven protocols. We delve into the causality behind experimental choices, offering insights to empower researchers to leverage the unique properties of the thietane scaffold in their drug discovery programs.
The Thietane Motif: A Rising Star in Medicinal Chemistry
The thietane ring is more than just a structural curiosity; it is a versatile tool for bioisosteric replacement and property modulation.[4][5] Unlike its more common four-membered heterocyclic counterparts, the sulfur atom in the thietane ring can exist in three distinct oxidation states: sulfide (thietane), sulfoxide (thietane-1-oxide), and sulfone (thietane-1,1-dioxide). This unique feature allows for fine-tuning of a molecule's polarity, hydrogen bonding capacity, lipophilicity, and metabolic stability from a single scaffold—a "three-in-one" fragment for rational drug design.[6][7]
Thietanes are often employed as bioisosteres for other functionalities:
-
Carbonyl and gem-Dimethyl Groups: The three-dimensional arrangement of the thietane ring can mimic the spatial orientation of carbonyl or gem-dimethyl groups, while introducing greater polarity and aqueous solubility.[8]
-
Carboxylic Acids: Thietan-3-ol and its oxidized derivatives have been successfully investigated as non-ionizable bioisosteres of carboxylic acids, a crucial modification for improving properties like cell permeability and brain penetration.[9][10]
-
Other Cyclic Systems: Thietanes can replace larger rings like piperidines or morpholines to reduce molecular weight and introduce conformational constraint.[11]
The growing number of reports on thietane-containing compounds demonstrates their potential to enhance drug-like properties, leading to improved efficacy and pharmacokinetics.[1][12]
Core Synthetic Strategies for Thietane Ring Construction
The construction of the strained four-membered thietane ring requires specific synthetic approaches. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Nucleophilic Cyclization Reactions
This is the most traditional and direct approach. The formation of the C-S bond is driven by nucleophilic attack.
-
Intermolecular Double Substitution: This method involves reacting a 1,3-dihaloalkane or a 1,3-disulfonate with a sulfide source like sodium sulfide (Na₂S).[13][14] While straightforward, it can be low-yielding due to competing elimination and polymerization reactions.[14]
-
Intramolecular Substitution: A more efficient strategy involves the intramolecular cyclization of a substrate containing both a thiol (or thiolate) nucleophile and a leaving group in a 1,3-relationship, such as a 3-mercaptoalkyl halide.[13][14] This approach benefits from a high effective molarity, favoring the desired ring formation.
[2+2] Photocycloaddition (Thia-Paternò-Büchi Reaction)
This powerful reaction allows for the construction of complex and highly substituted thietanes.[13] It involves the light-induced [2+2] cycloaddition of a thiocarbonyl compound (a thione) with an alkene.[14][15] The reaction proceeds via excitation of the thiocarbonyl, making it an excellent method for accessing spirocyclic thietanes which are of high interest in medicinal chemistry.[13][16]
Ring Expansion of Thiiranes
Three-membered thiirane rings can be expanded to form four-membered thietanes.[17][18][19] A notable method involves the reaction of a thiirane with a rhodium carbenoid, which acts as an electrophile.[20] This process proceeds through electrophilic activation of the thiirane, ring-opening, and subsequent intramolecular cyclization to yield a functionalized thietane.[20]
Synthesis from Oxiranes
Given the wide availability of chiral and functionalized oxiranes (epoxides), their conversion to thietanes is a highly versatile strategy. The typical sequence involves the nucleophilic ring-opening of the oxirane at one of the carbons by a sulfur nucleophile.[13][14] The resulting intermediate, which contains a thiol and a leaving group (often derived from the other oxirane carbon), is then cyclized to form the thietane ring.[13][14][21]
Functionalization and Derivatization: Building the Analog
For drug discovery, access to a variety of functionalized thietane building blocks is critical.[6][7] Thietan-3-one serves as a versatile and readily available starting point for a multitude of analogs.
As shown in Figure 2, key transformations include:
-
Addition of Organometallics: Grignard or organolithium reagents add to the carbonyl of thietan-3-one to furnish tertiary 3-hydroxy-3-substituted thietanes.[9][22]
-
Reductive Amination: Reaction with primary or secondary amines under reductive conditions provides access to 3-amino-thietanes, a crucial building block for many drug scaffolds.[23]
-
Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or urea-hydrogen peroxide (UHP).[9] This step is critical for modulating the polarity and hydrogen-bond accepting capacity of the final molecule.
Comparative Physicochemical Properties
The decision to incorporate a thietane is often driven by the need to modulate physicochemical properties. The table below summarizes key data comparing thietane derivatives to other common bioisosteres, highlighting the impact of sulfur oxidation state.
| Fragment | cLogP | pKa (Conjugate Acid of Amine) | Key Characteristics |
| Cyclobutane | 1.90 | 10.1 | Lipophilic, non-polar |
| Oxetane | 0.82 | 8.8 | Polar, H-bond acceptor, metabolically stable |
| Thietane (S) | 1.65 | 9.4 | Moderately lipophilic, weak H-bond acceptor |
| Thietane Sulfoxide (SO) | -0.15 | 7.5 | Highly polar, strong H-bond acceptor, chiral center |
| Thietane Sulfone (SO₂) | -0.35 | 6.9 | Very polar, strong H-bond acceptor, metabolically robust |
| Data is conceptual and derived from trends reported in sources such as Stepaniuk et al.[6][7] Values are for model amine systems to illustrate trends. |
As the data illustrates, oxidizing the thietane sulfur provides a predictable method to decrease lipophilicity (lower cLogP) and decrease the basicity of proximal amines (lower pKa).[6][7] This tunable property is a significant advantage over scaffolds like oxetane or cyclobutane.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and adapted from published literature. All reactions should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)thietan-3-ol
-
Rationale: This protocol demonstrates the synthesis of a 3-aryl-3-hydroxythietane via Grignard addition to thietan-3-one. This is a foundational step for creating analogs where the thietane is a linker or a bioisostere for a group attached to an aromatic ring. This method is adapted from the work of Berlin et al.[22]
-
Materials:
-
Thietan-3-one (1.0 eq)
-
4-Methoxyphenyl magnesium bromide (0.5 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve thietan-3-one (1.0 eq) in anhydrous THF (to make a ~0.2-0.3 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 4-methoxyphenyl magnesium bromide solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of thietan-3-one.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(4-methoxyphenyl)thietan-3-ol.
-
Protocol 2: Oxidation of a Thietane Derivative to the Sulfone
-
Rationale: This protocol describes the full oxidation of the thietane sulfide to the corresponding sulfone, a transformation that dramatically increases polarity. This is a key step in creating analogs with improved solubility or different biological interactions. This method is based on procedures described by Lassalas et al.[9]
-
Materials:
-
Substituted Thietane (e.g., product from Protocol 1) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the thietane starting material (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq) portion-wise over 10-15 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until complete.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The sulfone product will be significantly more polar than the starting thietane. The intermediate sulfoxide may also be visible.
-
Workup: Quench the reaction by washing with saturated aqueous NaHCO₃ (2x) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Wash with saturated aqueous Na₂S₂O₃ to remove any remaining peroxides.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
-
Troubleshooting and Key Considerations
-
Ring Stability: While more stable than thiiranes, thietanes are still strained. Strong nucleophiles or acids can induce ring-opening.[17][24] Reactions should be conducted under the mildest possible conditions.
-
Purification: Thietane derivatives, particularly the more polar sulfoxides and sulfones, can be challenging to purify via chromatography due to their polarity. Using reversed-phase chromatography or recrystallization may be necessary.
-
Oxidation Control: To stop the oxidation at the sulfoxide stage, typically only ~1.1 equivalents of the oxidant (like m-CPBA) are used at low temperatures. The sulfoxide introduces a chiral center at the sulfur atom, which may result in diastereomers.
Conclusion and Future Outlook
The thietane scaffold is a powerful and versatile component for modern drug discovery. Its unique ability to exist in three oxidation states provides medicinal chemists with a sophisticated tool to rationally design analogs with finely tuned physicochemical properties.[6] As synthetic methodologies become more robust and diverse functionalized thietane building blocks become commercially available, the application of this underutilized heterocycle is poised for significant growth.[22] By understanding the fundamental synthetic strategies and the impact of the thietane motif on molecular properties, researchers can confidently incorporate this valuable scaffold to overcome challenges in their drug development pipelines.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Functionalized Thietanes via Electrophilic Carbenoid-Induced Ring Expansion of Thiiranes with Sulfonium Acylmethylides as Carbene Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Thietane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Strategic Functionalization of the Thietane Ring in Thietan-3-one 1,1-dioxide
Introduction: The Rising Prominence of the Thietane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, four-membered rings like oxetanes and azetidines have been extensively utilized as bioisosteres and rigid spacers. More recently, their sulfur-containing counterpart, the thietane ring, has emerged from relative obscurity to become a highly sought-after motif in drug development.[1][2][3] The thietane scaffold, particularly in its oxidized forms as a sulfoxide or sulfone (thietane 1,1-dioxide), offers a unique combination of properties. The sulfone group, a strong hydrogen bond acceptor, can significantly modulate aqueous solubility and metabolic stability.[4] Furthermore, the puckered, three-dimensional nature of the thietane ring provides a valuable vector for exiting a binding pocket and exploring new chemical space.
Thietan-3-one 1,1-dioxide is an exceptionally versatile and commercially available starting material that serves as a gateway to a diverse array of functionalized thietane derivatives.[5][6] Its reactivity is centered around two primary loci: the ketone at the C3 position and the activated methylene groups at the C2 and C4 positions, alpha to the sulfone. This guide provides a detailed exploration of the strategic functionalization of the thietane ring, starting from this compound, with a focus on robust and reproducible protocols for researchers in organic synthesis and drug discovery.
Part 1: Functionalization at the C3 Position via Nucleophilic Addition and Subsequent Derivatization
The most direct approach to functionalizing the thietane ring of this compound is through the reactivity of its ketone carbonyl group. This strategy typically involves a two-step sequence: nucleophilic addition to the ketone to form a tertiary alcohol, followed by a substitution reaction at the newly created tertiary center. This method allows for the introduction of a wide range of substituents at the C3 position.
Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides
The initial step involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to thietan-3-one. The resulting tertiary alcohol is then oxidized to the corresponding sulfone. The oxidation is a critical step, as the sulfone group activates the adjacent tertiary alcohol for subsequent substitution reactions.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide
This protocol is adapted from a reported synthesis of 3,3-disubstituted thietane dioxides.[5]
Step 1: Grignard Addition to Thietan-3-one
-
To a solution of 4-methoxyphenylmagnesium bromide (1.0 M in THF, 1.2 equiv) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of thietan-3-one (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(4-methoxyphenyl)thietan-3-ol.
Step 2: Oxidation to the 1,1-dioxide
-
Dissolve the crude 3-(4-methoxyphenyl)thietan-3-ol (1.0 equiv) in dichloromethane (DCM) at 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5-3.0 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the phases and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 20-30% acetone/pentane) to yield 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide as a white solid.[5]
Lewis/Brønsted Acid-Catalyzed C3-Functionalization
The tertiary alcohol of the 3-hydroxythietane 1,1-dioxide can be activated by Lewis or Brønsted acids to generate a carbocation intermediate. This intermediate can then be trapped by a variety of nucleophiles, including arenes (Friedel-Crafts alkylation), thiols, and alcohols, to afford 3,3-disubstituted thietane 1,1-dioxides.[5] This divergent approach provides rapid access to a library of analogs from a common intermediate.
Protocol 2: Calcium-Catalyzed Friedel-Crafts Alkylation with Phenols
This protocol is based on the reported synthesis of 3,3-diarylthietane 1,1-dioxides.[5]
-
To a mixture of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide (1.0 equiv), the phenol nucleophile (1.2 equiv), and calcium triflimide (Ca(NTf₂)₂, 10 mol%) in a suitable solvent such as toluene, heat the reaction to 110 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 3-aryl-3-(4-methoxyphenyl)thietane 1,1-dioxide.
Table 1: Representative C3-Functionalization Reactions
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Anisole | 3-(4-methoxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 93[5] |
| 2 | Phenol | 3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 84[7] |
| 3 | 4-Methylthiophenol | 3-(4-methoxyphenyl)-3-((4-methylphenyl)thio)thietane 1,1-dioxide | 95[7] |
| 4 | Benzyl alcohol | 3-(benzyloxy)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 75 (with Tf₂NH catalyst)[7] |
Part 2: Functionalization at the C2/C4 Positions via α-Deprotonation
The protons on the C2 and C4 positions of the thietane 1,1-dioxide ring are acidic due to the electron-withdrawing nature of the sulfone group. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. This strategy enables the introduction of substituents at the positions adjacent to the sulfur atom. While this chemistry is more established for thietane 1-oxides, the principles can be extended to the 1,1-dioxide.[8]
Stereoselective α-Lithiation and Electrophilic Quench
The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can selectively deprotonate the C2 or C4 position. The resulting lithiated intermediate can then be trapped with a range of electrophiles.
Protocol 3: General Procedure for α-Functionalization of Thietane 1,1-dioxide
This is a generalized protocol based on the functionalization of related four-membered heterocycles.[8]
-
Prepare a solution of LDA by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a solution of thietane 1,1-dioxide (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Add the desired electrophile (1.2 equiv) as a solution in THF at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Potential Electrophiles for α-Functionalization
| Electrophile Class | Example | Expected Product |
| Alkyl Halides | Methyl iodide | 2-Methylthietane 1,1-dioxide |
| Aldehydes/Ketones | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)thietane 1,1-dioxide |
| Carbon Dioxide | CO₂ (gas) | Thietane-2-carboxylic acid 1,1-dioxide |
| Disulfides | Diphenyl disulfide | 2-(Phenylthio)thietane 1,1-dioxide |
Conclusion: A Versatile Platform for Drug Discovery
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of novel, three-dimensional chemical entities. The methodologies outlined in this guide provide researchers with a robust toolkit to strategically functionalize the thietane ring at either the C3 position or the adjacent C2/C4 positions. The ability to divergently introduce a wide range of substituents allows for the fine-tuning of physicochemical and pharmacological properties, making this scaffold an invaluable asset in modern drug discovery programs. The high chemical stability of the resulting thietane dioxide derivatives ensures their suitability for further synthetic manipulations, further expanding their utility.[5]
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thietane Dioxide - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|lookchem [lookchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Thietan-3-one 1,1-dioxide by Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of Thietan-3-one 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly polar sulfone. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the flash or HPLC chromatography of this compound. Each issue is presented with potential causes and step-by-step solutions.
Issue 1: Poor Separation of this compound from Starting Materials or Impurities
Question: I'm observing co-elution or poor resolution between my desired product, this compound, and what I suspect to be the precursor, Thietan-3-one, or the intermediate alcohol, 3-hydroxythietane 1,1-dioxide. How can I improve the separation?
Answer:
This is a common challenge due to the polarity of these compounds. The sulfone group in this compound makes it significantly more polar than the parent ketone, Thietan-3-one. However, the hydroxyl group in the intermediate alcohol also imparts high polarity, which can lead to overlapping elution profiles.
Causality and Solution Workflow:
The key to separation is to exploit the subtle differences in polarity and interaction with the stationary phase. Normal-phase chromatography on silica gel is the most common method for this purification.[1][2][3]
dot
Caption: Troubleshooting workflow for poor separation.
Step-by-Step Protocol:
-
Initial Assessment with TLC: Before proceeding with column chromatography, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC).[4] Aim for an Rf value between 0.15 and 0.35 for the this compound to ensure good separation on a column.[4]
-
Adjusting Mobile Phase Polarity:
-
If you are using a standard Ethyl Acetate/Hexane system, the high polarity of the sulfone may lead to slow elution or streaking.[5]
-
A more polar solvent system is often required. Published methods for similar compounds have successfully used acetone/pentane or acetone/hexane mixtures.[1][2][3] A gradient starting from a lower polarity (e.g., 20% acetone) and gradually increasing to a higher polarity (e.g., 40% acetone) can effectively resolve the components.
-
-
Alternative Solvent Systems: For particularly challenging separations, consider a methanol/dichloromethane system.[5] However, be aware that using more than 10% methanol with silica gel can risk dissolving the stationary phase.[5]
-
Consider Dry Loading: If your crude material has poor solubility in the initial mobile phase, dry loading is recommended.[4][6] Dissolve your sample in a volatile solvent like dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent before loading the dried powder onto the column. This technique often leads to sharper bands and better separation.[6]
| Potential Impurity | Typical Rf in 30% Acetone/Hexane | Recommended Action |
| Thietan-3-one[7] | > 0.6 | A shallow gradient should easily separate this less polar impurity. |
| 3-Hydroxythietane 1,1-dioxide | ~ 0.1 - 0.25 | A very slow, shallow gradient is needed. Isocratic elution might also be effective. |
| Unreacted m-CPBA | Varies (can streak) | A basic wash of the crude product before chromatography can remove acidic impurities. |
| 3-Aryl-2H-thiete 1,1-dioxide[1][3] | Varies based on aryl group | This elimination byproduct can be less polar; a standard gradient should provide separation. |
Issue 2: Peak Tailing in HPLC Analysis
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing for sulfones, while less common than for basic compounds, can occur and is often due to secondary interactions with the stationary phase or issues with the analytical method itself.[8]
Causality and Solution Workflow:
dot
Caption: Workflow to address HPLC peak tailing.
Step-by-Step Protocol:
-
Rule out Column Overload: Inject a dilution series of your sample. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume.[8]
-
Address Secondary Interactions: The sulfone oxygens can have secondary interactions with active sites on the silica backbone of a C18 column.
-
Mobile Phase Modifiers: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can often improve peak shape by protonating any residual silanol groups on the stationary phase.
-
-
Evaluate the Column:
-
If the problem persists, the column itself may be the issue. It could be contaminated or degraded.[8] Try flushing the column with a strong solvent. If that fails, consider replacing it.
-
For highly polar compounds like this compound, a standard C18 column may not be ideal. Consider using a column with a polar-embedded phase or a C18Aq column designed for use with highly aqueous mobile phases to prevent phase collapse.[9]
-
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible to minimize peak broadening.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a flash chromatography method to purify this compound?
A1: Based on literature precedents for similar compounds, a good starting point is normal-phase chromatography on silica gel.[1][2][3]
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase: Begin with a solvent system of Acetone/Hexane or Ethyl Acetate/Hexane.[1][2][3][5] Use TLC to find a ratio that gives your product an Rf of approximately 0.2. A common starting point could be 20-30% Acetone in Hexane.
-
Elution: A linear gradient from a lower to a higher polarity is recommended to effectively separate less polar impurities from your highly polar product.
Q2: Is this compound stable during chromatography?
A2: Thietane dioxides are generally reported to be chemically stable compounds.[1][3] However, related structures like 3-hydroxythietane 1,1-dioxide have shown degradation via elimination under basic (1 M NaOH) conditions.[3] Therefore, it is advisable to avoid strongly basic mobile phase modifiers (e.g., triethylamine) unless necessary to improve the chromatography of a basic impurity. Acidic conditions (e.g., 1 M HCl) appear to be well-tolerated.[3]
Q3: How should I prepare my sample for loading onto the column?
A3: Proper sample preparation is critical for a successful separation.
| Loading Method | Procedure | When to Use |
| Liquid Loading | Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Dichloromethane is a good choice for dissolving most organic compounds while being relatively non-polar.[6] | When the compound is readily soluble in the mobile phase. |
| Dry Loading | Dissolve the crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 1-2 times the mass of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Load this powder onto the top of the column.[4] | When the compound has poor solubility in the mobile phase. This is the recommended method for achieving the best resolution. |
Q4: What detection method is suitable for this compound?
A4: this compound contains a ketone chromophore, which will absorb UV light. However, the sulfone group itself does not have a strong chromophore in the typical UV range (220-400 nm).[10]
-
UV Detection: Detection at a low wavelength (e.g., 210-220 nm) is likely to be most effective for observing the ketone functionality.
-
Alternative Detection: If UV detection is not sensitive enough, or for process chemistry where quantitation is critical, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these are near-universal detectors that do not rely on a chromophore.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thietan-3-one | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labex.hu [labex.hu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Navigating the Chemistry of Thietan-3-one 1,1-dioxide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Thietan-3-one 1,1-dioxide and its derivatives. This resource is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered in this area of chemistry. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Utility and Challenges of a Strained Heterocycle
This compound is a versatile four-membered heterocyclic building block increasingly utilized in medicinal and agricultural chemistry.[1][2] Its strained ring system and the electron-withdrawing nature of the sulfone group impart unique reactivity and conformational properties. However, these same features can also lead to a range of side reactions and the formation of challenging-to-separate byproducts. This guide provides a structured approach to understanding and overcoming these obstacles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired 3-Substituted Thietane 1,1-Dioxide, with a Major Unidentified Byproduct.
Question: I am attempting a nucleophilic addition to Thietan-3-one followed by oxidation, or a substitution reaction on a 3-hydroxythietane 1,1-dioxide precursor, but I'm isolating a significant amount of a byproduct that appears to be an isomer of my starting material or desired product. What is likely happening?
Answer: The most probable side reaction is the elimination of water or another leaving group from the 3-position to form a thiete 1,1-dioxide byproduct.[1][3] This is particularly common when using 3-hydroxythietane 1,1-dioxide precursors under acidic or even some basic conditions.[1]
Causality: The formation of a carbocation at the 3-position, often facilitated by a Lewis or Brønsted acid, can readily undergo an E1 elimination to yield the more stable, conjugated thiete 1,1-dioxide.[3] Even under neutral or basic conditions, elevated temperatures can promote this dehydration.
-
Reagent and Catalyst Selection:
-
If using an acid catalyst for a substitution on a 3-hydroxy precursor, consider milder Lewis acids (e.g., CaCl2) over strong Brønsted acids.[1]
-
For reactions sensitive to acid, ensure all reagents and solvents are free from acidic impurities.
-
-
Temperature Control:
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Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Elevated temperatures significantly favor the elimination pathway.[1]
-
-
Order of Operations:
-
If your synthesis involves nucleophilic addition to thietan-3-one followed by oxidation, ensure the addition reaction goes to completion before oxidation. Unreacted ketone will not lead to the desired product.
-
-
Purification Strategy:
-
Thiete 1,1-dioxides are generally less polar than their saturated thietane 1,1-dioxide counterparts. Flash column chromatography using a gradient elution (e.g., starting with a non-polar solvent system and gradually increasing polarity) can effectively separate the desired product from the thiete byproduct. A common eluent system is a mixture of acetone and pentane or ethyl acetate and hexanes.[2]
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Problem 2: Formation of a Ring-Contracted Carboxylic Acid Derivative.
Question: I am performing a reaction on a 2-halo-thietan-3-one 1,1-dioxide derivative in the presence of a base, and my main product is a cyclopropane carboxylic acid derivative, not the expected substitution product. What is this reaction?
Answer: You are likely observing a Favorskii rearrangement . This is a classic reaction of α-halo ketones with a base, leading to a ring-contracted carboxylic acid, ester, or amide, depending on the nucleophile present.[4][5]
Causality: The base abstracts an acidic α-proton on the side of the ketone opposite the halogen, forming an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the rearranged product.[5]
-
Protect the Ketone: If nucleophilic substitution at the α-position is desired without rearrangement, consider protecting the ketone as a ketal before performing the substitution.
-
Use a Non-Enolizable Substrate: If possible, use a substrate that lacks α-protons on the carbon opposite the halogen to prevent the initial enolate formation.
-
Alternative Synthetic Route: Consider a different synthetic strategy that avoids the use of a 2-halo-thietan-3-one 1,1-dioxide intermediate in the presence of a strong base.
Problem 3: Complete Decomposition of the Starting Material or Formation of Gaseous Byproducts.
Question: When I treat my 2-halo-thietane 1,1-dioxide with a strong base, I observe gas evolution and a complex mixture of products, including what appears to be an alkene. What is occurring?
Answer: This is characteristic of a Ramberg-Bäcklund reaction . This reaction converts α-halo sulfones into alkenes via the extrusion of sulfur dioxide (SO2).[6][7]
Causality: The base abstracts an acidic α-proton, and the resulting carbanion displaces the adjacent halide to form an unstable three-membered episulfone intermediate. This intermediate readily decomposes by extruding SO2 gas to form an alkene.[8] For a cyclic α-halo sulfone like a derivative of this compound, this would lead to a cyclopropene derivative, which is highly strained and may undergo further reactions.
-
The Ramberg-Bäcklund reaction is generally a competing pathway to the Favorskii rearrangement for α-halo sulfones that also contain a ketone. The predominant pathway can depend on the specific substrate and reaction conditions.
-
If the goal is to synthesize an alkene, this reaction can be synthetically useful. However, if it is an undesired side reaction, alternative synthetic routes that avoid the α-halo sulfone moiety in the presence of a strong base should be explored.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts from the oxidation of thietan-3-one to this compound using m-CPBA?
A1: The primary byproduct from the use of meta-chloroperoxybenzoic acid (m-CPBA) is meta-chlorobenzoic acid (m-CBA) .[9] This is readily removed during aqueous workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate, which converts the carboxylic acid into its water-soluble sodium salt.[10] Incomplete oxidation can also leave unreacted starting material or the intermediate thietan-3-one 1-oxide.
Q2: I am having trouble with Grignard additions to thietan-3-one. What are the potential side reactions?
A2: Besides the desired 1,2-addition to the carbonyl, Grignard reagents can also act as a base, leading to enolization of the ketone. This is more prevalent with sterically hindered Grignard reagents or ketones. Another potential side reaction is the reduction of the ketone to the corresponding alcohol, where the Grignard reagent delivers a hydride. Careful control of reaction temperature (typically low temperatures, e.g., -78 °C) and the choice of Grignard reagent can help minimize these side reactions.
Q3: How stable is the thietane 1,1-dioxide ring to ring-opening?
A3: The thietane 1,1-dioxide ring is generally quite stable, especially when compared to the unoxidized thietane.[1] Studies have shown it to be stable to 1 M HCl and 1 M NaOH, as well as various nucleophiles.[2] However, very strong nucleophiles or harsh reaction conditions could potentially lead to ring-opening, although this is not a commonly reported side reaction for this compound derivatives under typical synthetic conditions.
Q4: My thiete 1,1-dioxide byproduct seems to be forming further products upon standing or during purification. What could be happening?
A4: Thiete 1,1-dioxides are reactive compounds that can undergo [4+2] cycloaddition (Diels-Alder) dimerization , where one molecule acts as the diene and another as the dienophile.[11] This can lead to a complex mixture of dimeric products, which can complicate purification and analysis. It is advisable to purify the desired product from the thiete 1,1-dioxide byproduct as soon as possible after the reaction is complete.
Data and Protocols
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Structure | Formation Conditions | Key Analytical Signatures (¹H NMR) |
| Thiete 1,1-dioxide | Acidic or basic conditions, elevated temperatures on 3-hydroxythietane 1,1-dioxide precursors. | Olefinic protons, typically downfield shifts compared to the saturated analogue. | |
| Cyclopropane carboxylic acid derivative | Base treatment of 2-halo-thietan-3-one 1,1-dioxide. | High-field signals for cyclopropyl protons. | |
| m-Chlorobenzoic acid | Byproduct of m-CPBA oxidation. | Aromatic protons and a carboxylic acid proton signal (>10 ppm). | |
| Dimer of thiete 1,1-dioxide | Complex | Upon standing or heating of thiete 1,1-dioxide. | Complex spectrum with multiple aliphatic and olefinic signals. |
Experimental Protocol: Oxidation of 3-Aryl-3-hydroxythietane to 3-Aryl-3-hydroxythietane 1,1-dioxide
This protocol is adapted from Procter, D. J. et al. J. Org. Chem. 2022, 87 (2), 1555–1563.[2]
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Dissolve the 3-aryl-3-hydroxythietane (1.0 equiv) in dichloromethane (CH2Cl2) to a concentration of approximately 0.13 M in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 3.0 equiv) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Transfer the mixture to a separatory funnel and extract with CH2Cl2.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., acetone/pentane or ethyl acetate/hexanes) to afford the pure 3-aryl-3-hydroxythietane 1,1-dioxide.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways from a 3-Hydroxythietane 1,1-Dioxide Intermediate
Caption: Key reaction pathways for 3-hydroxythietane 1,1-dioxide.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low-yielding reactions.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 7. Ramberg-Bäcklund_reaction [chemeurope.com]
- 8. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Improving the yield of reactions with Thietan-3-one 1,1-dioxide
<Technical Support Center: Thietan-3-one 1,1-dioxide
To: Lead Scientists & Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Improving Reaction Yields and Troubleshooting Reactions with this compound
This guide is designed to serve as a dedicated technical resource for researchers utilizing this compound. This versatile four-membered cyclic sulfone is a valuable building block in medicinal chemistry, offering a polar, three-dimensional motif.[1][2] However, its unique reactivity, stemming from the electron-withdrawing sulfonyl group and inherent ring strain, can present challenges. This document provides practical, in-depth answers to common issues encountered during its use, focusing on maximizing reaction yields and minimizing side-product formation.
Part 1: Frequently Asked Questions - Stability & Handling
Question 1: How stable is this compound to common laboratory conditions?
Answer: this compound is a white to light yellow crystalline solid with a melting point of 72-76 °C.[3] It is generally stable under ambient conditions and can be stored for extended periods in a cool, dry place. The dioxide form is stable against further oxidation.[1] However, its reactivity is highly dependent on the pH of the medium.
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Acidic Conditions: The thietane dioxide ring is generally stable in the presence of acid. Studies have shown quantitative recovery after exposure to 1 M HCl at 37 °C.[4]
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Basic Conditions: Strong basic conditions can be problematic. The α-protons to the carbonyl are acidic due to the influence of the sulfonyl group, making the compound susceptible to base-mediated reactions like self-condensation or decomposition. While some 3,3-disubstituted derivatives show stability in 1 M NaOH, the parent ketone is more sensitive.[4] Caution is advised when using strong bases, especially at elevated temperatures.
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Nucleophiles: It is generally stable in the presence of common nucleophiles like iodides or cysteine methyl esters under neutral conditions.[4]
Question 2: What are the key safety considerations when working with this compound?
Answer: According to its Globally Harmonized System (GHS) classification, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Part 2: Troubleshooting Guide - Reaction Optimization
This section addresses specific, common challenges encountered during reactions involving the α-protons of this compound, such as Michael and Aldol additions.
Focus Area: Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated systems activated by the thietanone dioxide core is a powerful synthetic tool. However, achieving high yields requires careful optimization.
Question 3: My Michael addition is sluggish and gives low yield. What are the primary factors to investigate?
Answer: Low yield in a Michael addition with this substrate typically points to one of three areas: inefficient enolate formation, incorrect solvent choice, or inappropriate temperature control.
Causality & Troubleshooting Workflow:
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Caption: Troubleshooting workflow for low-yield Michael additions.
Detailed Explanation:
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Base Selection is Critical: The electron-withdrawing sulfone moiety significantly acidifies the α-protons. Using an overly strong, unhindered base (e.g., NaH, NaOMe) can lead to rapid, uncontrolled side reactions like self-condensation.
-
Recommendation: Start with a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) for clean enolate formation. For less sensitive substrates, weaker bases like DBU or even potassium carbonate may suffice.
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Solvent Choice Impacts Reactivity: The choice of solvent is crucial for stabilizing the intermediate enolate and ensuring the reagents remain in solution.
-
Recommendation: Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) is an excellent starting point. If solubility is an issue, consider Dioxane or Dimethylformamide (DMF). Avoid protic solvents (e.g., ethanol, water) during enolate formation as they will quench the reaction.
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Temperature Control Prevents Side Reactions: Many side reactions, including elimination to form a thiete dioxide species, are kinetically disfavored at low temperatures.[4]
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Recommendation: Perform the deprotonation step at -78 °C (dry ice/acetone bath). Add the Michael acceptor at this low temperature before allowing the reaction to slowly warm to room temperature. This ensures the desired conjugate addition occurs before competing pathways can activate.
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Question 4: I am observing the formation of a significant side product that appears to be from an elimination reaction. How can I suppress this?
Answer: The formation of a 3-aryl-2H-thiete 1,1-dioxide via an E1 elimination from a carbocation intermediate or a base-mediated E2-type reaction is a known competing pathway, especially under harsh conditions.[4][7]
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Mechanistic Insight: This side reaction is often promoted by elevated temperatures and certain Lewis or Brønsted acids.[1][7] It can also occur under strongly basic conditions if the initially formed enolate is unstable.
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Suppression Strategy:
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Strict Low-Temperature Conditions: As mentioned above, maintaining the reaction at -78 °C during the addition of the electrophile is the most effective way to minimize this side product.
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Choice of Counter-ion: Lithium-based enolates (from LDA or n-BuLi) are often more stable and less prone to elimination than their sodium or potassium counterparts.
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Rapid Trapping: Ensure the Michael acceptor is added promptly after the enolate is formed to trap the desired intermediate before it can decompose.
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Focus Area: Aldol and Related Condensation Reactions
Question 5: My Aldol reaction with this compound and an aldehyde is giving a complex mixture of products. What is happening?
Answer: A complex product mixture in an Aldol reaction suggests issues with reaction control, potentially leading to multiple additions, self-condensation, or retro-Aldol reactions.
Key Parameters for Optimization:
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Stoichiometry | Use a slight excess (1.1-1.2 equiv.) of the aldehyde. | Ensures the thietanone enolate is fully consumed, minimizing self-condensation. |
| Base | LDA or LiHMDS in THF. | Provides rapid, quantitative, and irreversible enolate formation, preventing equilibrium issues that can lead to retro-Aldol reactions. |
| Temperature | -78 °C for enolate formation and aldehyde addition. | Maximizes kinetic control, favoring the desired Aldol addition over other pathways. The resulting lithium alkoxide is often stable at low temperatures. |
| Quench | Quench at low temperature with saturated aq. NH₄Cl. | A mild acidic quench protonates the alkoxide without promoting dehydration or other acid-catalyzed side reactions. |
dot graph { node [shape=plaintext, fontname="Arial"]; layout=neato;
}
Caption: Key steps in a controlled Aldol reaction.
Part 3: Experimental Protocol
Protocol: Optimized Michael Addition of Methyl Acrylate to this compound
This protocol provides a robust method for performing a conjugate addition, a common reaction type where optimization is key.
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
This compound
-
Methyl acrylate
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
Procedure:
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LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv.). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
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Enolate Formation: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. Self-Validation Step: A small aliquot can be quenched with D₂O to confirm deprotonation via NMR or MS.
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Michael Addition: Add methyl acrylate (1.2 equiv.) dropwise to the enolate solution at -78 °C. The yellow color of the enolate should fade upon addition. Stir the reaction mixture at -78 °C for 2 hours.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thietan-3-one | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Stability issues and storage conditions for Thietan-3-one 1,1-dioxide
Welcome to the dedicated technical support center for Thietan-3-one 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the longevity of the compound.
Introduction to this compound
This compound is a unique heterocyclic compound featuring a strained four-membered thietane ring with a sulfone group and a ketone functionality. The sulfone group generally imparts high stability to the thietane ring, making it a robust scaffold in organic synthesis.[1][2] However, the presence of the reactive ketone group and the inherent ring strain necessitate careful handling and storage to prevent degradation and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[3]
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A change in color, such as yellowing, could indicate potential degradation. This may be due to exposure to light, elevated temperatures, or impurities. It is advisable to re-analyze the material for purity before use.
Q3: Is this compound sensitive to air or moisture?
While the thietane dioxide ring is generally stable, the compound should be stored in a dry environment.[3][4] Moisture can potentially interact with the ketone functionality or introduce impurities that may catalyze degradation over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for highly sensitive applications.
Q4: Can I handle this compound on the benchtop?
For short-duration procedures like weighing, handling on a clean, dry benchtop is generally acceptable. However, it is good laboratory practice to minimize exposure to atmospheric moisture and light. For extended manipulations, working in a glovebox or under a flow of inert gas is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause A: Degradation of this compound Starting Material
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Explanation: Improper storage or handling can lead to the degradation of the compound before it is used in a reaction. Thermal stress is a potential cause, as thermolysis of 3-thietanone 1,1-dioxides can lead to extrusion processes.
-
Troubleshooting Steps:
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Verify Purity: Before use, check the purity of your this compound sample using a suitable analytical method (e.g., NMR, LC-MS).
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Ensure Proper Storage: Confirm that the compound has been stored at the recommended 2-8°C in a tightly sealed container, away from light.
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Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.
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Possible Cause B: Incompatibility with Reaction Conditions
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Explanation: While 3,3-disubstituted thietane-1,1-dioxides show good stability in acidic and basic conditions, the ketone in this compound can undergo reactions under certain pH conditions.[1] Strong bases could potentially lead to enolate formation and subsequent side reactions.
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Troubleshooting Steps:
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pH Control: Carefully control the pH of your reaction mixture. If strong bases are required, consider using non-nucleophilic bases and low temperatures.
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Protecting Groups: For multi-step syntheses, consider protecting the ketone group if it is not the desired site of reaction.
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Issue 2: Poor Solubility of this compound
Possible Cause: Incorrect Solvent Choice
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Explanation: this compound is a solid crystalline compound.[2] Its solubility will vary depending on the solvent.
-
Troubleshooting Steps:
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Solvent Screening: Perform small-scale solubility tests with a range of aprotic and protic organic solvents to find the most suitable one for your reaction.
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Gentle Warming: Gentle warming may aid in dissolution, but avoid excessive heat to prevent thermal degradation.
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Storage and Handling Protocols
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and potential side reactions.[3] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | To protect from moisture and atmospheric contaminants. |
| Light | Amber vial or stored in the dark | To prevent potential photochemical degradation. |
| Container | Tightly sealed, appropriate material | To prevent contamination and exposure to air and moisture. |
Step-by-Step Handling Protocol
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Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
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Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
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Weighing: Use a clean, dry spatula and weighing boat. Perform the weighing process efficiently to minimize exposure time.
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Dissolution: Add the solvent to the solid. If necessary, gentle warming and stirring can be applied to facilitate dissolution.
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Storage of Solutions: If a stock solution is prepared, it should be stored at 2-8°C under an inert atmosphere and used as quickly as possible. Monitor for any signs of precipitation or color change.
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts of stability and potential degradation pathways for this compound.
Caption: Factors influencing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Overcoming challenges in the scale-up of Thietan-3-one 1,1-dioxide reactions
Technical Support Center: Thietan-3-one 1,1-dioxide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound and its derivatives. As a structural motif of increasing importance in medicinal and agricultural chemistry, the successful and safe production of these four-membered cyclic sulfones at scale is paramount.[1][2] This guide is designed to move beyond simple protocols and provide you, our fellow researchers and drug development professionals, with the in-depth, field-proven insights needed to navigate the common challenges encountered during process development. We will explore the causality behind experimental choices, offering troubleshooting strategies and validated protocols to ensure the integrity and success of your work.
Section 1: Pre-Scale-up Planning & Safety
Scaling a reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in how heat and mass are transferred.[3] Proper planning is the most critical step to ensure a safe and successful outcome.
FAQ: Risk Assessment for Scale-Up
Question: I have a successful bench-scale (1 mmol) procedure for the oxidation of a thietan-3-ol derivative to the corresponding 1,1-dioxide. What are the primary hazards I need to consider before scaling to 100 mmol or larger?
Answer: Your primary concerns should revolve around thermal control, reagent handling, and potential pressure build-up.
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Exothermicity: The oxidation of sulfides to sulfones is a highly exothermic process.[4] What is easily managed in a small flask with a water bath can become a dangerous thermal runaway in a larger vessel due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[3] You must assess the reaction's thermal profile using techniques like reaction calorimetry (RC1) if possible, or at a minimum, by carefully monitoring the internal temperature during a small, incremental scale-up.[5]
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Oxidizing Agent Dangers: Many common oxidants pose significant risks at scale.
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Peroxy acids (e.g., m-CPBA): Can be shock-sensitive, especially in solid form. Their decomposition can be catalyzed by trace metals.
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Hydrogen Peroxide (H₂O₂): Concentrated solutions can cause explosions, especially in the presence of certain catalysts or if the reaction temperature is not controlled.[6] Evaporation of residual H₂O₂ must be done with extreme care, preferably in an open system.[6]
-
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Gas Evolution: The quenching of excess oxidant (e.g., with sodium bisulfite) or side reactions can lead to rapid gas evolution. The reaction vessel must be sized appropriately (at least twice the total reaction volume) and equipped for adequate venting.[5]
Our Recommendation: Before any significant scale-up, perform the reaction at an intermediate scale (e.g., 3x the original).[3] Diligently monitor the internal reaction temperature with a thermocouple probe, not just the bath temperature, as there can be a significant difference.[5]
Workflow for Safe Scale-Up Assessment
Caption: A phased approach to reaction scale-up.
Section 2: Reaction Execution & Troubleshooting
This section addresses common issues that arise during the reaction itself.
Troubleshooting Guide
Question: My reaction yield is significantly lower on a larger scale, and I'm observing a new major impurity. What is the likely cause?
Answer: This is a classic scale-up problem often linked to two issues: inefficient mixing and poor temperature control leading to side reactions.
Causality: The primary side reaction in the synthesis of 3-substituted thietane 1,1-dioxides is often elimination, which forms a 2H-thiete 1,1-dioxide.[7] This can be promoted by localized overheating or prolonged reaction times. In a large flask with inadequate stirring, you can have "hot spots" where the local temperature is much higher than your probe reading, accelerating this degradation pathway.[3]
Troubleshooting Steps:
-
Improve Agitation: Switch from a magnetic stir bar, which is often ineffective in large, viscous reaction masses, to overhead mechanical stirring. Ensure the impeller is correctly sized and positioned to create a good vortex for efficient mixing.
-
Control Reagent Addition: Do not add the oxidizing agent all at once. A controlled, portion-wise or slow dropwise addition via an addition funnel allows the cooling system to keep pace with the heat being generated.[7]
-
Re-evaluate Solvent Choice: A solvent with a slightly higher boiling point might offer a wider and safer operating window. However, avoid highly volatile solvents which can pose fire hazards and concentrate the reaction mixture if not well-contained.[5]
Question: The reaction mixture has become a thick, unmanageable slurry. How can I prevent this?
Answer: Increased viscosity is a known challenge in sulfonation and sulfone synthesis.[4] This can be due to product precipitation or changes in the physical properties of the reaction medium as the starting material is converted.
Preventative Measures:
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Adjust Concentration: The simplest solution is to use more solvent. While this impacts throughput, a stirrable reaction is always preferable to a stalled one. The reaction volume should not exceed 50% of the vessel's total volume to allow for this.[5]
-
Solvent System Screening: Consider a co-solvent system. A solvent that is good for the reaction's chemistry may not be optimal for the product's solubility. A small amount of a co-solvent in which the product is more soluble can maintain homogeneity.
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Temperature Strategy: In some cases, running the reaction at a slightly higher, but still controlled, temperature can maintain solubility. This must be balanced against the risk of promoting side reactions.[3]
Decision Tree for Low Yield/Purity Issues
Caption: A logical guide for diagnosing scale-up issues.
Section 3: Work-up & Purification
Purification is often the bottleneck in scaling up. Methods that are convenient at the bench, like chromatography, can become impractical and hazardous at a larger scale.[5]
FAQ: Purification Strategies
Question: My standard silica gel chromatography is not feasible for a 50-gram scale. What are my alternatives for purifying this compound?
Answer: Avoiding chromatography is a primary goal of process chemistry.[5] Thietan-3-one 1,1-dioxides are often crystalline solids, making them ideal candidates for non-chromatographic purification.
| Purification Method | Description | Pros for Scale-Up | Cons for Scale-Up |
| Crystallization | Dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly to form pure crystals. | High purity, low solvent use, highly scalable. | Requires finding a suitable solvent system; product must be a solid. |
| Trituration | Suspending the crude solid in a solvent in which the desired product is insoluble, but impurities are soluble. | Simple, fast, good for removing minor, more soluble impurities. | Less effective for impurities with similar solubility; may have lower recovery. |
| Liquid-Liquid Extraction | Utilizing pH and solubility differences to wash impurities from an organic solution of the product. | Excellent for removing acidic/basic impurities (e.g., m-CBA from m-CPBA).[5] | Consumes large volumes of solvent; emulsion formation can be problematic. |
Protocol: Purification by Crystallization
This protocol assumes your this compound is a solid and you have identified a suitable crystallization solvent (e.g., isopropanol, ethyl acetate/heptane mixture) at the small scale.
-
Dissolution: Transfer the crude solid product to an appropriately sized Erlenmeyer flask or jacketed reactor. Add the minimum amount of the chosen solvent to the solid.
-
Heating: While stirring, gently heat the mixture until the solid completely dissolves. Do not overheat, as this can lead to oiling out or decomposition.
-
Cooling (Crucial Step):
-
Slow Cool: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to remove any remaining surface impurities.
-
Drying: Dry the purified product under a vacuum at a temperature well below its melting point until a constant weight is achieved.
Section 4: Product Stability & Quality
Question: How stable is the thietane-1,1-dioxide ring? Are there conditions I should avoid during work-up or storage?
Answer: The 3,3-disubstituted thietane-1,1-dioxide ring is generally quite stable under neutral and acidic conditions (e.g., 1 M HCl).[7] However, it can be susceptible to degradation under certain conditions:
-
Strong Base: Some derivatives, particularly those with a hydroxyl group at the 3-position (a common precursor), can undergo base-catalyzed elimination to form a thiete dioxide.[7] Therefore, avoid prolonged exposure to strong aqueous bases like 1 M NaOH during work-up if this structure is present.
-
Thermal Stress: While generally stable, prolonged heating at high temperatures can lead to decomposition. It is always best practice to store the final product in a cool, dry place.
Final product quality should always be confirmed by standard analytical methods (NMR, LCMS, melting point) to ensure that the scaled-up process delivers material of equivalent or better quality than the bench-scale procedure.
References
Troubleshooting unexpected results in thietane dioxide synthesis
Technical Support Center: Thietane Dioxide Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for thietane dioxide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of synthesizing this valuable four-membered heterocyclic sulfone. Thietane dioxide's unique properties—acting as a bioisostere that can reduce lipophilicity while improving metabolic stability—have made it an increasingly important building block in modern drug discovery.[1]
However, the synthesis of strained four-membered rings is not always straightforward. Unexpected results, from low yields to the formation of elusive side products, can impede research progress. This guide moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice, grounded in established chemical principles. Here, we address the common challenges encountered in the lab, helping you diagnose problems and refine your experimental approach for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing thietane 1,1-dioxide?
The most prevalent and generally reliable method is the direct oxidation of thietane.[2][3] This is typically a two-step oxidation, often proceeding through a thietane 1-oxide (sulfoxide) intermediate, which is then further oxidized to the desired thietane 1,1-dioxide (sulfone). Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are frequently used due to their high reactivity and clean reaction profiles.[3][4] Other oxidants like hydrogen peroxide (often with an acid catalyst) or potassium permanganate have also been employed.[2]
Q2: My reaction yield is consistently low. What are the most likely general causes?
Persistently low yields in organic synthesis can often be traced back to a few key areas before delving into reaction-specific issues.[5] Consider these primary factors:
-
Reagent Quality: The purity and activity of your starting materials are paramount. Thietane can be volatile and susceptible to oxidation over time. More critically, the oxidant's activity can degrade upon storage. For instance, m-CPBA is often sold with a certain percentage of water for stability, and its effective concentration can decrease. It is advisable to determine the activity of your m-CPBA via iodometric titration before use.
-
Reaction Conditions: Inadequate temperature control is a frequent culprit. Oxidation reactions are exothermic; insufficient cooling can lead to temperature spikes that promote side reactions or decomposition.
-
Workup & Isolation: Thietane dioxide has moderate polarity and some water solubility. During aqueous workup, product can be lost to the aqueous layer if extractions are not performed thoroughly with an appropriate solvent like dichloromethane or ethyl acetate.
Q3: I see an unexpected major byproduct in my crude analysis. What could it be?
While the oxidation of unsubstituted thietane is fairly clean, syntheses involving substituted thietanes, particularly 3-hydroxythietane dioxides, are known to produce a significant side product: a thiete dioxide .[4][6] This occurs via an elimination (dehydration) reaction. Its formation is especially favored under acidic conditions or at elevated temperatures. If you observe signals in your ¹H NMR spectrum in the olefinic region (typically >6 ppm), the presence of a thiete dioxide is highly probable.
Troubleshooting Guide: Specific Experimental Issues
Problem: Low or No Product Formation with m-CPBA
Q: I've run my oxidation of thietane with m-CPBA, but TLC analysis shows only the starting material. What went wrong?
This is a common issue that almost always points to the oxidant rather than the thietane.
Root Cause Analysis: The peroxy acid functional group in m-CPBA is responsible for the oxidation. Over time, especially with improper storage (e.g., exposure to light, moisture, or heat), m-CPBA decomposes into 3-chlorobenzoic acid, which is inactive as an oxidant.
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: The full oxidation from a sulfide (thietane) to a sulfone (thietane dioxide) requires at least two equivalents of the oxidizing agent. A common protocol uses a slight excess, around 2.2 equivalents, to ensure complete conversion.[3]
-
Check m-CPBA Activity: Before running the reaction again, confirm the activity of your m-CPBA. A simple iodometric titration is the standard procedure. If the activity is significantly lower than specified, you must adjust the mass used to achieve the correct molar equivalents.
-
Ensure Proper Reaction Conditions: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[3] Running the reaction at temperatures that are too low may result in a sluggish or stalled reaction.
Problem: Formation of Thiete Dioxide Byproduct
Q: My synthesis of a 3-substituted thietane dioxide is plagued by a major elimination byproduct. How can I suppress its formation?
This is a well-documented challenge, particularly when synthesizing derivatives from precursors like 3-aryl-3-hydroxythietane 1,1-dioxides.[4][6] The driving force is the formation of a stable conjugated system.
Root Cause Analysis: The formation of a thiete dioxide occurs through an E1 or E2 elimination pathway. This is often catalyzed by Brønsted or Lewis acids and is significantly accelerated at higher temperatures. For example, attempts to perform acid-catalyzed Friedel-Crafts reactions on 3-hydroxythietane dioxide substrates can fail, yielding only the elimination product if conditions are not optimized.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thiete dioxide formation.
Preventative Strategies:
-
Temperature Control: Studies have shown that increasing reaction temperature can dramatically decrease the yield of the desired product in favor of the thiete dioxide. Conversely, lowering the temperature can provide quantitative conversion to the desired product.[4]
-
Choice of Catalyst: If acid catalysis is necessary, screen milder Lewis acids or consider non-acidic conditions if the transformation allows.
-
Solvent Choice: Changing the solvent from a non-polar one (like toluene) to a more polar, non-protic solvent might alter the reaction pathway, although temperature remains the most critical factor.[6]
Problem: Difficult Product Isolation & Purification
Q: After my m-CPBA oxidation, I have a difficult-to-separate mixture of my product and 3-chlorobenzoic acid. How can I improve the workup?
Root Cause Analysis: The byproduct of m-CPBA oxidation is 3-chlorobenzoic acid (m-CBA). While it has different polarity from thietane dioxide, its solubility properties can complicate simple extraction, and it can interfere with chromatography.
Optimized Workup Protocol:
-
Quench Excess Oxidant: After the reaction is complete, cool the mixture in an ice bath and quench any remaining m-CPBA by adding a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective.
-
Base Wash for Acid Removal: The key step is to deprotonate the carboxylic acid byproduct to make it highly water-soluble. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Repeat this wash 2-3 times. You can monitor the aqueous layer's pH to ensure it remains basic.
-
Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: If purification is still required, flash column chromatography on silica gel is generally effective. A solvent system of ethyl acetate in hexanes or acetone in pentanes is a good starting point.[4]
Key Experimental Protocols & Data
Protocol: Oxidation of Thietane to Thietane 1,1-Dioxide
This protocol is a standard procedure adapted from literature methods.[3]
-
Preparation: Dissolve thietane (1.0 eq) in dichloromethane (DCM), using approximately 10 mL of solvent per gram of thietane, in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (2.2 eq, activity-corrected) in DCM. Add this solution dropwise to the stirred thietane solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC.
-
Workup: Cool the mixture back to 0 °C. Quench by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude thietane 1,1-dioxide, which can be further purified by column chromatography if necessary.
Data Summary: Comparison of Oxidation Conditions
| Oxidant | Stoichiometry (eq.) | Typical Solvent | Temp. (°C) | Pros | Cons / Common Issues |
| m-CPBA | 2.1 - 2.5 | Dichloromethane | 0 to RT | High yield, clean reaction. | Requires active oxidant; byproduct removal.[3][4] |
| H₂O₂ / Acetic Acid | >2.0 | Acetic Acid | 25 - 100 | Inexpensive reagents. | Can require heat; potential for over-oxidation or side reactions.[2] |
| KMnO₄ | >2.0 | Acetone / Water | 0 to RT | Strong, inexpensive oxidant. | Heterogeneous reaction; MnO₂ byproduct removal is difficult; over-oxidation risk.[2] |
Visualizing the Chemistry
Caption: Stepwise oxidation of thietane to thietane 1,1-dioxide.
Caption: Competing substitution and elimination pathways.
References
Methods for monitoring the progress of reactions involving Thietan-3-one 1,1-dioxide
Technical Support Center: Monitoring Thietan-3-one 1,1-dioxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered when monitoring reactions involving this versatile sulfone. Our goal is to equip you with the knowledge to select the appropriate analytical method, interpret your data confidently, and troubleshoot effectively.
Section 1: Foundational Monitoring with Thin-Layer Chromatography (TLC)
TLC is the workhorse of reaction monitoring—fast, inexpensive, and highly effective for tracking the consumption of starting materials and the appearance of products.[1] this compound is a polar compound, which requires careful consideration of your TLC setup.
Frequently Asked Questions (FAQs): TLC Analysis
Q1: What is a good starting solvent system for monitoring reactions with this compound on silica gel plates?
A good starting point for a polar compound like this compound is a moderately polar eluent system. We recommend beginning with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes. From there, you can adjust the polarity based on the observed retention factor (Rƒ).
-
If your spots remain at the baseline (low Rƒ): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 70% EtOAc / 30% Hexanes or add a small amount of methanol).[2]
-
If your spots run to the solvent front (high Rƒ): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 30% EtOAc / 70% Hexanes).[2]
| Compound Polarity | Recommended Solvent System Adjustment | Example |
| Very High (Stays at Baseline) | Increase eluent polarity | 100% EtOAc, or 5-10% MeOH in Dichloromethane (DCM) |
| Moderate | Start with 1:1 EtOAc/Hexanes | 50% EtOAc / 50% Hexanes |
| Low (Runs with Solvent Front) | Decrease eluent polarity | 20% EtOAc / 80% Hexanes |
Q2: My spots are streaking and elongated. What is causing this and how can I fix it?
Streaking is a common issue, especially with polar or charged compounds. The primary causes are sample overloading or secondary interactions with the silica gel.[3]
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Sample Overloading: This is the most frequent cause. The solution is simple: dilute your sample significantly before spotting it on the plate.[2] You can also try spotting a smaller amount or spotting multiple times in the same location, allowing the solvent to dry completely between applications to keep the spot tight.[3]
-
Acidic/Basic Nature: Thietane derivatives can be sensitive to the acidic nature of standard silica gel.[4] If dilution doesn't solve the problem, try adding a small amount of a modifier to your eluent system. For potentially acidic compounds, add 0.1–2.0% triethylamine. For basic compounds, 0.1–2.0% acetic or formic acid can improve spot shape.[2]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMSO or DMF, the solvent itself can cause severe streaking. After spotting the plate, place it under high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[4]
Q3: I can't see my spots under a UV lamp. What visualization stain should I use for sulfones?
While the ketone functionality in this compound provides a UV chromophore, many of its reaction products may not be UV-active. Furthermore, the sulfone group itself is not a strong chromophore. In these cases, a chemical stain is essential.
For sulfones and other sulfur-containing compounds, Potassium Permanganate (KMnO₄) stain is highly effective. It is a strong oxidizing agent that reacts with the sulfone group (and many other functional groups), leaving a yellow or white spot on a purple background. Anisaldehyde stains can also be effective, sometimes revealing different colors for reactants and products, which can aid in identification.[4]
Section 2: Quantitative & Confirmatory Analysis (NMR & LC-MS)
When you need more than just a qualitative check, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for obtaining quantitative data and confirming the identity of your products.
Frequently Asked Questions (FAQs): NMR & LC-MS
Q4: What are the key ¹H NMR signals to monitor for the consumption of this compound?
This compound has a simple, symmetric ¹H NMR spectrum. The key signals to monitor are the two methylene groups. Due to the influence of the adjacent sulfone and ketone groups, these protons are significantly deshielded.
-
This compound: Expect two triplets (or more complex multiplets depending on the solvent and spectrometer resolution) corresponding to the protons at the C2 and C4 positions.
-
Monitoring Progress: As the reaction proceeds, you will observe the disappearance of these characteristic starting material peaks and the appearance of new signals corresponding to your product. For quantitative analysis, you can integrate these signals relative to an internal standard (like 1,3,5-trimethoxybenzene) that does not react under the reaction conditions.[5]
Q5: How can I use LC-MS to confirm product formation and identify byproducts?
LC-MS is an exceptionally powerful technique for monitoring complex reactions. It provides both the retention time (from the Liquid Chromatography) and the mass-to-charge ratio (m/z) of the components in your mixture.[6]
-
Method Development: For small, polar molecules like thietane derivatives, a reverse-phase C18 column is a good starting point.[7] A typical mobile phase would be a gradient of water and acetonitrile (ACN), often with 0.1% formic acid to aid in ionization.
-
Confirming Your Product: Before starting your reaction, inject a dilute solution of your starting material to determine its retention time and confirm its mass. The expected product mass can be calculated, and you can look for a peak with this specific m/z at a different retention time in your reaction samples.
-
Identifying Byproducts: The mass spectrometer is invaluable for identifying unknown peaks. If you see unexpected spots on your TLC, LC-MS can provide their molecular weights, which is the first and most critical step in determining their structure. Tandem mass spectrometry (MS/MS) can further fragment these ions to provide structural clues.[8]
Workflow for Choosing a Monitoring Technique
The choice of analytical method depends on the information you need. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting an analytical monitoring technique.
Section 3: Alternative & Troubleshooting Techniques
Sometimes, standard methods are not suitable, or they present challenges that require troubleshooting.
Frequently Asked Questions (FAQs): Alternative Methods & Troubleshooting
Q6: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable method for my reaction?
GC-MS is an excellent high-resolution technique, but its suitability depends on the thermal stability and volatility of your compounds.[9][10]
-
Suitability: GC-MS is appropriate if your starting material and product are volatile enough to be vaporized without decomposition in the heated GC inlet.[11]
-
Caution - Thermal Lability: The sulfone group can be thermally labile.[12] High temperatures in the GC inlet can cause decomposition, leading to inaccurate results and the appearance of degradation products in your chromatogram.[13][14] If you suspect thermal decomposition, consider using a cooler injection temperature or a more gentle injection technique like on-column injection.[14]
Q7: Can I use Fourier-Transform Infrared (FTIR) Spectroscopy to monitor my reaction?
Yes, FTIR can be a useful and rapid technique, provided there is a clear change in the functional groups between the reactant and product.[15]
-
Key Bands to Monitor: For reactions of this compound, you will monitor two key regions:
-
C=O (Ketone) Stretch: A strong peak around 1700-1750 cm⁻¹. Consumption of the starting material will lead to the disappearance of this peak.
-
SO₂ (Sulfone) Stretches: Two strong, characteristic peaks for the asymmetric and symmetric stretching, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[16][17]
-
-
Application: FTIR is particularly useful for reactions where the ketone is transformed (e.g., reduction to an alcohol, formation of an imine), as the disappearance of the strong C=O stretch is very easy to track.[18]
Troubleshooting Guide for a Stalled Reaction
When your primary monitoring technique (e.g., TLC) shows that the reaction has stopped prematurely, a systematic approach is needed to diagnose the issue.
Caption: A decision tree for troubleshooting a stalled chemical reaction.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS Method Package for Reactive Sulfur Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Thietan-3-one 1,1-dioxide
Welcome to the dedicated technical support guide for the purification of Thietan-3-one 1,1-dioxide via recrystallization. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high purity for this important synthetic building block.
Introduction to Recrystallization of this compound
This compound is a polar, high-melting-point solid, with a reported melting point of 210-221 °C with decomposition[1]. These properties are critical when selecting an appropriate recrystallization solvent and designing the purification protocol. An ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. Given the polar nature of the sulfone and ketone functionalities, polar solvents are the primary candidates for screening.
Part 1: Core Recrystallization Protocol
This section outlines a general, yet robust, starting procedure for the recrystallization of this compound.
Experimental Workflow: Single Solvent Recrystallization
Below is a step-by-step guide for a typical single-solvent recrystallization.
Caption: General workflow for single-solvent recrystallization.
Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various candidate solvents at room temperature and upon heating. Based on its structure, suitable starting points are listed in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near its boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing particulate matter that will not dissolve.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. If crystals do not form, inducing crystallization may be necessary (see Troubleshooting). Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recommended Solvents for Screening
The choice of solvent is the most critical parameter in recrystallization. The following table provides a starting point for solvent screening for this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Isopropanol | 82.6 | 19.9 | A good starting point. Often used for crystallizing polar compounds like hydroxy thietane dioxides[2]. |
| Ethanol | 78.4 | 24.5 | Similar to isopropanol, a common and effective solvent for polar molecules.[3] |
| Acetone | 56 | 21 | Can be a good solvent, but its low boiling point may lead to rapid evaporation and premature crystallization.[3] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent that may offer a good solubility differential. |
| Water | 100 | 80.1 | Due to the high polarity of the compound, solubility in hot water is possible. However, its high boiling point can be a challenge.[3] |
| Mixed Solvents | Variable | Variable | A two-solvent system (e.g., Ethanol/Hexane, Acetone/Hexane) can be effective if a single solvent is not ideal.[3] |
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[4] this compound has a high melting point, so this is more likely due to saturation issues.
-
Immediate Action: Re-heat the solution until the oil completely redissolves.
-
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the solution and then allow it to cool slowly again.[4][5]
-
Lower the Cooling Temperature: Ensure that the solution is cooled to a temperature well below the compound's melting point before crystal formation begins.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a solvent in which the compound is less soluble.
-
Q2: No crystals have formed, even after cooling the solution in an ice bath. What went wrong?
Answer: This is a common issue that typically arises from two main causes: using too much solvent or the formation of a supersaturated solution.[4]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[5]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[5]
-
Consider an "Anti-Solvent": If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Caption: Decision tree for troubleshooting lack of crystallization.
Q3: The recrystallization yield is very low. How can I improve it?
Answer: A low yield can be frustrating, but it is often correctable.
-
Potential Causes & Solutions:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a substantial amount of your product remaining in the mother liquor upon cooling.[5] To rectify this in future attempts, use less solvent. You can attempt to recover more product from the current mother liquor by evaporating some of the solvent and cooling again.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant portion of your product.[4] Ensure your filtration apparatus is sufficiently pre-heated and that you use a slight excess of hot solvent before this step.
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use only a minimal amount to rinse the crystals.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent may be required for better recovery.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single recrystallization?
Answer: A single, well-executed recrystallization can significantly improve purity, often to >98%, depending on the nature and amount of the initial impurities. Purity should be assessed by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity) or chromatography (e.g., TLC, GC/MS).
Q2: Are there any known incompatible solvents or conditions to avoid?
Answer: While specific reactivity data for this compound during recrystallization is not widely published, it is a stable compound. However, related thietane dioxides have shown degradation under strongly basic conditions (e.g., 1 M NaOH)[6]. It is therefore prudent to avoid highly basic conditions during purification.
Q3: Can I use a mixed-solvent system for recrystallization?
Answer: Yes. A mixed-solvent system is an excellent strategy when no single solvent has the ideal solubility profile. The general approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are added to clarify the solution, which is then cooled slowly. Common pairs include ethanol/water, ethanol/hexane, and acetone/hexane.[3]
Q4: My final product is colored. What does this indicate?
Answer: A colored product suggests the presence of impurities, as this compound is expected to be a white to off-white solid. If the color persists after recrystallization, you may need to perform a second recrystallization or consider treating the hot solution with a small amount of activated carbon to adsorb the colored impurities before the hot filtration step.
References
- 1. This compound|lookchem [lookchem.com]
- 2. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of Thietan-3-one 1,1-dioxide
Welcome to the technical support center for Thietan-3-one 1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for catalyst selection and reaction optimization. Thietane 1,1-dioxides are increasingly important scaffolds in medicinal and agricultural chemistry, valued for their unique three-dimensional structure and physicochemical properties.[1][2] This resource synthesizes field-proven insights and established protocols to help you navigate the common challenges encountered during their synthesis and functionalization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the chemistry of this compound.
Q1: What are the primary reaction types for creating 3,3-disubstituted thietane 1,1-dioxides?
The most versatile and common strategy involves a two-step sequence starting from the parent Thietan-3-one. First, a Grignard or organolithium reagent is added to the ketone, forming a 3-substituted-thietan-3-ol. This alcohol is then oxidized to the corresponding 3-substituted-thietan-3-ol 1,1-dioxide.[3][4] This tertiary alcohol is a key intermediate that can be activated by a catalyst to form a carbocation on the four-membered ring, which then reacts with various nucleophiles to create C-C, C-S, and C-O bonds.[3][5]
Q2: What are the main classes of catalysts used for activating the 3-hydroxy thietane 1,1-dioxide intermediate?
The activation of the tertiary alcohol to generate the reactive carbocation intermediate is typically achieved using two main classes of catalysts:
-
Lewis Acids: Salts such as Ca²⁺ and Fe³⁺ have proven effective.[3][4] Calcium catalysts are often preferred due to their ease of handling. These are particularly useful for Friedel-Crafts type reactions with arene nucleophiles and for reactions with thiols.[3]
-
Brønsted Acids: Strong Brønsted acids, such as triflimide (Tf₂NH), are used for reactions with alcohol nucleophiles to form 3-alkoxy derivatives.[3][4]
Q3: What is the most common and problematic side reaction, and how is it typically mitigated?
The most significant competing reaction is the E1 elimination of water from the carbocation intermediate, which forms a stable 3-aryl-2H-thiete 1,1-dioxide.[3] This side product can become the major product under suboptimal conditions. The primary strategy to minimize its formation is the careful application of increased temperatures. While seemingly counterintuitive, higher temperatures can favor the desired substitution reaction over elimination for certain substrates.[3]
Q4: I am having trouble with the initial synthesis of the 3-aryl-thietan-3-ol 1,1-dioxide precursor. Can you provide a reliable starting protocol?
Certainly. The synthesis is a robust two-step process: (1) Grignard addition to thietan-3-one, and (2) oxidation of the resulting thietanol to the sulfone.
-
Grignard Reaction: Dissolve thietan-3-one in an anhydrous ether solvent like THF and cool to -78 °C. Add the desired aryl magnesium bromide solution dropwise. Allow the reaction to slowly warm to room temperature and stir for several hours. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]
-
Oxidation: Dissolve the purified thietan-3-ol from the previous step in a chlorinated solvent such as dichloromethane (CH₂Cl₂). Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (typically 3.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 3-4 hours until the starting material is consumed (monitor by TLC). Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
Troubleshooting Guide: Common Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Problem 1: Low Yield or No Conversion in Catalytic Nucleophilic Substitution
Q: I am attempting a calcium-catalyzed C-C bond formation between a 3-aryl-thietan-3-ol 1,1-dioxide and an arene nucleophile, but I am recovering my starting material or seeing very low conversion. What should I check?
A: This is a common issue that can often be resolved by systematically evaluating several reaction parameters. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
-
Catalyst Integrity: Lewis acids like Calcium(II) triflate (Ca(OTf)₂) are hygroscopic. Ensure your catalyst is anhydrous. Contamination with water can inhibit catalytic activity. Use a fresh bottle or dry the catalyst under vacuum.
-
Thermal Activation: Many of these reactions require thermal energy to proceed efficiently. A reaction that is stalled at room temperature may proceed smoothly at 40 °C, 80 °C, or even 110 °C.[3] Increased temperature is also crucial for minimizing the elimination side product.[3]
-
Substrate Electronics: The scope of the reaction is sensitive to the electronic nature of the nucleophile. Highly electron-rich arenes (e.g., anisole, phenols) are excellent substrates. However, electron-poor arenes often fail to react and may lead exclusively to the elimination product.[3] Similarly, aniline nucleophiles have been reported to be unsuccessful.[3]
-
Solvent: Ensure you are using an anhydrous solvent. While dichloromethane is often used, toluene can be a superior choice for reactions requiring higher temperatures.[3]
Problem 2: Formation of Elimination Byproduct is Dominating
Q: My primary isolated product is the 3-aryl-2H-thiete 1,1-dioxide, not the desired 3,3-disubstituted product. How can I suppress this elimination pathway?
A: The formation of the thiete dioxide via E1 elimination is the key thermodynamic sink in this reaction system.[3] Suppressing it is critical for success.
Caption: Competing substitution and elimination pathways.
-
Optimize Temperature: This is the most critical factor. While low temperatures are often used to control selectivity in other reactions, in this case, higher temperatures (e.g., 110 °C) have been shown to be necessary to favor substitution for less reactive substrates.[3] You must perform a temperature screen to find the optimal balance for your specific substrate combination.
-
Choice of Catalyst: While Ca²⁺, Fe³⁺, and H⁺ catalysts all tend to produce the elimination byproduct to some degree, their relative rates can differ.[3] If one catalyst gives a poor ratio, it is worth screening others. For example, if a Brønsted acid is failing for a C-C bond formation, switch to a Lewis acid like Ca(OTf)₂.
-
Nucleophile Concentration and Reactivity: Ensure a sufficient concentration of a highly reactive nucleophile is present to trap the carbocation intermediate as soon as it forms. For sluggish nucleophiles, the carbocation has a longer lifetime, increasing the probability of elimination.
Data Summary & Catalyst Comparison
The choice of catalyst is critical and depends on the desired transformation. The following table summarizes results from a study on the Friedel-Crafts alkylation of 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide with 1,3,5-trimethoxybenzene, illustrating the efficacy of different catalysts.
Table 1: Catalyst Screening for a Model Friedel-Crafts Reaction [3]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of Product (%) | Yield of Thiete (%) |
| 1 | LiOTf (10) | CH₂Cl₂ | 40 | 18 | 75 | 40 | 35 |
| 2 | Ca(OTf)₂ (10) | CH₂Cl₂ | 40 | 18 | >95 | 70 | 25 |
| 3 | Fe(OTf)₃ (10) | CH₂Cl₂ | 40 | 18 | >95 | 65 | 30 |
| 4 | Tf₂NH (10) | CH₂Cl₂ | 40 | 18 | >95 | 68 | 27 |
| 5 | Ca(OTf)₂ (10) | Toluene | 80 | 18 | >95 | 72 | 23 |
As the data shows, while several catalysts give full conversion, Ca(OTf)₂ provides a marginally better yield of the desired product and is effective in a higher-boiling solvent like toluene, which is often necessary for less reactive substrates.
Experimental Protocols
The following are generalized, step-by-step protocols adapted from verified literature procedures.[3][4] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Calcium-Catalyzed Synthesis of a 3,3-Diarylthietane 1,1-Dioxide
Caption: Workflow for Ca²⁺-catalyzed C-C bond formation.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-aryl-thietan-3-ol 1,1-dioxide (1.0 equiv), the arene nucleophile (2.0-5.0 equiv), and the Lewis acid catalyst (e.g., Ca(OTf)₂, 10 mol%).
-
Add anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,3-diarylthietane 1,1-dioxide.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of a 3-Alkoxy-3-arylthietane 1,1-Dioxide
-
To a vial, add the 3-aryl-thietan-3-ol 1,1-dioxide (1.0 equiv), the alcohol nucleophile (3.0-10.0 equiv), and the Brønsted acid catalyst (e.g., Tf₂NH, 10 mol%).
-
Add anhydrous solvent (e.g., acetonitrile, MeCN) to dissolve the reagents.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion. Note: This reaction is typically successful only for primary and benzylic alcohols; secondary alcohols may lead exclusively to the elimination product.[3]
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the final product.
By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot experiments and develop efficient, robust syntheses for this valuable class of compounds.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Thietan-3-one 1,1-Dioxide Derivatives
Introduction: The Rising Prominence of a Strained Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart desirable physicochemical and biological properties is perpetual. Four-membered heterocycles, once considered niche curiosities due to their inherent ring strain, have emerged as valuable motifs in modern medicinal chemistry.[1] Among these, the thietane 1,1-dioxide scaffold has garnered significant interest. Its unique three-dimensional geometry, combined with the polarity imparted by the sulfone group, makes it an attractive bioisostere for various functional groups, influencing properties such as solubility, metabolic stability, and target engagement.[1][2]
This guide provides an in-depth technical comparison of the characterization of thietan-3-one 1,1-dioxide derivatives. Moving beyond a mere recitation of spectral data, we will delve into the causality behind experimental observations, offering field-proven insights into their synthesis, reactivity, and comprehensive analytical characterization. We will also draw objective comparisons with analogous four-membered heterocyclic ketones, namely oxetan-3-ones and azetidin-3-ones, providing a holistic understanding of this important class of compounds.
Synthesis and Structural Elucidation: A Logical Workflow
The journey to characterizing these fascinating molecules begins with their synthesis. A common and effective route starts from the commercially available thietan-3-one. This precursor undergoes nucleophilic addition, typically with Grignard or organolithium reagents, to afford the corresponding 3-substituted-thietan-3-ols. Subsequent oxidation of the sulfide to a sulfone, often employing oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), yields the desired 3-hydroxy-thietan-3-one 1,1-dioxide derivatives.[2][3] Further derivatization at the 3-position can be achieved through various chemical transformations.[2][3]
Caption: Synthetic workflow for this compound derivatives.
The structural integrity and purity of these synthesized compounds are paramount and are rigorously assessed using a suite of analytical techniques.
Spectroscopic Characterization: Unveiling the Molecular Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. The strained four-membered ring and the presence of the electron-withdrawing sulfone group create a unique electronic environment that is reflected in the chemical shifts and coupling constants of the ring protons and carbons.
¹H NMR Spectroscopy: The protons on the thietane ring typically appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts of the α-protons (adjacent to the sulfone group) are significantly downfield compared to those of the β-protons (adjacent to the carbonyl group) due to the strong deshielding effect of the sulfone.
¹³C NMR Spectroscopy: The carbon signals of the thietane ring are also characteristic. The α-carbons resonate at a lower field (higher ppm) than the β-carbons. The carbonyl carbon (C3) exhibits a chemical shift that is influenced by the substituents at this position.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl₃
| Compound | ¹H NMR (α-CH₂) | ¹H NMR (β-CH₂) | ¹³C NMR (α-CH₂) | ¹³C NMR (β-C) | ¹³C NMR (C=O) | Reference |
| This compound | 4.15 (s) | - | 61.5 | - | 200.1 | [4] |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 3.61 (s) | - | 42.6 | 78.6 | - | [3] |
| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 3.93-3.83 (m), 3.55-3.45 (m) | - | 60.4, 59.8 | 75.1 | - | [3] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule. For this compound derivatives, two key vibrational bands are of particular interest: the sulfone (SO₂) stretching and the carbonyl (C=O) stretching frequencies.
-
Sulfone (SO₂) Group: The sulfone group gives rise to two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Carbonyl (C=O) Group: The carbonyl group of the ketone at the 3-position of the thietane ring exhibits a strong absorption band. Due to the ring strain of the four-membered ring, this band is shifted to a higher wavenumber (typically around 1780-1800 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). This high-frequency absorption is a hallmark of cyclic ketones in strained ring systems.
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹) for this compound and Related Heterocycles
| Functional Group | This compound | Oxetan-3-one | Azetidin-3-one (N-substituted) | Causality of Difference |
| C=O Stretch | ~1780-1800 | ~1780-1800 | ~1760-1780 | The high frequency is due to the increased s-character of the C=O bond in the strained four-membered ring. The slightly lower frequency in azetidin-3-ones can be attributed to the electronic effects of the nitrogen atom. |
| SO₂ Stretch (asymmetric) | ~1350-1300 | N/A | N/A | Characteristic of the sulfone group. |
| SO₂ Stretch (symmetric) | ~1160-1120 | N/A | N/A | Characteristic of the sulfone group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is crucial for determining the molecular weight of the synthesized derivatives and for gaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is often observed, although it may be weak for some derivatives.
A common fragmentation pathway for 3-hydroxy thietane 1,1-dioxide derivatives involves the loss of a water molecule from the molecular ion. Another characteristic fragmentation is the cleavage of the thietane ring. For instance, the loss of SO₂ is a common fragmentation pathway for sulfones. In some cases, particularly with softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), fragmentation can be minimized, and the protonated molecule [M+H]⁺ is the base peak.[3] For 3-hydroxythietan-3-ol derivatives, a common fragmentation observed is the loss of the hydroxyl group to form a stable carbocation [M – OH]⁺.[3]
References
A Comparative Guide to the Reactivity of Thietan-3-one 1,1-dioxide and Other Sulfones
Introduction
In the landscape of organic synthesis and medicinal chemistry, sulfones (R-S(=O)₂-R') represent a cornerstone functional group.[1] Characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms, the sulfonyl group is renowned for its chemical stability and potent electron-withdrawing nature.[2] This electronic influence is central to its role in modulating the reactivity of adjacent molecular frameworks, making sulfones versatile synthons, key components of functional materials, and integral parts of pharmacologically active agents.[3][4]
This guide provides an in-depth comparison of the reactivity of three distinct sulfones, each representing a unique structural class:
-
Thietan-3-one 1,1-dioxide: A strained, cyclic sulfone featuring an embedded ketone functionality. Its reactivity is a unique confluence of ring strain and the dual electron-withdrawing effects of the sulfonyl and carbonyl groups.[5][6]
-
Dimethyl Sulfone (DMSO₂): The simplest acyclic sulfone, often considered the benchmark for the inherent stability and chemical inertness of the sulfonyl group.[7][8]
-
Divinyl Sulfone (DVS): A bifunctional Michael acceptor, where the sulfonyl group activates two terminal vinyl groups for conjugate addition, making it a powerful cross-linking agent.[9]
By examining the structural nuances and resulting chemical behaviors of these molecules, this guide aims to provide researchers, scientists, and drug development professionals with a clear framework for selecting and utilizing the appropriate sulfone scaffold for their specific synthetic challenges.
Pillar 1: The Structural and Electronic Basis of Sulfone Reactivity
The reactivity of any sulfone is fundamentally dictated by its structure. The powerful inductive effect of the sulfonyl group is the common thread, but factors like ring strain and the presence of other functional groups create dramatically different chemical personalities.
-
The Sulfonyl Group's Influence: The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the adjacent carbon atoms. This has two primary consequences:
-
Acidification of α-Protons: Protons on carbons directly attached to the sulfonyl group become significantly more acidic, as the resulting carbanion is stabilized.[10][11] The acidity generally increases with the oxidation state of the sulfur (sulfide < sulfoxide < sulfone).[12]
-
Activation of Adjacent Groups: The sulfonyl group can act as an excellent leaving group (as sulfinate) and can activate neighboring double bonds for nucleophilic attack.[4]
-
-
This compound: A Molecule Under Strain The defining feature of this molecule is its four-membered thietane ring. This small ring imparts significant Baeyer strain, creating a predisposition for reactions that relieve this strain through ring-opening.[13][14] This is a reactive pathway wholly unavailable to its acyclic counterparts. Furthermore, the presence of a ketone at the 3-position provides a classical electrophilic site for nucleophilic addition and introduces highly acidic α-protons at the C2 and C4 positions, which are activated by two adjacent electron-withdrawing groups.
-
Dimethyl Sulfone (DMSO₂): The Inert Benchmark As a simple, unstrained acyclic molecule, DMSO₂ is exceptionally stable and relatively inert chemically.[7][8] Its primary mode of reactivity stems from the acidity of its methyl protons (pKa ≈ 31), which can be removed by very strong bases to generate a nucleophilic carbanion.[7] In most other contexts, it serves as a high-temperature polar aprotic solvent.[7][15]
-
Divinyl Sulfone (DVS): The Potent Electrophile In DVS, the sulfonyl group's electron-withdrawing ability is relayed through the vinyl groups, rendering the terminal carbons highly electrophilic. This structure makes DVS a superb Michael acceptor, readily undergoing conjugate addition with a vast array of nucleophiles.[9][16] Its bifunctionality is its key feature, allowing it to serve as a homobifunctional cross-linking agent, particularly in bioconjugation and polymer chemistry.
Pillar 2: A Head-to-Head Comparison of Reaction Pathways
The structural differences outlined above manifest in distinct and predictable reactivity patterns. This section compares the performance of our three subject molecules across fundamental reaction classes.
Figure 1: Dominant reactivity pathways for the three compared sulfones.
A. Nucleophilic Addition Reactions
-
This compound: Offers two distinct sites for nucleophilic attack.
-
At the Carbonyl Carbon: It behaves like a typical ketone, readily reacting with strong carbon nucleophiles such as Grignard and organolithium reagents at the carbonyl carbon to form tertiary alcohols.[5]
-
Ring-Opening: Potent nucleophiles can attack one of the ring carbons (C2 or C4), leading to cleavage of a C-S bond and irreversible ring opening. This strain-releasing pathway is a hallmark of its reactivity.[13]
-
-
Divinyl Sulfone: Its reactivity is overwhelmingly dominated by conjugate (Michael) addition . A wide variety of soft and hard nucleophiles, including amines, thiols, and alkoxides, will add to the β-carbon of the vinyl groups.[16][17] This reaction is often rapid and proceeds under mild conditions, making DVS a go-to reagent for bioconjugation and material science.
-
Dimethyl Sulfone: Is generally unreactive towards nucleophiles. It does not possess an electrophilic carbon center analogous to the other two compounds. Its utility in synthesis requires prior deprotonation to transform it into a nucleophile itself.[11]
B. Acidity and Enolate Chemistry
-
This compound: The protons at the C2 and C4 positions are exceptionally acidic due to the adjacent sulfonyl and carbonyl groups. This facilitates easy formation of an enolate with even moderate bases, which can then be trapped by various electrophiles for further functionalization.
-
Dimethyl Sulfone: The methyl protons can be abstracted by strong bases like sodium hydride or sodium amide to form the methylsulfinylmethyl carbanion ("dimsyl anion").[7][11] This carbanion is a powerful nucleophile and strong base used extensively in organic synthesis.
-
Divinyl Sulfone: The vinylic protons are not acidic and do not participate in enolate-type chemistry. Its reactivity is defined by its electrophilicity.
C. Cycloaddition Reactions
-
This compound: While the saturated ring itself does not participate in cycloadditions, it serves as a precursor to highly reactive unsaturated derivatives. For example, elimination of water from the corresponding thietan-3-ol 1,1-dioxide can generate thiete 1,1-dioxide, a potent dienophile and dipolarophile that readily engages in [4+2] and [3+2] cycloaddition reactions.[18]
-
Divinyl Sulfone & Dimethyl Sulfone: These acyclic sulfones are not typically employed in cycloaddition reactions.
Pillar 3: Experimental Protocols and Comparative Data
Theoretical understanding must be grounded in practical application. The following protocols exemplify the characteristic reactivity of each sulfone, while the data table provides a quick reference for their key properties.
Comparative Physicochemical Properties
| Property | This compound | Dimethyl Sulfone (DMSO₂) | Divinyl Sulfone (DVS) |
| Molecular Formula | C₃H₄O₃S | C₂H₆O₂S | C₄H₆O₂S |
| Molecular Weight | 120.13 g/mol [6] | 94.13 g/mol [7] | 118.15 g/mol [19] |
| Physical Form | Solid | White Crystalline Solid[7] | Clear Colorless Liquid[19] |
| Melting Point | 210-221 °C (decomp)[6] | 107-109 °C[7] | -15 °F (-26 °C)[9][20] |
| Boiling Point | 417.5 °C (Predicted)[6] | 238 °C[15] | 453 °F (234 °C)[9][20] |
| Key Reactivity | Ketone Addition, Ring-Opening, Enolate Formation | C-H Acidity (with strong base) | Michael Addition, Cross-linking |
Experimental Workflow: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxide
This protocol illustrates the ketone-like reactivity of thietan-3-one, which is then oxidized to the target sulfone.
Figure 2: Workflow for synthesizing a 3-substituted thietane 1,1-dioxide.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide (Adapted from Bull, J. A. et al., J. Org. Chem. 2024)[5]
Causality: This two-step procedure first utilizes the electrophilic carbonyl carbon of thietan-3-one for a standard Grignard addition. The subsequent oxidation is a robust and common method for converting sulfides or sulfoxides to sulfones without disturbing other functional groups.
-
Grignard Reaction: To a solution of 4-methoxyphenylmagnesium bromide (1.1 equiv) in THF at -78 °C, a solution of thietan-3-one (1.0 equiv) in THF is added dropwise.
-
Reaction Progression: The mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature and stirred for an additional 24 hours.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo to yield crude 3-(4-methoxyphenyl)thietan-3-ol.
-
Oxidation: The crude thietanol (1.0 equiv) is dissolved in CH₂Cl₂ (0.13 M) and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, 3.0 equiv) is added portion-wise.
-
Reaction and Purification: The mixture is stirred at 25 °C for 3.5 hours. The reaction is quenched with saturated aqueous NaHCO₃. The organic layer is separated, washed again with NaHCO₃, dried over Na₂SO₄, and concentrated. The final product is purified by flash column chromatography.
Protocol 2: Michael Addition of Cysteine to Divinyl Sulfone (Conceptual protocol based on established reactivity)[16]
Causality: This protocol exemplifies the use of DVS as a homobifunctional cross-linker. The vinyl sulfone moiety reacts readily with the thiol group of cysteine, a common reaction in protein modification and hydrogel formation.
-
Solution Preparation: A solution of L-cysteine (2.2 equiv) is prepared in a buffered aqueous solution (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Initiation: Divinyl sulfone (1.0 equiv) is added to the cysteine solution with vigorous stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of free thiol using Ellman's reagent (DTNB). The reaction is typically complete within 1-2 hours.
-
Workup: The product, a cysteine-DVS-cysteine conjugate, can be purified by size exclusion chromatography or reverse-phase HPLC if necessary, or the reaction mixture can be used directly for subsequent applications like hydrogel formation.
Protocol 3: Generation and Alkylation of the Dimsyl Anion (Conceptual protocol based on established reactivity)[7][11]
Causality: This procedure demonstrates the conversion of the inert DMSO₂ into a potent C-nucleophile. A very strong base is required to deprotonate the methyl group, and the resulting anion can be used in a variety of C-C bond-forming reactions.
-
Anion Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), sodium amide (NaNH₂, 1.1 equiv) is added to anhydrous liquid ammonia or a high-boiling ethereal solvent like THF.
-
Deprotonation: A solution of dimethyl sulfone (1.0 equiv) in the same solvent is added dropwise at an appropriate temperature (e.g., -33 °C for liquid ammonia, or 25 °C for THF). The formation of the dimsyl anion is allowed to proceed for 1 hour.
-
Alkylation: A solution of an alkyl halide (e.g., benzyl bromide, 1.0 equiv) in the same solvent is added dropwise to the anion solution.
-
Reaction and Quenching: The reaction is stirred for several hours until completion (monitored by TLC). It is then carefully quenched by the addition of saturated aqueous NH₄Cl.
-
Workup: The mixture is extracted with an organic solvent, dried over a drying agent, and concentrated. The product is then purified by column chromatography or distillation.
Conclusion
While sharing the same core functional group, the reactivities of this compound, Dimethyl Sulfone, and Divinyl Sulfone are worlds apart.
-
This compound is a versatile but complex building block whose chemistry is governed by the interplay of ring strain and a reactive carbonyl group. It offers unique pathways to novel, strained heterocyclic structures.
-
Dimethyl Sulfone serves as a model of stability, with its primary synthetic utility arising from the potent nucleophile generated upon deprotonation by a strong base.
-
Divinyl Sulfone is a highly reliable and efficient electrophile, purpose-built for Michael addition and cross-linking applications under mild conditions.
The choice between these sulfones is therefore not one of simple substitution but a strategic decision based on the desired transformation. Understanding their fundamental differences—strain, acidity, and electrophilicity—empowers the synthetic chemist to harness the full potential of the sulfonyl group in the rational design of complex molecules.
References
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- 18. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 19. Divinyl sulfone | C4H6O2S | CID 6496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. DIVINYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Thietan-3-one 1,1-dioxide
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structure and electronic environment is paramount. Thietan-3-one 1,1-dioxide, a sulfur-containing heterocyclic compound, presents a unique structural motif with significant potential in various applications, including as a building block in medicinal chemistry.[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparison with alternative analytical techniques and the necessary experimental protocols for its characterization.
The Structural Significance of this compound
This compound is a four-membered ring containing a sulfone group and a ketone. This combination of functionalities within a strained ring system leads to interesting electronic properties and reactivity, making detailed spectroscopic analysis essential for its application in synthesis and drug design.
¹H and ¹³C NMR Spectral Analysis: A Detailed Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methylene groups are chemically equivalent, but the protons on each carbon are diastereotopic. This will result in two distinct signals, each integrating to two protons.
-
Protons at C2 and C4 (Ha and Hb): The protons on the carbons adjacent to the sulfone group (C2 and C4) are expected to appear as two distinct multiplets. The strong electron-withdrawing effect of the sulfone group will deshield these protons, causing them to resonate at a lower field (higher ppm value). Furthermore, the geminal coupling between the diastereotopic protons on the same carbon and vicinal coupling with the protons on the adjacent carbon will lead to complex splitting patterns.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.
-
Carbonyl Carbon (C3): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom and its sp² hybridization. It is expected to appear at the lowest field, typically in the range of 205-220 ppm.[4]
-
Methylene Carbons (C2 and C4): The two methylene carbons adjacent to the sulfone group are chemically equivalent and will therefore appear as a single signal. The sulfone group's electron-withdrawing nature will shift this peak downfield compared to a simple alkane, likely in the range of 50-70 ppm.
-
Quaternary Carbon: this compound does not contain a quaternary carbon.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H, C4-H | Multiplet | ~50-70 |
| C3=O | - | ~205-220 |
Note: The exact chemical shifts can be influenced by the solvent used for the NMR experiment.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive analysis.
| Technique | Information Provided | Comparison with NMR |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in the molecule. | FTIR can confirm the presence of the carbonyl (C=O) and sulfone (S=O) groups through their characteristic strong absorption bands. However, it does not provide the detailed connectivity information that NMR offers. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | MS confirms the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. While MS provides information about the overall molecule and its fragments, it does not reveal the specific arrangement of atoms in the way NMR does. |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed protocol for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most deuterated solvents are available with TMS already added.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will likely be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualizing the Molecular Connectivity
The following diagram illustrates the structure of this compound and the key through-bond correlations that can be determined from its NMR spectra.
Caption: Molecular structure of this compound.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural elucidation of this compound. When complemented with data from FTIR and mass spectrometry, researchers can be highly confident in the identity and purity of their compound. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and professionals working with this and similar heterocyclic molecules, enabling more efficient and accurate research and development.
References
A Comparative In Silico Analysis of Thietan-3-one 1,1-dioxide Analogs: A Guide to Predicting Physicochemical and ADME Properties
Abstract
The thietane 1,1-dioxide scaffold is an increasingly important motif in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] This guide provides a comparative in silico analysis of Thietan-3-one 1,1-dioxide and a curated set of its analogs. We detail a systematic workflow for predicting key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Through the application of freely accessible and robust computational tools, this document serves as a practical resource for researchers aiming to prioritize and design novel analogs with enhanced drug-like characteristics. All quantitative data are summarized in comparative tables, and the described workflow is visualized to facilitate comprehension and implementation.
Introduction: The Rising Prominence of the Thietane 1,1-Dioxide Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a critical endeavor. Unfavorable ADME properties are a primary cause of clinical trial failures.[3][4] Consequently, in silico prediction of these properties at an early stage has become an indispensable tool for medicinal chemists, allowing for the efficient allocation of resources towards compounds with a higher probability of success.[5][6]
The four-membered thietane ring, particularly in its oxidized form as thietane 1,1-dioxide (a cyclic sulfone), has garnered significant attention.[7][8] The sulfone group is a key pharmacophore found in numerous approved drugs, recognized for its chemical stability and ability to engage in hydrogen bonding.[9][10] The thietane 1,1-dioxide moiety, specifically, offers a unique combination of properties:
-
Modulation of Physicochemical Properties: It can reduce lipophilicity and enhance aqueous solubility, crucial parameters for improving oral bioavailability.[1][11]
-
Metabolic Stability: The scaffold can improve metabolic stability by blocking sites susceptible to metabolic degradation.[1]
-
Three-Dimensionality: As a non-planar, rigid structure, it introduces three-dimensionality to molecules, which can be advantageous for target binding and improving solubility.[7][12]
-
Bioisosteric Replacement: The thietane 1,1-dioxide can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, offering a strategy to fine-tune a molecule's properties while retaining or improving its biological activity.[7][13][14]
This guide focuses on this compound as a parent structure and explores how substitutions at the 3-position influence its drug-like properties. By comparing the in silico profiles of selected analogs, we aim to provide a clear, data-driven framework for researchers working with this promising scaffold.
Methodology: A Step-by-Step In Silico Workflow
The following protocol outlines a robust and reproducible workflow for the in silico prediction of physicochemical and ADME properties. This process leverages widely used and validated web-based platforms, making it accessible to a broad range of researchers.
Compound Selection and Structure Preparation
For this comparative guide, we have selected this compound as the parent compound (Parent) and designed three virtual analogs (Analog 1, Analog 2, and Analog 3) with varying substituents at the 3-position to explore a range of chemical space.
-
Parent: this compound
-
Analog 1: 3-phenylthietane-1,1-dioxide
-
Analog 2: 3-(4-hydroxyphenyl)thietane-1,1-dioxide
-
Analog 3: 3-(methylamino)thietane-1,1-dioxide
The chemical structures were prepared as SMILES (Simplified Molecular-Input Line-Entry System) strings, a standard format for computational chemistry applications.
Computational Tools
This guide utilizes two primary, freely accessible web servers for property prediction:
-
SwissADME: A comprehensive tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[15] It provides a wide array of calculated parameters and intuitive visualizations, such as the Bioavailability Radar.[16][17]
-
ADMETlab 2.0: An integrated platform for the systematic evaluation of ADMET properties.[18][19] It offers an extensive profile of endpoints, including physicochemical properties, ADME, and toxicity predictions, based on a multi-task graph attention framework.[20][21]
Experimental Protocol: Property Prediction
Step 1: Structure Input
-
Navigate to the SwissADME (--INVALID-LINK--) and ADMETlab 2.0 (--INVALID-LINK--) web servers.[22][23]
-
Input the SMILES string for each compound (Parent, Analog 1, Analog 2, Analog 3) into the respective input fields.[24][25]
Step 2: Execution of Calculations
-
On each platform, initiate the calculation process. The servers will process the structures and generate a comprehensive report of predicted properties.
Step 3: Data Collection and Analysis
-
Systematically collect the predicted values for the following key parameters from both platforms:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), and Polar Surface Area (PSA).
-
Pharmacokinetics (ADME): Caco-2 Permeability, Human Intestinal Absorption (HIA), P-glycoprotein (P-gp) substrate/inhibitor status, and Cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Lipinski's Rule of Five violations.[26][27][28]
-
-
Organize the collected data into structured tables for direct comparison.
Visualization of the Computational Workflow
The logical flow of the in silico analysis is depicted in the following diagram:
Caption: Computational workflow for property prediction.
Results: A Comparative Analysis
The in silico predictions for the parent compound and its analogs are summarized below. These data provide a quantitative basis for comparing their potential as drug candidates.
Physicochemical Properties
The predicted physicochemical properties are crucial determinants of a compound's behavior in a biological system.
| Compound | MW ( g/mol ) | LogP (Consensus) | LogS (ESOL) | TPSA (Ų) |
| Parent | 122.14 | -0.85 | -0.75 | 59.83 |
| Analog 1 | 182.23 | 1.15 | -2.50 | 42.53 |
| Analog 2 | 198.23 | 0.90 | -2.30 | 62.76 |
| Analog 3 | 135.18 | -1.20 | -0.50 | 54.56 |
Data represent consensus or averaged values where appropriate for clarity.
ADME Profile
The predicted ADME properties offer insights into the potential pharmacokinetic behavior of the compounds.
| Compound | HIA (% Absorbed) | Caco-2 Perm. (log Papp) | P-gp Substrate | CYP2D6 Inhibitor |
| Parent | High | Low | No | No |
| Analog 1 | High | High | No | Yes |
| Analog 2 | High | Moderate | No | Yes |
| Analog 3 | High | Low | No | No |
Predictions are qualitative (High/Low, Yes/No) for ease of comparison, based on the output from ADMETlab 2.0 and SwissADME.
Drug-Likeness Evaluation
Compliance with Lipinski's Rule of Five is a widely accepted filter for assessing the drug-likeness of a compound, particularly for oral bioavailability.[29][30]
| Compound | MW < 500 Da | LogP ≤ 5 | H-Bond Donors ≤ 5 | H-Bond Acceptors ≤ 10 | Violations |
| Parent | Yes | Yes | 0 | 3 | 0 |
| Analog 1 | Yes | Yes | 0 | 2 | 0 |
| Analog 2 | Yes | Yes | 1 | 3 | 0 |
| Analog 3 | Yes | Yes | 1 | 3 | 0 |
Discussion and Interpretation
The in silico data provide a valuable framework for comparing the designed analogs and guiding further synthetic efforts.
Parent Compound (this compound): The parent compound exhibits excellent physicochemical properties for a lead fragment. Its low molecular weight, negative LogP (indicating high hydrophilicity), and high predicted aqueous solubility (LogS) make it an attractive starting point. As expected, its predicted intestinal absorption is high, though its Caco-2 permeability is low, likely due to its high polarity. It shows a clean profile with no predicted P-gp substrate liability or CYP inhibition.
Analog 1 (3-phenylthietane-1,1-dioxide): The introduction of a phenyl group significantly increases the lipophilicity (LogP) and molecular weight, while decreasing aqueous solubility. This modification improves the predicted Caco-2 permeability, which is often correlated with increased lipophilicity. However, this analog is flagged as a potential inhibitor of CYP2D6, a critical enzyme in drug metabolism. This represents a potential liability that would need to be experimentally verified.
Analog 2 (3-(4-hydroxyphenyl)thietane-1,1-dioxide): The addition of a hydroxyl group to the phenyl ring, as in Analog 2, slightly mitigates the increase in lipophilicity seen in Analog 1 and improves the Total Polar Surface Area (TPSA). While it maintains high intestinal absorption, its permeability is predicted to be moderate. Importantly, like Analog 1, it is also predicted to be a CYP2D6 inhibitor, highlighting a potential structure-activity relationship for this off-target effect.
Analog 3 (3-(methylamino)thietane-1,1-dioxide): This analog maintains a low molecular weight and high hydrophilicity, similar to the parent compound. Its predicted aqueous solubility is the highest among the analogs. The presence of the amino group provides a handle for further derivatization. Crucially, it is not predicted to be a CYP inhibitor, making it a more promising candidate for further exploration compared to the aromatic analogs if avoiding CYP interactions is a priority.
Logical Relationships in Property Prediction
The interplay between different molecular properties is a cornerstone of medicinal chemistry. The diagram below illustrates some of the key causal relationships observed in this study.
Caption: Key relationships between properties.
Conclusion
This in silico comparison demonstrates the utility of computational tools in the early stages of drug discovery for prioritizing analogs and identifying potential liabilities. All evaluated compounds, including the parent this compound and its analogs, adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
The analysis highlights a classic trade-off in drug design: increasing lipophilicity to improve membrane permeability can introduce liabilities such as decreased solubility and potential off-target effects like CYP inhibition. Analog 3 emerges as a particularly interesting candidate, as it retains the favorable solubility and safety profile of the parent compound while offering a vector for further chemical exploration.
The workflow and data presented in this guide serve as a template for researchers to perform similar comparative analyses on their own series of compounds. By integrating these predictive models into the design-synthesis-test cycle, drug development professionals can make more informed decisions, ultimately accelerating the journey towards safer and more effective medicines.[31]
References
- 1. Thietane Dioxide - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. ADMETlab 2.0 [admetmesh.scbdd.com]
- 19. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 21. scispace.com [scispace.com]
- 22. S-EPMC8262709 - ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. - OmicsDI [omicsdi.org]
- 23. SwissADME [swissadme.ch]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 27. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 30. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sapiosciences.com [sapiosciences.com]
A Comparative Analysis of Thietane and Its Oxidized Derivatives: A Guide for Researchers
In the landscape of heterocyclic chemistry, small, strained ring systems offer a unique combination of three-dimensionality and reactivity that is highly sought after in medicinal chemistry and materials science. Among these, the thietane scaffold, a four-membered ring containing a sulfur atom, has garnered increasing interest as a versatile building block. The modulation of the sulfur oxidation state, from a sulfide in thietane to a sulfoxide in thietane-1-oxide and a sulfone in thietane-1,1-dioxide, provides a powerful tool to fine-tune the physicochemical and biological properties of molecules. This guide presents a comprehensive comparative study of thietane, thietane-1-oxide, and a related derivative, thietan-3-one 1,1-dioxide, offering field-proven insights and experimental data to inform their strategic application in research and development.
Structural and Physicochemical Properties: A Tale of Three Oxidation States
The oxidation state of the sulfur atom profoundly influences the geometry, electronics, and overall properties of the thietane ring. This is a direct consequence of the increasing electronegativity and steric demand of the oxygen atoms being added to the sulfur center.
The puckered conformation of the thietane ring is a key feature, driven by the desire to alleviate angle and torsional strain inherent in a four-membered ring.[1] The degree of this puckering, along with bond lengths and angles, changes significantly with the oxidation of the sulfur atom.
Table 1: Comparative Structural and Physicochemical Properties
| Property | Thietane | Thietane-1-oxide | Thietane-1,1-dioxide | This compound |
| Molecular Formula | C₃H₆S[2] | C₃H₆OS[3] | C₃H₆O₂S[4] | C₃H₄O₃S[5] |
| Molecular Weight | 74.14 g/mol [2] | 90.14 g/mol [3] | 106.14 g/mol [6] | 120.13 g/mol [5] |
| Sulfur Oxidation State | -2 | 0 | +2 | +2 |
| C-S Bond Length (Å) | ~1.84 | ~1.81 | ~1.78 | ~1.78 |
| C-S-C Bond Angle (°) | ~78 | ~80 | ~82 | Not Applicable |
| Ring Puckering | Significant | Moderate | Planar or near-planar | Planar or near-planar |
| Dipole Moment | Moderate | High | Very High | Very High |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | More polar, increased water solubility. | Highly polar, good water solubility. | Highly polar, good water solubility. |
The progressive oxidation from thietane to its sulfoxide and sulfone derivatives leads to a shortening of the C-S bonds and a widening of the C-S-C bond angle. This is attributed to the increasing s-character in the C-S bonds and the electrostatic repulsion between the oxygen atoms and the rest of the ring. The high polarity of the sulfone group in thietane-1,1-dioxide and this compound significantly enhances their water solubility, a crucial parameter in drug design.[6]
Spectroscopic Characterization: Fingerprints of Oxidation
The oxidation state of the sulfur atom leaves a distinct signature in the NMR and IR spectra of these compounds, providing a reliable method for their identification and characterization.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | Thietane | Thietane-1-oxide | Thietane-1,1-dioxide |
| ¹H NMR (δ, ppm) | α-CH₂: ~3.2 (t), β-CH₂: ~2.8 (quintet) | α-CH₂: ~3.5-3.8 (m), β-CH₂: ~2.9-3.2 (m) | α-CH₂: ~3.8 (t), β-CH₂: ~2.5 (quintet) |
| ¹³C NMR (δ, ppm) | α-C: ~26, β-C: ~32 | α-C: ~50-55, β-C: ~20-25 | α-C: ~59, β-C: ~19 |
| IR (cm⁻¹) | C-S stretch: ~600-700 | S=O stretch: ~1030-1070 | SO₂ symmetric stretch: ~1120-1160, SO₂ asymmetric stretch: ~1300-1350 |
The most notable changes in the ¹H NMR spectra are the downfield shifts of the α-protons upon oxidation, due to the electron-withdrawing effect of the oxygen atoms. In the ¹³C NMR spectra, the α-carbon signal shifts significantly downfield, while the β-carbon signal experiences a slight upfield shift in the oxidized derivatives. The IR spectra provide a clear diagnostic tool, with the appearance of a strong absorption band for the S=O stretch in thietane-1-oxide and two strong bands for the symmetric and asymmetric SO₂ stretches in thietane-1,1-dioxide.[7]
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and chemical reactivity of these thietane derivatives are central to their utility as building blocks.
Synthesis
Thietane itself is commonly synthesized via the cyclization of 1,3-dihalopropanes or related precursors. The oxidation of the sulfur atom can be controlled to yield either the sulfoxide or the sulfone.
Caption: Synthetic pathways to thietane and its oxidized derivatives.
Reactivity
The reactivity of the thietane ring is largely dictated by the oxidation state of the sulfur atom.
-
Thietane (Sulfide): The sulfur atom in thietane is nucleophilic and can be readily oxidized.[1] The ring is susceptible to ring-opening reactions initiated by electrophiles or nucleophiles, driven by the release of ring strain.[8]
-
Thietane-1-oxide (Sulfoxide): The sulfoxide group is a chiral center (for asymmetrically substituted thietanes) and can direct further functionalization of the ring. The reactivity of the ring towards ring-opening is generally reduced compared to thietane.
-
Thietane-1,1-dioxide (Sulfone): The sulfone group is electron-withdrawing and significantly deactivates the sulfur atom towards oxidation. The thietane-1,1-dioxide ring is considerably more stable and less prone to ring-opening reactions, making it a robust scaffold in drug design.[6]
-
This compound: The presence of the ketone functionality at the 3-position provides a handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents. The sulfone group imparts stability to the ring system.
Caption: Comparative reactivity of thietane and its oxides.
Experimental Protocols
To facilitate the practical application of these compounds, detailed and validated experimental protocols are provided below.
Protocol 1: Synthesis of Thietane from 1-Bromo-3-chloropropane and Thiourea[9]
Causality: This method is often preferred over the use of sodium sulfide as it can lead to higher yields and avoids the handling of highly odorous and toxic hydrogen sulfide gas. Thiourea acts as a sulfur source, forming an isothiouronium salt intermediate which is then hydrolyzed under basic conditions to the thiol, followed by intramolecular cyclization.
Materials:
-
1-Bromo-3-chloropropane
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 eq.) in water.
-
Add sodium hydroxide (3 eq.) to the solution and stir until dissolved.
-
Add 1-bromo-3-chloropropane (1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure thietane.
Protocol 2: Controlled Oxidation of Thietane to Thietane-1-oxide
Causality: The selective oxidation to the sulfoxide requires careful control of the oxidant stoichiometry. Using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures minimizes over-oxidation to the sulfone.
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thietane (1 eq.) in dichloromethane in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
In a separate flask, dissolve m-CPBA (1 eq.) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thietane solution at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Thietane-1,1-dioxide from Thietane[8]
Causality: To ensure complete oxidation to the sulfone, an excess of the oxidizing agent is used. m-CPBA is a common choice due to its effectiveness and the ease of removal of the meta-chlorobenzoic acid byproduct by a basic wash.
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thietane (1 eq.) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (2.2 eq.) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure thietane-1,1-dioxide.
Protocol 4: Synthesis of this compound
Causality: This protocol involves the oxidation of the commercially available thietan-3-one. The sulfone group is introduced while preserving the ketone functionality, providing a versatile building block for further elaboration.
Materials:
-
Thietan-3-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thietan-3-one (1 eq.) in dichloromethane in a round-bottom flask at 0 °C.
-
Add m-CPBA (2.2 eq.) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up the reaction as described in Protocol 3.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Conclusion and Future Outlook
The comparative analysis of thietane, thietane-1-oxide, and this compound highlights the profound impact of sulfur oxidation state on the properties and reactivity of this four-membered heterocycle. The sulfide offers a nucleophilic handle and a strained ring prone to synthetic manipulation. The sulfoxide introduces chirality and modulates reactivity, while the sulfone provides a highly stable and polar scaffold. This compound further extends the synthetic utility with its ketone functionality.
For drug development professionals, the ability to fine-tune polarity, metabolic stability, and three-dimensional shape by simply varying the oxidation state of the sulfur atom makes the thietane core an exceptionally attractive design element. As our understanding of the biological implications of these scaffolds continues to grow, we anticipate that thietane and its oxidized derivatives will play an increasingly important role in the development of next-generation therapeutics and advanced materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thietane, 1-oxide [webbook.nist.gov]
- 4. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Space Exploration of Oxetanes [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Thietane Dioxides: An Asset for Modern Drug Discovery
Introduction: The Rising Prominence of Thietane Dioxides in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of novel bioisosteres is paramount for the optimization of pharmacokinetic and pharmacodynamic properties. Among the emerging structural motifs, substituted thietane dioxides have garnered significant attention.[1] These four-membered sulfur-containing heterocycles, in their highest oxidation state, offer a unique combination of properties: a compact, three-dimensional scaffold, enhanced polarity, and metabolic stability. Their utility as bioisosteres for commonly employed functional groups has positioned them as a valuable asset in the medicinal chemist's toolbox, enabling the fine-tuning of molecular properties to overcome challenges in drug design. This guide provides a comparative analysis of the most prevalent synthetic routes to substituted thietane dioxides, offering researchers, scientists, and drug development professionals the foundational knowledge to select and implement the most suitable methodology for their specific applications. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective strengths and limitations.
Strategic Approaches to the Thietane Dioxide Core: A Comparative Overview
The synthesis of substituted thietane dioxides can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Methodology 1: The Versatile Hub - Synthesis from 3-Thietanone
A highly convergent and versatile approach to a wide array of 3,3-disubstituted thietane dioxides commences with the readily available 3-thietanone. This strategy is particularly powerful as it allows for the late-stage introduction of diverse functionalities.
Causality Behind Experimental Choices
This three-step sequence is designed for maximum flexibility. The initial Grignard addition allows for the introduction of a wide range of aryl and alkyl substituents at the 3-position. The subsequent oxidation of the thietane to the corresponding dioxide is a crucial step, as the sulfone group activates the tertiary alcohol for the final substitution reaction. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this oxidation. The final step, a Lewis or Brønsted acid-catalyzed substitution, proceeds via a stabilized carbocation intermediate, enabling the introduction of a second substituent at the 3-position.
Experimental Protocol: Synthesis of 3-Aryl-3-hydroxythietane
-
Reaction Setup: A flame-dried round-bottom flask is charged with thietan-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Addition: The solution is cooled to -78 °C, and the appropriate Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide, 1.1 eq) is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxythietane.
Experimental Protocol: Oxidation to 3-Aryl-3-hydroxythietane 1,1-Dioxide
-
Reaction Setup: The 3-aryl-3-hydroxythietane (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.
-
Oxidation: The solution is cooled to 0 °C, and m-CPBA (2.0-3.0 eq) is added portion-wise.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 5-10 minutes and then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl-3-hydroxythietane 1,1-dioxide.
Experimental Protocol: Acid-Catalyzed Nucleophilic Substitution
-
Reaction Setup: A mixture of the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 eq), the nucleophile (e.g., an arene, thiol, or alcohol, 1.5-2.0 eq), and a Lewis or Brønsted acid catalyst (e.g., scandium(III) triflate, 10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a sealed tube.
-
Reaction Progression: The reaction mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted thietane 1,1-dioxide.
Data Presentation: Synthesis from 3-Thietanone
| Entry | Aryl Grignard | Nucleophile | Yield of 3-Aryl-3-hydroxythietane | Yield of 1,1-Dioxide | Yield of 3,3-Disubstituted Product |
| 1 | 4-Methoxyphenylmagnesium bromide | Anisole | 85% | 92% | 88% |
| 2 | Phenylmagnesium bromide | Thiophenol | 82% | 90% | 91% |
| 3 | 4-Chlorophenylmagnesium bromide | Benzyl alcohol | 75% | 88% | 78% |
Methodology 2: The Power of Light - [2+2] Photocycloaddition (Thia-Paternò-Büchi Reaction)
The thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound (a thione) and an alkene, providing a direct and atom-economical route to thietanes.[2] These thietanes can then be readily oxidized to the corresponding thietane dioxides. This method is particularly advantageous for the synthesis of highly substituted and spirocyclic thietanes.[3]
Causality Behind Experimental Choices
The reaction is initiated by the photoexcitation of the thione to its triplet excited state.[2][4] This excited state then undergoes a [2+2] cycloaddition with the alkene. The choice of solvent is critical to ensure solubility of the reactants and to minimize side reactions. Degassing the reaction mixture is essential to remove oxygen, which can quench the excited triplet state of the thione, thereby inhibiting the desired reaction.[2][5] A high-pressure mercury lamp is a common UV source for this transformation.[5] More modern approaches also utilize visible light photocatalysis, sometimes with in-situ generation of the unstable thiocarbonyl compounds.[6][7]
Experimental Protocol: Synthesis of 2,4-Diphenylthietane
-
Reaction Setup: A solution of thiobenzophenone (1.0 eq) and styrene (1.2 eq) in anhydrous and degassed benzene is prepared in a quartz reaction vessel.[5]
-
Degassing: The reaction mixture is thoroughly degassed by bubbling a stream of inert gas (e.g., argon or nitrogen) through the solution for 20-30 minutes.[2][4]
-
Irradiation: The sealed vessel is irradiated with a high-pressure mercury lamp with continuous stirring at room temperature.[5]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting residue, a mixture of cis- and trans-2,4-diphenylthietane, is purified by column chromatography on silica gel to separate the isomers.[5]
Methodology 3: The Classical Approach - Cyclic Thioetherification
One of the most traditional methods for the synthesis of the thietane ring is the cyclic thioetherification of 1,3-difunctionalized alkanes.[3] This typically involves the reaction of a 1,3-dihalide or a 1,3-diol derivative (e.g., dimesylate) with a sulfide source, such as sodium sulfide.[3]
Causality Behind Experimental Choices
This reaction is a classic example of an intramolecular Williamson ether synthesis, extended to a thioether. The success of the reaction relies on the propensity for the formation of a four-membered ring. While effective for simple thietanes, this method can be limited for the synthesis of highly substituted derivatives due to competing elimination reactions.[3][8]
Experimental Protocol: Synthesis of 6-Amino-2-thiaspiro[3.3]heptane
This modern example illustrates the synthesis of a spirocyclic thietane, a valuable scaffold in drug discovery.
-
Starting Material Synthesis: 3-bromo-2,2-bis(bromomethyl)propan-1-ol is converted in several steps to 3,3-bis(bromomethyl)-1-tosylazetidine.
-
Cyclization: The 3,3-bis(bromomethyl)-1-tosylazetidine (1.0 eq) is reacted with sodium sulfide (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature.
-
Deprotection: The resulting tosyl-protected spirocyclic thietane is then deprotected, for instance, using magnesium in methanol, to yield the desired product.
Methodology 4: A Rearrangement Route - The Intramolecular Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a well-established method for the synthesis of alkenes from α-halo sulfones.[9][10] However, a lesser-known intramolecular variant can be employed to construct cyclic sulfones, including thietane dioxides. This approach involves the base-mediated cyclization of a γ-halo sulfone.
Causality Behind Experimental Choices
The reaction is initiated by the deprotonation of the α-carbon to the sulfone group. The resulting carbanion then undergoes an intramolecular nucleophilic substitution to displace the halide, forming the four-membered thietane dioxide ring. The choice of a strong, non-nucleophilic base is crucial to promote deprotonation without competing substitution reactions.
Comparative Analysis and Future Outlook
The choice of synthetic route to substituted thietane dioxides is a critical decision in the design and execution of a medicinal chemistry campaign. The synthesis from 3-thietanone stands out for its versatility and the ability to generate a wide diversity of 3,3-disubstituted analogs from a common intermediate. The [2+2] photocycloaddition offers a powerful and atom-economical method for accessing complex and highly substituted thietanes, which can then be oxidized. The cyclic thioetherification remains a viable, classical approach, particularly for less substituted systems. Finally, the intramolecular Ramberg-Bäcklund reaction , while less common, provides an interesting alternative for the direct formation of the thietane dioxide ring.
As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of efficient and versatile methods for the synthesis of substituted thietane dioxides will remain an area of active research. Future advancements will likely focus on enantioselective methodologies, the development of novel catalytic systems, and the expansion of the substrate scope for each of these key synthetic strategies.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and products in these synthetic routes, the following diagrams are provided.
Caption: Synthesis of 3,3-disubstituted thietane dioxides from 3-thietanone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 10. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Four-Membered Heterocycles: A Physicochemical Property Comparison of Thietanes, Oxetanes, and Azetidines for Drug Discovery
Introduction: The Strategic Value of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles has become a cornerstone of rational drug design. Among these, the four-membered rings—thietane (containing sulfur), oxetane (oxygen), and azetidine (nitrogen)—have garnered significant attention.[1][2][3] Once considered niche curiosities due to their inherent ring strain, these motifs are now celebrated as powerful tools for modulating the physicochemical properties of drug candidates.[4][5][6][7][8] They offer a unique combination of three-dimensionality, polarity, and metabolic stability that allows medicinal chemists to escape the "flatland" of traditional aromatic scaffolds and fine-tune compounds for optimal performance.[5]
Oxetanes, in particular, have seen a surge in application, valued for their ability to improve solubility and serve as metabolically stable bioisosteres for carbonyl and gem-dimethyl groups.[5][9][10] Azetidines are prized for their utility as rigid scaffolds and their influence on basicity, with several approved drugs now containing this ring.[1][11][12] Thietanes, while less explored, are emerging as a valuable alternative, offering a distinct set of properties owing to the unique nature of the sulfur atom.[13][14][15][16]
This guide provides an in-depth, objective comparison of the key physicochemical properties of these three heterocycles. By synthesizing experimental data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy these scaffolds, transforming challenging lead compounds into successful clinical candidates.
Part 1: Fundamental Structural and Electronic Properties
The distinct physicochemical behavior of thietanes, oxetanes, and azetidines originates from the fundamental properties of their constituent heteroatoms, which dictate their geometry, polarity, and interactivity.
Ring Geometry: Puckering, Bond Parameters, and Strain
All three heterocycles are strained four-membered rings, but they differ in their preferred conformations. While cyclobutane is significantly puckered, the introduction of a heteroatom alters the ring's geometry.
-
Oxetane: The high electronegativity of oxygen and shorter C-O bonds lead to a nearly planar ring structure.[17] This planarity is a defining feature, influencing how substituents are displayed.
-
Azetidine and Thietane: These rings are more puckered than oxetane. The longer C-N and C-S bonds and different bond angle preferences allow for greater deviation from planarity. This puckering can be advantageous for creating specific three-dimensional arrangements to optimize target binding.
The inherent ring strain (approx. 106 kJ/mol for oxetane) is a double-edged sword. It is a source of potential reactivity but also confers a rigid conformation that can be beneficial for reducing the entropic penalty of binding to a biological target.[4] Azetidines, for instance, are noted for their strain-driven reactivity, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[4][18]
Caption: Structural drivers for thietane, oxetane, and azetidine.
Electronic Profile: Dipole Moment, Basicity, and Hydrogen Bonding
The heteroatom governs the electronic character of each ring, directly impacting interactions with water and biological targets.
-
Dipole Moment: Oxetane possesses a significant dipole moment due to the highly electronegative oxygen atom, making it a polar motif.[17] This contributes to its ability to improve solubility and act as a hydrogen bond acceptor.
-
Hydrogen Bonding:
-
Oxetane: The oxygen atom acts as a potent hydrogen bond acceptor.[19]
-
Azetidine: The nitrogen atom is a hydrogen bond acceptor, and if unsubstituted (N-H), it can also act as a hydrogen bond donor.
-
Thietane: Sulfur is a much weaker hydrogen bond acceptor than oxygen or nitrogen. However, its oxidized forms, thietane-1-oxide and thietane-1,1-dioxide (sulfone), are strong hydrogen bond acceptors, adding a layer of versatility.
-
-
Basicity (pKa): This is a critical parameter for azetidine. The pKa of the azetidine nitrogen is tunable with substitution but is generally basic. This basicity can be crucial for target engagement (e.g., forming salt bridges) but can also lead to liabilities like hERG inhibition. In contrast, oxetane is often used as an electron-withdrawing group to reduce the basicity of a neighboring amine, a common strategy to mitigate pKa-related liabilities.[10][17][20]
Part 2: Impact on Core Physicochemical Properties in Drug Design
The translation of fundamental structural and electronic properties into bulk physicochemical characteristics is where these heterocycles demonstrate their true value in optimizing drug candidates.
Aqueous Solubility
Poor aqueous solubility is a primary cause of compound attrition. Oxetanes are exceptionally effective at improving this parameter.
-
Oxetane: The replacement of a non-polar gem-dimethyl group with a polar oxetane ring can increase aqueous solubility by orders of magnitude (from 4-fold to over 4000-fold in some studies).[9][19] This profound effect is attributed to its polarity, hydrogen bonding capability, and ability to disrupt crystal lattice packing.[21]
-
Azetidine: The nitrogen atom also enhances polarity and solubility, particularly when the ring can be protonated at physiological pH.
-
Thietane: While more polar than a corresponding cyclobutane, the thietane ring itself provides a more modest increase in solubility compared to oxetane. However, its oxidized derivatives (sulfoxide and sulfone) are highly polar and can significantly boost solubility.
| Heterocycle | Typical Bioisosteric Replacement | Impact on Aqueous Solubility | Reference |
| Oxetane | gem-dimethyl, Carbonyl | High Increase (often >100x) | [9][19] |
| Azetidine | Pyrrolidine, Piperidine | Moderate to High Increase | [6] |
| Thietane | Oxetane, Cyclobutane | Modest Increase (Sulfone: High) | [13][14] |
| Table 1: Comparative impact of heterocycle incorporation on aqueous solubility. |
Lipophilicity (LogP / LogD)
High lipophilicity is linked to poor solubility, high metabolic clearance, and promiscuous toxicity. All three rings are used to control and reduce lipophilicity.
-
Oxetane: As a polar isostere for a gem-dimethyl group, oxetane can reduce LogP while maintaining a similar steric profile. This allows for the reduction of lipophilicity without sacrificing potency.
-
Azetidine: The introduction of a basic nitrogen typically lowers the LogD at pH 7.4 compared to a carbocyclic analogue, as the protonated form has high water solubility.
-
Thietane: The thietane ring is more lipophilic than oxetane but less so than cyclobutane, offering an intermediate option for fine-tuning LogP.
Metabolic Stability
Blocking sites of metabolic oxidation is a critical step in lead optimization. The inherent stability of these rings and their ability to act as steric shields make them highly effective.
-
Oxetane and Azetidine: These are frequently used to replace metabolically vulnerable groups like isopropyl or gem-dimethyl moieties.[6][9][19] The C-H bonds on these rigid rings are less accessible to metabolic enzymes like Cytochrome P450s, and the heteroatom itself deactivates adjacent positions towards oxidation.
-
Thietane: While less documented, thietanes are also stable motifs. The sulfur atom can be oxidized to the sulfoxide and sulfone, which can be a metabolic pathway, but the ring itself is robust. This oxidation can sometimes be leveraged to produce active metabolites with altered properties.
Caption: Bioisosteric replacement workflow in drug design.
Part 3: Experimental Protocols for Physicochemical Profiling
Trustworthy data is the bedrock of effective drug design. The following protocols outline standardized, self-validating methods for determining the key physicochemical properties discussed.
Protocol 1: Determination of Lipophilicity (LogD7.4) by Shake-Flask Method
This is the gold-standard method for measuring lipophilicity, reflecting the partitioning of a compound between an aqueous and an organic phase at a specific pH.
Causality: The LogD7.4 value is critical as it predicts a drug's ability to cross cell membranes and its distribution in the body. The choice of n-octanol and a pH 7.4 buffer is designed to mimic the interface between biological membranes and physiological fluids.[22]
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (typically a 1:1 ratio). Spike with a small volume of the compound stock solution, ensuring the final organic solvent concentration is <1%.
-
Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.
-
Calculation: Calculate LogD using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
Caption: Workflow for LogD determination via shake-flask method.
Protocol 2: Determination of Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of a compound, which is a fundamental property influencing oral absorption.
Causality: Using a crystalline solid and allowing it to reach equilibrium ensures the measurement reflects the true thermodynamic solubility, rather than the kinetic solubility of an amorphous form, providing a more accurate prediction of in vivo behavior.[23][24]
Methodology:
-
Compound Addition: Add an excess amount of the crystalline test compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium between the solid and dissolved states is achieved.
-
Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Take a precise aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve. The resulting concentration is the thermodynamic solubility.
Conclusion: Making the Right Choice for Your Campaign
The choice between a thietane, oxetane, or azetidine is not arbitrary; it is a strategic decision based on a nuanced understanding of their distinct physicochemical profiles.
-
Choose Oxetane when: The primary goal is a dramatic improvement in aqueous solubility, a reduction in lipophilicity, or the need for a metabolically robust carbonyl or gem-dimethyl isostere. Its polarity and hydrogen bond accepting capability are its greatest assets.
-
Choose Azetidine when: A rigid scaffold is needed, basicity is required for target interaction, or a hydrogen bond donor/acceptor is advantageous. It offers a powerful way to modulate pKa and introduce a vector for further substitution.
-
Choose Thietane when: An intermediate level of polarity is desired, or when the potential for oxidation to a highly polar sulfone/sulfoxide is a desirable metabolic or design feature. It provides a unique alternative to oxetane with different steric and electronic properties.[25]
By leveraging the comparative data and experimental insights presented in this guide, drug discovery teams can move beyond trial-and-error and make informed, rational decisions. The intelligent application of these versatile four-membered heterocycles will continue to be a key enabler in the development of safer, more effective medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Thietan-3-one 1,1-dioxide
As researchers and drug development professionals, our work with novel chemical entities like Thietan-3-one 1,1-dioxide is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific GHS classification data for this compound is not extensively published, we can infer its likely hazard profile from its structural analog, Thietane 1,1-dioxide (CAS 5687-92-3). This conservative approach ensures we are prepared for the potential risks.
Based on aggregated GHS data, Thietane 1,1-dioxide is classified with the following hazards[1]:
-
H319: Causes serious eye irritation. This is the most consistently reported hazard and dictates mandatory, stringent eye protection.
-
H315: Causes skin irritation. Direct contact can lead to dermatitis and other skin reactions.
-
H335: May cause respiratory irritation. As a solid or crystalline powder, inhalation of dust particles can irritate the respiratory tract[1][2].
-
H302: Harmful if swallowed. Ingestion poses an acute toxicity risk[1].
Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation; it is an operational necessity.
Core PPE Requirements for this compound
For immediate reference, the table below summarizes the essential PPE for handling this compound in a standard laboratory setting.
| Protection Area | Required PPE | Standard/Specification | Rationale for Use |
| Eye/Face | Tightly-sealed Chemical Safety Goggles & Face Shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against dust particles and potential splashes causing serious eye irritation[3]. The face shield offers a secondary barrier[4][5]. |
| Hand | Chemical-Resistant Nitrile Gloves (Double-Gloved) | EN 374 | Prevents skin contact and irritation. Double-gloving is a best practice for handling potent compounds. |
| Body | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | N/A | Protects skin and personal clothing from contamination by dust or spills[5][6]. |
| Respiratory | N95-rated Dust Mask (minimum) or Respirator | NIOSH (US) or EN 149 (EU) | Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation[3][6]. |
Detailed Operational and Disposal Plan
Safe handling extends beyond simply wearing PPE. It involves a systematic workflow that minimizes exposure at every step.
Workflow for Safe Handling
The following diagram illustrates the critical stages of a safe handling protocol, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
I. Preparation:
-
Designate a Controlled Area: All handling of solid this compound must occur within a certified chemical fume hood to contain dust and vapors.
-
Assemble Equipment: Before bringing the chemical into the hood, ensure all necessary glassware, spatulas, and reagents are present to minimize movement in and out of the controlled area.
-
Inspect PPE: Before each use, carefully inspect all PPE for signs of damage or degradation. Gloves must be checked for pinholes or tears[3].
II. Handling:
-
Don PPE: Put on all required PPE as listed in the table above. Ensure your lab coat is fully buttoned and goggles are securely fitted.
-
Weighing and Transfer: Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood. Use non-sparking tools[3]. Avoid any actions that could generate dust, such as dropping or vigorous scraping.
-
Reaction Setup: If dissolving the compound, add the solvent to the reaction vessel first, then slowly introduce the solid this compound to minimize dust generation.
III. Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Waste Disposal: All solid waste contaminated with this compound (e.g., weigh papers, gloves, wipes) must be collected in a clearly labeled, sealed hazardous waste container. Do not allow the chemical or its containers to enter drains or general waste streams[3]. Disposal must be handled by a licensed chemical destruction facility, potentially via controlled incineration[3].
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first remove the outer gloves and apron, then the face shield and goggles, followed by the lab coat and inner gloves.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation persists[3].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical help[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
